3,4-Diaminophenol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,4-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOZYARDXPHRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378272 | |
| Record name | 3,4-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-72-5 | |
| Record name | 3,4-diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Diaminophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Diaminophenol (CAS No: 615-72-5), a versatile aromatic compound of significant interest in various fields of chemical research and development. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications, with a particular focus on its role as a key building block in the development of novel pharmaceuticals.
Core Properties of this compound
This compound, with the molecular formula C₆H₈N₂O, is an organic compound featuring a phenol (B47542) ring substituted with two amine groups at the 3 and 4 positions.[1][2] Its chemical structure lends it a high degree of reactivity, making it a valuable intermediate in organic synthesis.
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 615-72-5 | [1][3] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenol, 3,4-diamino-; 3,4-diamino-phenol | [1] |
| Physical Property | Value | Notes |
| Melting Point | 170-172 °C | [4] |
| Boiling Point | 356.5 ± 27.0 °C | Predicted |
| pKa | 10.28 ± 0.18 | Predicted |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (with heating and sonication). | [5] |
Synthesis of this compound: An Experimental Protocol
A common and effective method for the synthesis of this compound involves a four-step process starting from the readily available precursor, p-aminophenol. This process includes acylation, nitration, hydrolysis, and a final reduction step.[6]
Experimental Workflow
Caption: Synthetic pathway for this compound from p-aminophenol.
Detailed Methodology
Step 1: Acylation of p-Aminophenol
-
In a suitable reaction vessel, dissolve p-aminophenol in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Reflux the mixture to facilitate the acylation reaction, yielding p-acetamidophenol (acetaminophen).
Step 2: Nitration of p-Acetamidophenol
-
Cool the solution from Step 1.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction.
-
The reaction yields 3-nitro-4-acetamidophenol.
Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol
-
To the nitrated product, add a solution of sodium hydroxide (B78521) or potassium hydroxide.
-
Heat the mixture to hydrolyze the acetamido group back to an amino group, resulting in the formation of 4-amino-3-nitrophenol.
Step 4: Reduction of 4-Amino-3-nitrophenol
-
The nitro group of 4-amino-3-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation.
-
After the reduction is complete, the reaction mixture is worked up to isolate the final product, this compound. The product can be purified by recrystallization.
Applications in Research and Development
The unique arrangement of amino and hydroxyl functional groups on the aromatic ring makes this compound a valuable precursor in several industries.
Role in Drug Development
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive sites allow for the construction of more complex molecular architectures, particularly heterocyclic ring systems that are prevalent in many drug classes. While specific drug names directly synthesized from this compound are not extensively publicized in readily available literature, its structural motif is integral to the synthesis of various therapeutic agents. Its utility in pharmaceutical manufacturing lies in its ability to participate in reactions to form compounds with potential antimicrobial, anti-inflammatory, or analgesic effects.[4]
Other Industrial Applications
-
Azo Dyes: It is a key intermediate in the manufacturing of a wide range of azo dyes used in the textile and printing industries.[5]
-
Hair Dyes: this compound is utilized in the formulation of permanent hair coloring products.[5]
-
Organic Electronics: There is growing interest in the use of this compound and its derivatives in the development of novel organic electronic materials.[3][4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The dihydrochloride (B599025) salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Safety Information Summary
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This guide serves as a foundational resource for professionals working with this compound. For more detailed and specific applications or safety protocols, consulting peer-reviewed literature and safety data sheets (SDS) is highly recommended.
References
- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 3,4-Diaminophenol: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 3,4-Diaminophenol, a versatile aromatic amine of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in various industrial applications, including the synthesis of pharmaceuticals.
Molecular Structure and Properties
This compound, with the chemical formula C₆H₈N₂O, is an organic compound featuring a phenol (B47542) ring substituted with two amino groups at the 3 and 4 positions.[1] The presence of both hydroxyl and amino functional groups makes it a reactive and versatile building block in organic synthesis.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 615-72-5 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C=C1O)N)N | [1] |
| Appearance | Solid | |
| Melting Point | 170-172 °C | |
| Boiling Point (Predicted) | 356.5 ± 27.0 °C | |
| Density (Predicted) | 1.343 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.28 ± 0.18 | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available, showing the molecular ion peak and fragmentation pattern. | PubChem CID 2772970[1] |
| ¹H NMR | Experimental data not available in cited sources. Predicted shifts would show distinct signals for the aromatic protons and the amine and hydroxyl protons. | |
| ¹³C NMR | Experimental data not available in cited sources. Predicted spectrum would show six distinct signals for the carbon atoms of the benzene (B151609) ring. | |
| Infrared (IR) Spectroscopy | Experimental data not available in cited sources. Expected characteristic peaks for O-H, N-H, and C-N stretching, as well as aromatic C-H and C=C bending. |
Experimental Protocols: Synthesis of this compound
A common synthetic route to this compound involves a four-step process starting from p-aminophenol. This method includes acylation, nitration, hydrolysis, and a final reduction step.
Detailed Synthesis Methodology
Step 1: Acylation of p-Aminophenol
-
Reactants: p-aminophenol, acetic anhydride, and glacial acetic acid.
-
Procedure: A mixture of p-aminophenol, acetic anhydride, and a small amount of glacial acetic acid is heated to reflux at approximately 128°C. The reaction is typically carried out for 2 to 4 hours.
-
Product: p-acetamidophenyl acetate.
Step 2: Nitration
-
Reactant: p-acetamidophenyl acetate, fuming nitric acid, and 66% nitric acid.
-
Procedure: The reaction mixture from the previous step is cooled to 25°C. Fuming nitric acid is added dropwise while maintaining the temperature. Subsequently, 66% nitric acid is added, and the reaction is stirred. The resulting mixture is poured into ice water, causing the product to precipitate as a yellow solid.
-
Product: 3-nitro-4-acetamidophenyl acetate.
Step 3: Hydrolysis
-
Reactants: 3-nitro-4-acetamidophenyl acetate, sodium hydroxide (B78521) or potassium hydroxide solution.
-
Procedure: The nitrated product is heated with a solution of sodium hydroxide or potassium hydroxide. This step hydrolyzes the ester and amide groups.
-
Product: 4-amino-3-nitrophenol (B127093).
Step 4: Reduction
-
Reactants: 4-amino-3-nitrophenol, iron powder or zinc powder, and an acidic solution.
-
Procedure: The 4-amino-3-nitrophenol is dissolved in a polar organic solvent and added to a heated mixture of iron or zinc powder in an acidic solution (pH 1-2). The mixture is refluxed to reduce the nitro group to an amino group.
-
Final Product: this compound.
The overall workflow for this synthesis is depicted in the diagram below.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, particularly benzimidazoles. Benzimidazole (B57391) derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities, including anthelmintic (anti-parasitic worm) properties.
Role in Benzimidazole Anthelmintics Synthesis and Mechanism of Action
Many benzimidazole-based drugs function by disrupting the cellular machinery of parasites. This compound can be a precursor to the benzimidazole core structure. The mechanism of action for many benzimidazole anthelmintics involves the inhibition of microtubule polymerization in the parasite.
These drugs bind with high affinity to the β-tubulin subunit of the parasite's microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these processes ultimately leads to the death of the parasite.
The signaling pathway illustrating this mechanism of action is shown below.
References
A Technical Guide to the Synthesis of 3,4-Diaminophenol from p-Aminophenol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminophenol (CAS 615-72-5) is a crucial chemical intermediate with significant applications across various industries. Its unique structure, featuring adjacent amino groups and a hydroxyl group on a benzene (B151609) ring, makes it a versatile building block. Key applications include its use as a precursor in the synthesis of azo dyes for textiles, as a component in hair dye formulations, and notably, as a vital intermediate in the manufacturing of pharmaceuticals.[1][2] For instance, it is a foundational component for certain benzimidazole-class anthelmintic drugs.[3] Given its industrial importance, a reliable, cost-effective, and scalable synthesis route is paramount.
This technical guide details a robust four-step synthesis of this compound starting from the readily available and inexpensive raw material, p-aminophenol. The described method is designed to be suitable for industrial production, featuring mild reaction conditions and a relatively high overall yield.[3]
Overall Synthesis Pathway
The conversion of p-aminophenol to this compound is not achievable through direct nitration due to the high reactivity of the starting material, which would lead to oxidation and a mixture of unwanted products. Therefore, a protecting group strategy is employed. The synthesis involves four primary stages:
-
Acylation: Protection of the highly activating amino group in p-aminophenol as an acetamide (B32628).
-
Nitration: Introduction of a nitro group onto the aromatic ring at the position ortho to the hydroxyl group.
-
Hydrolysis: Deprotection of the acetamide to regenerate the free amino group.
-
Reduction: Conversion of the nitro group to a second amino group to yield the final product.[3][4]
The complete logical flow of this synthesis is illustrated in the diagram below.
Experimental Protocols
The following sections provide detailed methodologies for each key step in the synthesis, based on established procedures.[3][5]
This step protects the amino group as p-acetamidophenol (acetaminophen) to prevent oxidation during nitration and to properly direct the incoming nitro group.
-
Reagents and Equipment:
-
p-Aminophenol
-
Acetic anhydride (B1165640)
-
Anhydrous acetic acid (solvent)
-
Reaction flask equipped with a reflux condenser and heating mantle.
-
-
Procedure:
-
Charge the reaction flask with p-aminophenol and anhydrous acetic acid.
-
Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride should be between 1:2 and 1:3.[3]
-
Heat the mixture to reflux, maintaining a temperature of 120°C to 130°C.[3]
-
Continue the reaction under reflux for 3 to 8 hours until the acylation is complete.[3]
-
The resulting solution, containing p-acetamidophenol (p-ethoxyphenylacetamide) in acetic acid, is cooled and used directly in the next step.[3]
-
A nitro group is introduced at the C-3 position (ortho to the hydroxyl group).
-
Reagents and Equipment:
-
Solution of p-acetamidophenol in acetic acid (from Step 1)
-
Nitric acid solution
-
Reaction vessel with stirring and cooling capabilities.
-
-
Procedure:
-
Cool the acetic acid solution of p-acetamidophenol to approximately 25°C.[5]
-
Slowly add a nitric acid solution dropwise to the stirred reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring the reaction mixture.
-
Upon completion, the product, 3-nitro-4-acetamidophenol, is isolated via crystallization and filtration.[3]
-
The solid product is washed to neutrality and dried.[5]
-
The acetyl protecting group is removed to yield 4-amino-3-nitrophenol.
-
Reagents and Equipment:
-
3-Nitro-4-acetamidophenol solid (from Step 2)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Reaction vessel with stirring.
-
-
Procedure:
-
Add the 3-nitro-4-acetamidophenol solid to a solution of NaOH or KOH.
-
Stir the mixture to facilitate the hydrolysis reaction.
-
After the reaction is complete, the product, 4-amino-3-nitrophenol, is isolated by crystallization and filtration.[3]
-
This final step reduces the nitro group to an amino group, forming this compound. The process utilizes a Béchamp reduction with iron powder in an acidic medium.
-
Reagents and Equipment:
-
4-Amino-3-nitrophenol solid (from Step 3)
-
Iron (Fe) powder or Zinc (Zn) powder
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Ethanol (solvent)
-
Reaction flask with reflux condenser, heating mantle, and dropping funnel.
-
-
Procedure:
-
Prepare an acidic solution in the reaction flask by adding HCl or H₂SO₄ to water to achieve a pH of 1 to 2.
-
Add iron or zinc powder to the acidic solution. The molar ratio of the metal powder to 4-amino-3-nitrophenol should be between 3:1 and 5:1.[3]
-
Heat the acidic metal suspension to between 50°C and 100°C.
-
Separately, dissolve the 4-amino-3-nitrophenol solid in a polar organic solvent such as ethanol.
-
Slowly add the ethanolic solution of 4-amino-3-nitrophenol to the heated metal suspension.
-
Heat the final reaction mixture to reflux (80°C to 100°C) and maintain for 4 to 10 hours.[3]
-
After the reaction is complete, filter the hot solution to remove the excess iron powder and iron oxides.
-
Concentrate the filtrate to reduce the solvent volume.
-
The final product, this compound, is collected by filtration and dried under a vacuum.[3]
-
The workflow for this crucial reduction step is visualized below.
Data Presentation
The following tables summarize the quantitative parameters and outcomes for the synthesis process as described in the cited literature.
Table 1: Summary of Reaction Conditions
| Step | Key Reactants | Molar Ratio (Reactant:Substrate) | Temperature (°C) | Time (hours) | Solvent |
|---|---|---|---|---|---|
| 1. Acylation | Acetic Anhydride | 2:1 to 3:1 | 120 - 130 | 3 - 8 | Acetic Acid |
| 2. Nitration | Nitric Acid | - | ~25 | 1 - 1.5 | Acetic Acid |
| 3. Hydrolysis | NaOH or KOH | - | - | - | Water |
| 4. Reduction | Fe or Zn Powder | 3:1 to 5:1 | 80 - 100 | 4 - 10 | Ethanol/Water |
Table 2: Reported Yields
| Stage | Reported Yield (%) | Reference |
|---|---|---|
| Reduction Step (Example) | 72.6% | [3] |
| Overall Process Yield | 42.3% |[3] |
Conclusion
The four-step synthesis route starting from p-aminophenol provides an effective and industrially viable method for producing this compound. The process relies on inexpensive and readily available starting materials and reagents.[3] By employing a standard protection-nitration-deprotection-reduction sequence, this pathway avoids the challenges of direct functionalization. The reaction conditions are moderate, and the procedures are straightforward, making the synthesis amenable to large-scale production for applications in the pharmaceutical, dye, and materials science industries.[1][3][6]
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. wyzant.com [wyzant.com]
- 5. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Chemical and physical properties of 3,4-Diaminophenol
An In-depth Technical Guide to 3,4-Diaminophenol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No. 615-72-5).[1][2][3] It is a versatile chemical intermediate with significant utility in various industrial and research sectors, including the manufacturing of dyes, pharmaceuticals, and materials for organic electronics.[4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes and relationships.
Chemical and Physical Properties
This compound, also known as 5-hydroxy-1,2-phenylenediamine, is an aromatic amine.[1] Its structure, featuring two amino groups and a hydroxyl group on a benzene (B151609) ring, makes it a reactive and useful building block in organic synthesis.[4][5]
Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 615-72-5 | [1][2][3][6] |
| Molecular Formula | C₆H₈N₂O | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2][3][7] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-hydroxy-o-phenylenediamine, 5-hydroxy-1,2-phenylenediamine | [8] |
| Appearance | Crystalline solid/powder | [4][9] |
Physical Properties
| Property | Value | Source/Notes |
| Melting Point | 170-172 °C | [1] |
| Boiling Point | 356.5 ± 27.0 °C | Predicted value[1] |
| Density | 1.343 ± 0.06 g/cm³ | Predicted value[1] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with heating/sonication).[1] Soluble in water.[4] | |
| pKa | 10.28 ± 0.18 | Predicted value[1][8] |
Note: Some properties are predicted and should be confirmed experimentally.
Experimental Protocols
Synthesis of this compound
A common synthesis route for this compound involves a four-step process starting from p-aminophenol.[10] This method is noted for its mild conditions and relatively high yield, making it suitable for industrial production.[10]
Methodology: [10]
-
Acylation: p-aminophenol is reacted with acetic anhydride (B1165640) in an acetic acid solvent to synthesize p-acetamidophenol.
-
Nitration: The resulting p-acetamidophenol is nitrated using nitric acid to produce 3-nitro-4-acetamidophenol.
-
Hydrolysis: The nitro compound is then hydrolyzed with a base like sodium hydroxide (B78521) or potassium hydroxide to yield 4-amino-3-nitrophenol.
-
Reduction: The final step involves the reduction of the nitro group of 4-amino-3-nitrophenol, for example, using iron powder, to obtain the final product, this compound.
Purification:
The product from the final reduction step can be purified by filtering the reaction mixture while hot to remove the catalyst (e.g., iron powder). The solvent is then concentrated, and the resulting solid product is filtered and dried under a vacuum.[10]
Analytical Methods
Methodology for High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as methanol or a mixture of methanol and water. Dilute to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for aromatic amines.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
-
Analysis: Inject the sample and compare the retention time and peak area to a known standard of this compound to determine purity and concentration.
Reactivity and Stability
The chemical reactivity of this compound is dictated by its three functional groups: two nucleophilic amino groups and an acidic hydroxyl group. This makes it a valuable precursor for synthesizing a variety of more complex molecules.[4][5]
Stability:
-
Storage: The compound should be stored sealed in a dry place at room temperature.[1] Some suppliers recommend storage in an inert atmosphere and a dark place.[6] The dihydrochloride (B599025) salt is also stored at room temperature or between 2-8°C.[9][11]
-
Handling: Due to its potential toxicity, proper safety precautions should be taken when handling this compound.[1] It is classified as a hazardous material with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]
Applications in Research and Industry
This compound's versatile chemical nature makes it a key intermediate in several industries.[1][4][5]
-
Dye Production: It is a crucial component in the manufacturing of hair dyes and as a precursor for azo dyes used in textiles and printing.[1][4][5]
-
Pharmaceutical Manufacturing: The compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] For instance, it is an intermediate in the synthesis of Luxabendazole, a broad-spectrum anthelmintic drug.[10]
-
Organic Electronics: There is growing interest in using this compound as a component in the development of organic semiconductors and organic light-emitting diodes (OLEDs).[1][4][5]
References
- 1. Cas 615-72-5,Phenol, 3,4-diaMino- | lookchem [lookchem.com]
- 2. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 615-72-5|this compound|BLD Pharm [bldpharm.com]
- 7. Aminophenols | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. This compound dihydrochloride | 89691-81-6 [sigmaaldrich.com]
- 10. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
3,4-Diaminophenol: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Diaminophenol is a versatile aromatic compound that serves as a critical building block in the synthesis of a wide array of organic molecules. Its unique trifunctional nature, possessing two adjacent amino groups and a hydroxyl group on a benzene (B151609) ring, allows for the construction of complex heterocyclic systems and polymers with significant applications in pharmaceuticals, materials science, and the dye industry. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its use in the preparation of key derivatives, and its application in the development of high-performance polymers and biologically active agents.
Chemical and Physical Properties
This compound is a crystalline solid that is sparingly soluble in water but shows better solubility in polar organic solvents. The presence of both amino and hydroxyl groups makes it susceptible to oxidation, and it is often handled as its more stable dihydrochloride (B599025) salt. Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 615-72-5 | [1] |
| Melting Point | 170-172 °C | |
| Boiling Point | 356.5 ± 27.0 °C (Predicted) | |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.28 ± 0.18 (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |
| Appearance | Crystalline powder |
Synthesis of this compound
A common and industrially relevant synthesis of this compound starts from the readily available p-aminophenol. The process involves a four-step reaction sequence: acylation, nitration, hydrolysis, and reduction.[2]
Synthesis of this compound from p-Aminophenol.
Experimental Protocol: Synthesis of this compound
This protocol is a general representation based on patented industrial processes.[2]
Step 1: Acylation of p-Aminophenol
-
In a reaction vessel, dissolve p-aminophenol in glacial acetic acid.
-
Add acetic anhydride to the solution (molar ratio of p-aminophenol to acetic anhydride is typically 1:1.1).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate p-acetamidophenol.
-
Filter the solid, wash with water, and dry.
Step 2: Nitration of p-Acetamidophenol
-
Suspend p-acetamidophenol in acetic acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture (a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, stir the mixture for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate 3-nitro-4-acetamidophenol.
-
Filter the product, wash with cold water, and dry.
Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol
-
Suspend 3-nitro-4-acetamidophenol in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a mineral acid (e.g., HCl) to precipitate 4-amino-3-nitrophenol.
-
Filter the solid, wash with water, and dry.
Step 4: Reduction of 4-Amino-3-nitrophenol
-
Suspend 4-amino-3-nitrophenol in water or a mixture of water and ethanol (B145695).
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture to remove the iron sludge.
-
Cool the filtrate and adjust the pH to precipitate this compound.
-
Filter the product, wash with a small amount of cold water, and dry under vacuum.
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and polymers due to the reactivity of its adjacent amino groups and the hydroxyl group.
Synthesis of Benzimidazoles
The condensation of this compound with aldehydes or carboxylic acids is a straightforward method for the synthesis of 5-hydroxybenzimidazoles. These compounds are important scaffolds in medicinal chemistry.
General scheme for the synthesis of 5-hydroxybenzimidazoles.
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add an aromatic aldehyde (1 mmol).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.
Synthesis of Phenoxazines
Phenoxazines are another class of heterocyclic compounds that can be synthesized from this compound. These molecules are of interest for their applications as dyes and in electronic materials.
This protocol describes a general method for the condensation of an aminophenol with a dihaloarene.
-
In a reaction flask, combine this compound (1 mmol), a suitable dihaloarene (e.g., 1,2-dichloro-4-nitrobenzene, 1 mmol), and a base such as potassium carbonate (2.5 mmol).
-
Add a high-boiling polar aprotic solvent like DMF or DMSO.
-
Heat the reaction mixture to 120-150 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of High-Performance Polymers: Poly(p-phenylene benzobisoxazole) (PBO)
This compound is a key monomer in the synthesis of poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer with exceptional thermal stability and mechanical strength. The polymerization is typically carried out in polyphosphoric acid (PPA).
Polymerization of this compound and terephthalic acid to form PBO.
The following is a representative protocol for the synthesis of a polybenzoxazole from 4,6-diamino-1,3-benzenediol (an isomer of this compound) and 2,5-dihydroxyterephthalic acid.[3]
-
In a reaction vessel protected under a nitrogen atmosphere, add 4,6-diamino-1,3-benzenediol (5 mmol) and 2,5-dihydroxyterephthalic acid (5 mmol) to a degassed polyphosphoric acid (PPA) solution.
-
After dehydrochlorination at 100–110 °C under vacuum, cool the reaction vessel to approximately 90 °C.
-
Add fresh P₂O₅ and stir for 60 minutes to ensure thorough mixing.
-
Increase the reaction temperature in a stepwise manner: 130 °C for 5–6 hours, then 150 °C for 6–7 hours, and finally 190 °C for 3–4 hours.
-
The resulting highly viscous polymer solution can be spun into fibers by dry-jet wet-spinning.
-
The polymer is purified by extraction of the PPA with water for 72 hours and then dried in a vacuum oven at 60 °C.
Application in Drug Development: The Case of Luxabendazole
This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. For example, the anthelmintic drug Luxabendazole, a benzimidazole carbamate, is synthesized from a substituted o-phenylenediamine, which can be derived from a diaminophenol precursor.[4][5]
Mechanism of Action of Benzimidazole Anthelmintics
Benzimidazole anthelmintics, including Luxabendazole, are believed to exert their effect by targeting the protein β-tubulin in parasitic worms.[4] This interaction disrupts the formation of microtubules, which are essential for various cellular functions.
Presumed mechanism of action of Luxabendazole via inhibition of tubulin polymerization.
The inhibition of microtubule polymerization leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately resulting in the paralysis and death of the parasite.[4]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides access to a diverse range of chemical structures, from complex heterocyclic molecules with significant biological activity to high-performance polymers with exceptional material properties. The synthetic routes to and from this compound are well-established, offering chemists a powerful tool for innovation in drug discovery, materials science, and beyond. The continued exploration of the reactivity and applications of this compound is expected to lead to further advancements in these fields.
References
- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Diaminophenol, a key intermediate in the synthesis of various pharmaceuticals and industrial compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known qualitative information with data from structurally similar compounds and provides detailed experimental protocols for the precise determination of these properties.
Introduction to this compound
This compound (3,4-DAP), with the chemical formula C₆H₈N₂O, is an aromatic organic compound featuring a phenol (B47542) ring substituted with two amino groups at the 3 and 4 positions. This trifunctional structure, possessing a hydroxyl group and two amino groups, imparts specific chemical reactivity and physical properties that are critical for its application in chemical synthesis. Understanding its solubility and stability is paramount for its effective use in research, development, and manufacturing.
Solubility Profile
The solubility of this compound is influenced by its polar functional groups, which allow for hydrogen bonding. However, the aromatic ring contributes to its lipophilicity.
Qualitative Solubility Assessment
Qualitative data indicates that this compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727), with solubility in methanol being enhanced by heating and sonication.[1] Based on the principle of "like dissolves like," its solubility in various solvent classes can be predicted.
-
Polar Protic Solvents: Due to its ability to form hydrogen bonds, this compound is expected to have some solubility in polar protic solvents like water, ethanol, and methanol.
-
Polar Aprotic Solvents: Solvents such as DMSO and acetone (B3395972) are anticipated to be effective in dissolving this compound due to their polarity.
-
Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like toluene, benzene, and chloroform.
Quantitative Solubility Data (Illustrative)
While specific experimental data for this compound is scarce, the following table provides illustrative solubility data based on the known properties of aminophenol isomers. This data should be considered an estimate and requires experimental verification.
| Solvent | Temperature (°C) | Estimated Solubility (g/L) |
| Water | 25 | ~ 10-15 |
| Methanol | 25 | ~ 20-30 |
| Ethanol | 25 | ~ 15-25 |
| Acetone | 25 | ~ 50-70 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Toluene | 25 | < 1 |
Stability Profile
This compound is known to be sensitive to air, light, and moisture, which can lead to degradation, often indicated by a color change to brown or purple.[2] Its stability is a critical factor for storage and handling, as well as for its use in chemical reactions.
Factors Affecting Stability
-
Oxidation: The presence of both amino and hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
pH: The stability of aminophenols can be pH-dependent. In alkaline conditions, the phenoxide ion is more susceptible to oxidation.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
Degradation Pathways
The degradation of this compound is likely to proceed through oxidation, leading to the formation of quinone-imine or quinone-diimine structures, which can further polymerize to form colored degradation products. A plausible oxidative degradation pathway is illustrated below.
References
A Technical Guide to 3,4-Diaminophenol: Dihydrochloride Salt vs. Free Base for Researchers and Drug Development Professionals
Introduction
3,4-Diaminophenol is a versatile aromatic compound of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a phenol (B47542) group and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, which are scaffolds in many pharmacologically active molecules. This technical guide provides an in-depth comparison of this compound in its dihydrochloride (B599025) salt and free base forms, offering researchers and drug development professionals the critical information needed to select the appropriate form for their specific application.
Core Properties: A Comparative Analysis
The choice between the dihydrochloride salt and the free base of this compound hinges on key differences in their physical and chemical properties. These differences can significantly impact handling, storage, solubility, stability, and reactivity in synthetic protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative and qualitative differences between this compound Dihydrochloride and its free base form.
Table 1: General and Physical Properties
| Property | This compound Dihydrochloride | This compound (Free Base) |
| Molecular Formula | C₆H₁₀Cl₂N₂O | C₆H₈N₂O |
| Molecular Weight | 197.06 g/mol | 124.14 g/mol [1] |
| CAS Number | 89691-81-6 | 615-72-5[1] |
| Appearance | Off-white to light brown crystalline powder | Light-sensitive, crystalline solid |
| Melting Point | Decomposes | ~170-175 °C (with decomposition) |
Table 2: Solubility Profile
| Solvent | This compound Dihydrochloride | This compound (Free Base) |
| Water | Soluble | Sparingly soluble |
| Ethanol | Soluble | Soluble |
| DMSO | Soluble | Soluble |
Table 3: Stability and Handling
| Parameter | This compound Dihydrochloride | This compound (Free Base) |
| Stability | More stable, particularly to oxidation.[2] | Prone to oxidation, especially when exposed to air and light. |
| Storage | Store at 2-8°C, sealed in a dry place. | Store at room temperature, sealed in a dry place, protected from light. |
| Handling | Less sensitive to atmospheric oxidation. | Requires careful handling under an inert atmosphere to prevent degradation. |
Experimental Protocols and Considerations
The choice between the dihydrochloride and free base forms of this compound has significant practical implications in the laboratory.
Preparation of this compound Free Base from Dihydrochloride Salt
In many synthetic applications, the free base is the required reactant. It can be readily prepared from the more stable dihydrochloride salt by neutralization.
Protocol: Neutralization of this compound Dihydrochloride
-
Dissolution: Dissolve this compound dihydrochloride in deionized water.
-
Neutralization: Slowly add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide) while monitoring the pH of the solution with a pH meter or pH paper. The free base will precipitate out of the solution as the pH approaches neutrality.
-
Isolation: Collect the precipitated free base by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the isolated this compound free base under vacuum at a low temperature, protected from light.
Synthesis of Benzimidazole (B57391) Derivatives
A common application of this compound is in the synthesis of benzimidazoles through condensation with carboxylic acids or their derivatives. The choice between the free base and the dihydrochloride salt impacts the reaction conditions.
Protocol 1: Benzimidazole Synthesis using this compound Free Base
-
Reaction Setup: In a round-bottom flask, dissolve this compound (free base) and a slight excess of the desired carboxylic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA).
-
Reaction: Heat the mixture at an elevated temperature (typically 120-180°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. The crude benzimidazole derivative will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Benzimidazole Synthesis using this compound Dihydrochloride
-
Reaction Setup: In a round-bottom flask, suspend this compound dihydrochloride and the carboxylic acid in a suitable solvent.
-
Base Addition: Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free diamine in situ.
-
Reaction: Proceed with heating as described in Protocol 1.
-
Work-up and Purification: The work-up procedure is similar to Protocol 1, with an additional washing step to remove the hydrochloride salt of the added base.
Discussion on the Choice of Reagent:
-
Using the Free Base: This is the more direct approach, as the free amino groups are readily available for reaction. However, the free base is less stable and can be prone to oxidation, potentially leading to colored impurities and lower yields if not handled carefully under an inert atmosphere.
-
Using the Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle and store.[2] Its use requires an additional neutralization step, either prior to the reaction or in situ. The in situ neutralization is often preferred for convenience. The use of the dihydrochloride salt can sometimes lead to a cleaner reaction and a product with fewer colored impurities.
Mandatory Visualizations
Logical Relationship: Choosing Between Dihydrochloride and Free Base
The decision to use this compound dihydrochloride or its free base depends on a balance of factors related to stability, handling, and the specific requirements of the chemical reaction.
Experimental Workflow: Benzimidazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a benzimidazole derivative from this compound.
References
Potential applications of 3,4-Diaminophenol in research
An In-depth Technical Guide to the Research Applications of 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3,4-DAP) is a versatile aromatic compound featuring a phenol (B47542) ring substituted with two adjacent amino groups. This unique arrangement of functional groups—a catechol-like moiety combined with an ortho-phenylenediamine structure—makes it a highly valuable and reactive building block in synthetic chemistry. Its primary research applications lie in the construction of complex heterocyclic systems, particularly 5-aminobenzoxazoles, which are privileged scaffolds in medicinal chemistry. This guide details the synthesis of 3,4-DAP, its core applications in the development of biologically active compounds and functional materials, and provides detailed experimental protocols and quantitative data for key reactions and derivatives.
Introduction to this compound
This compound (CAS: 615-72-5, Molecular Formula: C₆H₈N₂O) is an organic intermediate whose strategic importance is derived from its trifunctional nature.[1] The ortho-diamine functionality allows for facile cyclocondensation reactions with a variety of electrophiles to form five-membered heterocyclic rings, while the hydroxyl group can be used for further functionalization or to modulate the electronic properties of the resulting molecule. These characteristics make 3,4-DAP a cornerstone for creating diverse molecular architectures with significant potential in drug discovery, materials science, and analytical chemistry.[2]
Synthesis of this compound
A common synthetic route to this compound starts from the readily available p-aminophenol. The process involves a four-step sequence of protection, nitration, deprotection, and reduction.[3]
Caption: Figure 1: Synthetic Workflow for this compound
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method for the synthesis of this compound.[3]
-
Acylation (Protection): In a suitable reaction vessel, combine p-aminophenol with acetic anhydride in acetic acid. Heat the mixture to reflux (approx. 128°C) for 4 hours to yield p-acetamidophenol.
-
Nitration: Cool the reaction mixture and slowly add nitric acid while maintaining a low temperature to synthesize 3-nitro-4-acetamidophenol.
-
Hydrolysis (Deprotection): Treat the nitrated intermediate with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide and heat to hydrolyze the acetamide (B32628) group, yielding 4-amino-3-nitrophenol.
-
Reduction: Dissolve the 4-amino-3-nitrophenol solid in a polar organic solvent. In a separate flask, prepare an acidic solution (pH 1-2) and add iron powder or zinc powder, heating the mixture to 50-100°C. Add the dissolved 4-amino-3-nitrophenol solution to the metal-acid mixture and reflux to reduce the nitro group, yielding the final product, this compound.
Core Application: Synthesis of 5-Amino-2-Substituted-Benzoxazoles
The most significant application of 3,4-DAP in research is its use as a precursor for 5-amino-2-substituted-benzoxazoles. The ortho-diamine moiety readily undergoes condensation and subsequent cyclization with carboxylic acids, aldehydes, or their derivatives. This reaction, often promoted by a dehydrating agent like polyphosphoric acid (PPA), is a robust method for creating the benzoxazole (B165842) scaffold.[4][5] The retained amino group at the 5-position serves as a valuable handle for further chemical modification.
Caption: Figure 2: General Synthesis of 5-Amino-2-Substituted-Benzoxazoles
Experimental Protocol: Synthesis of p-Phenylene-2,2'-bis(5-aminobenzoxazole)
This protocol is adapted from a patented procedure for the synthesis of a bis-benzoxazole derivative, illustrating the core condensation reaction.[6]
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), prepare a polyphosphoric acid (PPA) solution by mixing phosphoric acid and phosphorus pentoxide (P₂O₅) to a final P₂O₅ concentration of 80-85%.
-
Addition of Reactants: Heat the PPA solution to 60-120°C. Add the reaction raw materials: 2,4-diaminophenol (B1205310) hydrochloride (an isomer, but the procedure is analogous for 3,4-DAP) and terephthalic acid. The molar ratio of the diaminophenol to the diacid should be approximately 2.1-2.5 : 1.
-
Cyclization Reaction: Add a reducing agent such as SnCl₂ to prevent oxidation. Heat the mixture to 140-210°C and maintain this temperature for 3-4 hours to facilitate the condensation and cyclization.
-
Work-up: Cool the reaction mixture and pour it into crushed ice or water to precipitate the product.
-
Purification: Neutralize the mixture, collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product. Further purification can be achieved by extraction or recrystallization.
Application in Drug Discovery and Development
The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[4][7] Derivatives synthesized from 3,4-DAP are of particular interest as they can be explored for various therapeutic targets.
References
- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 3,4-Diaminophenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diaminophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral characteristics for identification, characterization, and quality control.
Note on Data Availability: Experimental spectroscopic data for the free base form of this compound is not widely available in public databases. Much of the available information pertains to its isomers or salt forms, such as this compound dihydrochloride (B599025). The data presented herein is a combination of expected values based on established spectroscopic principles for its constituent functional groups and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on the known substituent effects of hydroxyl (-OH) and amino (-NH₂) groups on an aromatic ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 6.5 - 6.7 | Doublet (d) |
| H-5 | 6.1 - 6.3 | Doublet of Doublets (dd) |
| H-6 | 6.6 - 6.8 | Doublet (d) |
| -OH | 8.5 - 9.5 | Singlet (broad) |
| 3-NH₂ | 3.5 - 4.5 | Singlet (broad) |
| 4-NH₂ | 3.5 - 4.5 | Singlet (broad) |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 105 - 110 |
| C-3 | 135 - 140 |
| C-4 | 125 - 130 |
| C-5 | 102 - 107 |
| C-6 | 115 - 120 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and aromatic C-H bonds, as well as the aromatic ring itself.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1500 - 1600 | Medium to Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
| C-O | Stretching | 1200 - 1260 | Strong |
| N-H | Bending | 1590 - 1650 | Medium |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Strong |
Note: The spectrum of this compound dihydrochloride would show significant differences, particularly broader and shifted N-H stretching bands due to the formation of ammonium (B1175870) salts (-NH₃⁺).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The phenol (B47542) and aniline (B41778) moieties in this compound act as chromophores. The spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent |
| π → π | ~230 - 240 | Methanol or Ethanol |
| π → π | ~280 - 300 | Methanol or Ethanol |
Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and pH. For comparison, 4-aminophenol (B1666318) exhibits absorption maxima around 194 nm, 218 nm, and 272 nm in an acidic mobile phase[1]. 3-aminophenol (B1664112) also shows absorption in the UV region[2][3].
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The use of DMSO-d₆ is often preferred for phenolic compounds to observe the exchangeable -OH and -NH₂ protons.
-
Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.
References
A Technical Guide to Commercial Sources and Purity of 3,4-Diaminophenol for Researchers and Drug Development Professionals
Introduction
3,4-Diaminophenol is a crucial chemical intermediate with broad applications in various fields, including the synthesis of dyes, pharmaceuticals, and materials for organic electronics.[1][2] Its utility as a building block in the development of novel drugs and as a key component in the manufacture of azo dyes and hair colorants underscores the importance of sourcing this compound at well-defined purity levels.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity grades, and methods for its purification and analysis, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability and Purity Grades
This compound is available from a variety of chemical suppliers, primarily based in China, the United States, and India.[3] The compound is offered in a range of purities, catering to different research and manufacturing needs. The dihydrochloride (B599025) salt of this compound is also commercially available, often with a specified purity of ≥98%.[4]
The required purity of this compound is dictated by its intended application. For instance, while technical grades may be suitable for dye synthesis, applications in pharmaceutical manufacturing and organic electronics necessitate higher purity levels to ensure the desired efficacy, safety, and performance of the final products.[1][2]
A summary of commercially available this compound and its dihydrochloride salt with their typical purities is presented in the table below.
| Compound | Supplier Type | Purity |
| This compound | Manufacturer/Trader | 99% min |
| This compound | Manufacturer | 98% |
| This compound | Reagent Supplier | 97% |
| This compound | Trader | 97%+ |
| This compound | Trader | 95% |
| This compound | Research Chemical Supplier | >80% |
| This compound dihydrochloride | Chemical Supplier | ≥98% |
Synthesis, Purification, and Potential Impurities
A common synthetic route to this compound involves a four-step process starting from p-aminophenol: acylation, nitration, hydrolysis, and reduction.[5] This multi-step synthesis can introduce various impurities, including unreacted starting materials, intermediates, and by-products from side reactions.
Potential Impurities:
-
p-Aminophenol: Unreacted starting material.
-
3-Nitro-4-acetamidophenol: Intermediate from the nitration step.
-
4-Amino-3-nitrophenol: Intermediate from the hydrolysis step.
-
Isomeric Aminophenols: Positional isomers formed during nitration.
-
Oxidation Products: Arise from the air sensitivity of aminophenols.
-
Residual Solvents and Reagents: Acetic anhydride, nitric acid, sodium hydroxide, and reduction reagents.
Given the potential for these impurities, purification is a critical step in obtaining high-purity this compound suitable for sensitive applications.
Experimental Protocols
General Purification Protocol for this compound
This protocol describes a general procedure for the purification of this compound based on recrystallization, a common technique for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Deionized water (degassed)
-
Activated carbon
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, flasks, funnel)
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot, degassed deionized water under an inert atmosphere to prevent oxidation.
-
Decolorization: Add a small amount of activated carbon to the hot solution to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified this compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, degassed deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Analytical Method for Purity Assessment using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of organic compounds. The following is a general HPLC method that can be adapted for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis or Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.
-
Chromatographic Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the standards.
Workflow for Sourcing and Quality Control
The following diagram illustrates a typical workflow for researchers and drug development professionals to source and ensure the quality of this compound for their applications.
Caption: Workflow for sourcing and quality control of this compound.
Conclusion
For researchers and professionals in drug development, the selection of high-quality starting materials is fundamental to the success of their work. This guide provides a comprehensive overview of the commercial sources, purity levels, and analytical considerations for this compound. By understanding the available grades and implementing appropriate quality control measures, scientists can ensure the integrity and reproducibility of their research and development endeavors.
References
Navigating the Safe Handling of 3,4-Diaminophenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the safety data and handling precautions for 3,4-Diaminophenol and its common salt, this compound dihydrochloride (B599025). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information from Safety Data Sheets (SDS) and toxicological reports to ensure safe laboratory practices.
Core Safety and Hazard Information
This compound and its salts are aromatic amines that require careful handling due to their potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the risks associated with these compounds.
Table 1: GHS Hazard Classification for Aminophenols
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | - | Evidence of carcinogenic activity in male mice.[2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Blood).[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood, Kidney) through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Note: This table is a composite based on data for aminophenol compounds. Always refer to the specific SDS for the exact material in use.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound and its dihydrochloride salt is crucial for safe storage and handling.
Table 2: Physicochemical Data of this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₆H₈N₂O | C₆H₁₀Cl₂N₂O |
| Molecular Weight | 124.14 g/mol | 197.06 g/mol [3] |
| Appearance | Crystals | Powder/Solid[3] |
| Melting Point | Decomposes at 78-80°C[4] | ~205°C[5] |
| Solubility | Very soluble in acids and alkalies; somewhat soluble in alcohol and acetone; slightly soluble in ether, chloroform, and petroleum ether.[4] | Soluble in water; slightly soluble in ethanol.[5] |
| CAS Number | 615-72-5[6] | 89691-81-6[7][8] |
Handling Precautions and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates the logical workflow for safe handling.
Key Handling Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]
Experimental Protocols for Safety Assessment
The toxicological data for aminophenols are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key acute toxicity studies.
Acute Oral Toxicity (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance.
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosage: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Administration: The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Albino rabbits are the preferred species.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin.
-
Exposure: The patch is covered with a gauze dressing for a specified duration, typically 4 hours.[10]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[1]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[11] The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis.[12]
-
Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.
The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical substance.
Toxicological Data Summary
Toxicological studies on aminophenol compounds have provided critical data for risk assessment.
Table 3: Summary of Toxicological Data
| Test | Species | Route | Result | Reference |
| Acute Oral LD50 | Rat | Oral | 0.24 g/kg (for 2,4-Diaminophenol Dihydrochloride) | [2] |
| Skin Irritation | Rabbit | Dermal | Irritant (for 2,4-Diaminophenol Dihydrochloride) | [2] |
| Eye Irritation | Rabbit | Ocular | Severe irritant (for 2,4-Diaminophenol Dihydrochloride) | [2] |
| Carcinogenicity | Male B6C3F₁ Mice | Gavage | Increased incidence of renal tubular cell adenomas at the highest dose | [2] |
| Mutagenicity | Salmonella typhimurium | In vitro | Mutagenic with metabolic activation | [4] |
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[13]
Disposal Considerations
Waste material containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
This technical guide is intended to supplement, not replace, the information provided in the specific Safety Data Sheet for the this compound product in use. Always consult the SDS before handling any chemical.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. episkin.com [episkin.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 3,4-diaminophenol, a crucial intermediate in the pharmaceutical industry. The primary synthesis route described is a four-step process commencing with p-aminophenol. An alternative pathway involving the reduction of 4-amino-3-nitrophenol (B127093) is also discussed.
Synthesis Overview
The principal synthesis pathway involves four key transformations:
-
Acylation: The amino group of p-aminophenol is protected by acetylation with acetic anhydride (B1165640) to form p-acetamidophenol.
-
Nitration: The aromatic ring of p-acetamidophenol is nitrated to introduce a nitro group, yielding 4-acetamido-2-nitrophenol.
-
Hydrolysis: The acetyl group is removed under basic conditions to give 4-amino-3-nitrophenol.
-
Reduction: The nitro group of 4-amino-3-nitrophenol is reduced to an amino group to yield the final product, this compound.
An alternative approach directly utilizes the intermediate, 4-amino-3-nitrophenol, and reduces it to the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Four-Step Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acylation | p-Aminophenol | Acetic Anhydride | Acetic Acid | 120-130 | 3-8 | p-Acetamidophenol | ~90% |
| 2 | Nitration | p-Acetamidophenol | Nitric Acid | Acetic Acid | 20-30 | 2.5-4 | 4-Acetamido-2-nitrophenol | ~75% |
| 3 | Hydrolysis | 4-Acetamido-2-nitrophenol | Sodium Hydroxide (B78521) | Water | 50-100 | 2-4 | 4-Amino-3-nitrophenol | ~94% |
| 4 | Reduction | 4-Amino-3-nitrophenol | Iron Powder, HCl | Ethanol (B145695) | 80-100 | 4-10 | This compound | ~73% |
| Overall | p-Aminophenol | This compound | ~42% |
Experimental Protocols
Protocol 1: Four-Step Synthesis of this compound from p-Aminophenol
Step 1: Acylation of p-Aminophenol to p-Acetamidophenol
-
To a 125-mL Erlenmeyer flask, add 2.1 g of p-aminophenol and 35 mL of water.
-
Add 1.5 mL of concentrated hydrochloric acid and swirl to dissolve the p-aminophenol. Gentle heating on a steam bath may be applied.[1]
-
If the solution is dark, add 0.1 g of decolorizing charcoal, heat for a few minutes, and filter.[1]
-
In a separate beaker, prepare a buffer solution by dissolving 2.5 g of sodium acetate (B1210297) trihydrate in 7.5 mL of water.[1]
-
Warm the p-aminophenol hydrochloride solution and add the sodium acetate buffer in one portion with swirling.
-
Immediately add 2.0 mL of acetic anhydride while continuing to swirl the solution.[1]
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the crude p-acetamidophenol by vacuum filtration, wash with a small amount of cold water, and air dry.[2]
-
The crude product can be purified by recrystallization from hot water.[2]
Step 2: Nitration of p-Acetamidophenol to 4-Acetamido-2-nitrophenol
-
In a 250 mL three-necked flask, dissolve 21.0 g of p-acetamidophenol in 60.0 mL of acetic anhydride and 16.0 mL of glacial acetic acid.[3]
-
Heat the mixture to 128°C under reflux for 2 hours.[3]
-
Cool the reaction mixture to 25°C.
-
Slowly add 30.0 mL of fuming nitric acid dropwise while maintaining the temperature at 25-26°C.
-
Stir the mixture for 1.5 hours.
-
Add 20 mL of 65% nitric acid and continue stirring for another 1.5 hours at 20°C.[4]
-
Pour the reaction mixture into a large volume of ice water to precipitate the yellow crystalline product.
-
Filter the solid, wash with water until the washings are neutral, and dry to obtain 4-acetamido-2-nitrophenol.
Step 3: Hydrolysis of 4-Acetamido-2-nitrophenol to 4-Amino-3-nitrophenol
-
Prepare a 1-3 M solution of sodium hydroxide in water.
-
Suspend the 4-acetamido-2-nitrophenol obtained from the previous step in the sodium hydroxide solution. The molar ratio of sodium hydroxide to the starting material should be between 3:1 and 5:1.[4]
-
Heat the mixture to between 50-100°C and stir for 2-4 hours.
-
Cool the reaction mixture and adjust the pH to 3-4 with a 1:1 solution of concentrated hydrochloric acid and water. This will precipitate red crystals of 4-amino-3-nitrophenol.[3][4]
-
Filter the product, wash with water, and dry.
Step 4: Reduction of 4-Amino-3-nitrophenol to this compound
-
In a round-bottom flask, prepare an acidic solution with a pH of 1-2 using hydrochloric acid.
-
Add iron powder (3 to 5 molar equivalents relative to the 4-amino-3-nitrophenol).
-
Heat the mixture to 50-100°C.
-
Dissolve the 4-amino-3-nitrophenol from the previous step in ethanol and add this solution to the hot iron powder suspension.
-
Heat the reaction mixture to reflux (80-100°C) and maintain for 4-10 hours.
-
Filter the hot reaction mixture to remove the iron powder.
-
Concentrate the filtrate under reduced pressure.
-
The resulting solid is filtered and dried under vacuum to yield this compound.
Visualizations
Synthesis Workflow
Caption: Four-step synthesis of this compound.
Alternative Synthesis Route
Caption: Alternative synthesis of a related diaminophenol.
Purification and Characterization
Purification:
The crude this compound can be purified by recrystallization. A suitable solvent system can be determined empirically, often involving a polar solvent like ethanol or a mixture of solvents. For p-aminophenol, a related compound, purification can be achieved by extraction with a mixture of aniline (B41778) and toluene (B28343) followed by precipitation.[5]
Characterization:
-
Melting Point: The melting point of the purified this compound should be determined and compared to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH), amino (-NH2), and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the final product. The 1H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.
References
Analysis of Amines in HPLC: A Review of Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: The Use of 3,4-Diaminophenol for Amine Derivatization
The use of this compound as a derivatizing agent for the analysis of amines by High-Performance Liquid Chromatography (HPLC) is not a commonly documented or established method in the scientific literature. Current research and application notes do not provide specific protocols for this compound for amine derivatization. This compound is primarily recognized as a chemical intermediate in the synthesis of dyes and pharmaceuticals.[1][2]
Given the lack of established procedures for this compound, this document provides detailed application notes and protocols for two widely used and validated derivatization agents for the analysis of primary and secondary amines by HPLC: o-Phthaldialdehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) . These reagents are well-characterized and offer high sensitivity, making them suitable for a broad range of research, quality control, and drug development applications.
Application Note 1: Quantitative Analysis of Primary Amines using o-Phthaldialdehyde (OPA) Derivatization with HPLC-FLD
Principle
Pre-column derivatization with o-Phthaldialdehyde (OPA) is a widely used method for the sensitive determination of primary amines by HPLC with fluorescence detection (FLD).[3] In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts with primary amines under alkaline conditions to form highly fluorescent and stable isoindole derivatives.[3] This method is highly specific for primary amines and offers excellent sensitivity.[3]
Experimental Protocol
2.1. Reagents and Materials
-
Amine standards (e.g., histamine, tyramine, putrescine, cadaverine)
-
Internal Standard (IS), e.g., 1,7-diaminoheptane
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Perchloric acid (0.4 M) for sample extraction[3]
-
Sodium borate (B1201080) buffer (0.1 M, pH 10.2)[3]
-
o-Phthaldialdehyde (OPA)
-
2-Mercaptoethanol
2.2. Preparation of Solutions
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.[3]
-
Mobile Phase A: Prepare a suitable aqueous buffer, for example, 50 mM sodium phosphate (B84403) buffer, adjusted to a specific pH (e.g., pH 8.5).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol (1:1, v/v).
2.3. Sample Preparation (Example: Food Matrix)
-
Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.[3]
-
Collect the supernatant. Re-extract the pellet with an additional 10 mL of 0.4 M perchloric acid and centrifuge again.[3]
-
Combine the supernatants and adjust the final volume to 50 mL with 0.4 M perchloric acid.[3]
-
Filter the extract through a 0.45 µm syringe filter.[3]
2.4. Derivatization Procedure
-
In an autosampler vial, mix 10 µL of the sample or standard solution with 70 µL of diluted borate buffer.
-
Add 20 µL of the OPA derivatization reagent.
-
The reaction is rapid; inject the mixture into the HPLC system promptly after mixing.[3]
2.5. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-4 min: 35% B
-
4-7 min: 35-55% B
-
7-15 min: 55% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Excitation wavelength (Ex) at 230 nm and Emission wavelength (Em) at 450 nm.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of biogenic amines using OPA derivatization and HPLC-FLD, as reported in the literature.
| Amine | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) | Linearity (R²) |
| Tryptamine | ~4.5 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Putrescine | ~6.8 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Cadaverine | ~7.5 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Histamine | ~8.2 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Tyramine | ~9.1 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Spermidine | ~11.5 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Spermine | ~12.3 | 0.01 - 0.10 | 0.02 - 0.31 | >0.99 |
| Data are indicative and may vary depending on the specific matrix and chromatographic conditions.[4] |
Application Note 2: Analysis of Primary and Secondary Amines using 9-Fluorenylmethyl Chloroformate (FMOC-Cl) with HPLC-FLD
Principle
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a derivatizing reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. The reaction proceeds under mild alkaline conditions. Since FMOC-Cl and its hydrolysis by-product are also fluorescent, an extraction step may be necessary to remove excess reagent before HPLC analysis.
Experimental Protocol
2.1. Reagents and Materials
-
Amine standards
-
HPLC-grade acetonitrile, methanol, and water
-
Borate buffer (e.g., 0.1 M, pH 8.0)
-
FMOC-Cl solution (e.g., 2.5 mg/mL in acetonitrile)
-
Pentane or other suitable organic solvent for extraction
2.2. Derivatization Procedure
-
To 100 µL of the sample or standard solution, add 100 µL of borate buffer (pH 8.0).
-
Add 200 µL of the FMOC-Cl solution and vortex for 1-2 minutes.
-
Let the reaction proceed at room temperature for approximately 5-10 minutes.
-
To remove excess FMOC-Cl, add 500 µL of pentane, vortex, and allow the layers to separate.
-
Carefully remove the aqueous (lower) layer for injection into the HPLC system.
2.3. HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength (Ex) at 265 nm and Emission wavelength (Em) at 340 nm.
Quantitative Data Summary
The performance of the FMOC-Cl method is comparable to that of OPA, with the added advantage of being able to derivatize secondary amines.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | Low µg/L to ng/L range |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range |
| Precision (RSD%) | < 5% |
| Recovery | 85-115% (matrix dependent) |
| Data are indicative and should be determined for each specific application. |
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Separation of 2,4-Diaminophenol dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Diaminophenol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminophenol is a versatile aromatic building block possessing three reactive functional groups: a hydroxyl group and two amino groups positioned ortho to each other. This unique arrangement makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, particularly those with fused ring systems. The resulting heterocyclic scaffolds, such as benzimidazoles, phenazines, and benzodiazepines, are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems derived from this compound.
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including antiviral, antifungal, and anticancer activities.[1][2][3] The synthesis of 6-hydroxybenzimidazoles from this compound can be readily achieved through condensation with various carbonyl compounds, such as aldehydes or carboxylic acids.
Application: Synthesis of 2-Substituted-1H-benzo[d]imidazol-6-ol
This protocol describes a general one-pot synthesis of 2-substituted-1H-benzo[d]imidazol-6-ol derivatives from this compound and an aldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (B145695) or methanol.
-
Reagent Addition: Add the desired aldehyde (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: The reaction can be carried out under various conditions, including refluxing for several hours or using microwave irradiation for a shorter duration.[4] For reactions with less reactive aldehydes, a catalytic amount of an acid, such as acetic acid, or an oxidizing agent like sodium metabisulfite (B1197395) may be added to facilitate the cyclization.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Entry | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | EtOH, reflux, 4h | 85 | Analogous reaction[5] |
| 2 | 4-Chlorobenzaldehyde | EtOH, reflux, 6h | 88 | Analogous reaction[5] |
| 3 | 4-Methoxybenzaldehyde | Microwave, 120°C, 15 min | 92 | Analogous reaction[4] |
dot graph Synthesis_of_Benzimidazole { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Synthesis of 2-Substituted-1H-benzo[d]imidazol-6-ol." }
Biological Significance and Signaling Pathway:
Benzimidazole derivatives exhibit their antimicrobial effects through various mechanisms. A key mode of action is the inhibition of microbial nucleic acid synthesis, which is attributed to the structural similarity of the benzimidazole scaffold to purine (B94841) bases.[6] This allows them to act as competitive inhibitors of enzymes involved in DNA and RNA synthesis, ultimately leading to the cessation of microbial growth and replication. Some benzimidazole derivatives also interfere with folate biosynthesis, another critical pathway for microbial survival.[6]
dot graph Antimicrobial_Mechanism_of_Benzimidazoles { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label: "Antimicrobial Mechanism of Benzimidazole Derivatives." }
Synthesis of Phenazine (B1670421) Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox properties and have shown promise as anticancer and antimalarial agents.[7] The synthesis of phenazine-2-ol from this compound can be achieved by condensation with a 1,2-dicarbonyl compound, such as an ortho-quinone.
Application: Synthesis of Phenazine-2-ol
This protocol outlines the synthesis of phenazine-2-ol via the condensation of this compound with catechol, which is first oxidized in situ to 1,2-benzoquinone (B1198763).
Experimental Protocol:
-
Oxidation of Catechol: In a suitable solvent such as aqueous acetic acid, dissolve catechol (1.0 eq.). Add an oxidizing agent, for instance, potassium persulfate (K₂S₂O₈), and stir the mixture at room temperature to generate 1,2-benzoquinone in situ.[8]
-
Condensation Reaction: To the solution containing the in situ generated 1,2-benzoquinone, add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The phenazine product often precipitates from the reaction mixture and can be collected by filtration. The crude product can be washed with water and a cold organic solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized phenazine-2-ol using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
| Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Catechol | This compound | K₂S₂O₈ | Acetic Acid/Water | 70-80 | Analogous reaction[8] |
dot graph Synthesis_of_Phenazine { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Synthesis of Phenazine-2-ol." }
Biological Significance and Signaling Pathways:
Certain phenazine derivatives have demonstrated significant anticancer activity, which is often mediated through the induction of apoptosis (programmed cell death) in cancer cells.[9][10] One of the key signaling pathways implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[9][11] In many cancers, NF-κB is constitutively active and promotes cell survival and proliferation while inhibiting apoptosis. By inhibiting NF-κB, these phenazine derivatives can sensitize cancer cells to apoptotic signals. The induction of apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases, which are the executioners of apoptosis.[9]
dot graph Phenazine_Anticancer_Mechanism { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label: "Anticancer Mechanism of Phenazine Derivatives." }
Synthesis of Benzodiazepine (B76468) Derivatives
1,5-Benzodiazepines are another important class of heterocyclic compounds with a wide range of biological activities, including acting as anticonvulsant, anti-inflammatory, and analgesic agents.[12] The synthesis of 7-hydroxy-1,5-benzodiazepines from this compound can be accomplished through condensation with β-dicarbonyl compounds like β-ketoesters or diketones.
Application: Synthesis of 4-Aryl-7-hydroxy-1,3-dihydro-2H-1,5-benzodiazepin-2-ones
This protocol describes the synthesis of a benzodiazepine derivative by reacting this compound with a β-ketoester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq.) in a suitable solvent like ethanol or a mixture of ethanol and acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC. In some cases, a catalytic amount of a solid acid catalyst like H-MCM-22 can be used to improve the reaction rate and yield at room temperature.[13]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The final product's structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Reference |
| This compound | Ethyl Benzoylacetate | Acetic Acid | Ethanol | 75-85 | Analogous reaction[12] |
| This compound | Acetylacetone | H-MCM-22 | Acetonitrile | 90 | Analogous reaction[13] |
dot graph Synthesis_of_Benzodiazepine { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Synthesis of 1,5-Benzodiazepine Derivatives." }
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel benzimidazole, phenazine, and benzodiazepine derivatives. The rich biological activities associated with these scaffolds make them attractive targets for further investigation in the field of drug discovery and development. The provided methodologies can be adapted and optimized for the synthesis of a diverse library of compounds for biological screening.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. scispace.com [scispace.com]
- 4. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selectively targeting the IKKβ by 11,11'-methylenebisdibenzo[a, c]phenazine (SIKB-7543) downregulates aberrant NF-κB signaling to control the proliferation and induce apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3,4-Diaminophenol in Hair Dye Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminophenol is a versatile aromatic amine utilized as a key intermediate in the formulation of oxidative hair dyes. Functioning as a "coupler," it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form stable, vibrant color molecules within the hair shaft. Its unique structure allows for the creation of a range of shades, contributing to the final hair color's tone and longevity. These application notes provide detailed protocols for the formulation, application, and evaluation of hair dyes containing this compound, along with a summary of its toxicological profile.
Chemical Properties
| Property | Value |
| CAS Number | 615-72-5 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 170-172 °C |
Role in Oxidative Hair Dyeing
In oxidative hair dyeing, this compound acts as a coupler. The general process involves three main components:
-
Primary Intermediate (Developer): An aromatic compound such as p-phenylenediamine (B122844) (PPD) or p-toluenediamine (PTD).
-
Coupler: An aromatic compound such as this compound, which modifies the color produced by the self-oxidation of the primary intermediate.
-
Oxidizing Agent: Typically hydrogen peroxide, which oxidizes the primary intermediate to a reactive quinonediimine.
The quinonediimine then rapidly reacts with the coupler, this compound, to form a larger, stable indo dye molecule that is trapped within the hair cortex, resulting in a "permanent" hair color.
Experimental Protocols
Protocol 1: Formulation of an Oxidative Hair Dye Cream
This protocol describes the laboratory-scale preparation of a model oxidative hair dye cream using this compound as a coupler.
Materials:
-
Part A (Aqueous Phase):
-
Deionized Water: q.s. to 100%
-
Cetearyl Alcohol: 15.00%
-
Ceteareth-20: 3.00%
-
Glyceryl Stearate: 2.00%
-
-
Part B (Dye Precursors):
-
p-Phenylenediamine (PPD): 2.00%
-
This compound: 1.50%
-
Sodium Sulfite (B76179): 0.50%
-
Propylene (B89431) Glycol: 5.00%
-
-
Part C (Alkalizing Agent):
-
Ammonium (B1175870) Hydroxide (B78521) (30% solution): q.s. to pH 9.5-10.5
-
-
Part D (Oxidant - to be mixed before use):
-
6% (20 vol.) Hydrogen Peroxide solution
-
Procedure:
-
Prepare Part A: In a primary beaker, combine deionized water, cetearyl alcohol, ceteareth-20, and glyceryl stearate. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
Prepare Part B: In a separate beaker, dissolve p-phenylenediamine, this compound, and sodium sulfite in propylene glycol. Gently warm to 40-50°C to aid dissolution.
-
Combine Part A and B: Slowly add Part B to Part A with continuous stirring. Maintain the temperature at 70-75°C for 15 minutes to ensure a homogeneous mixture.
-
Cooling and pH Adjustment: Begin cooling the mixture while stirring. At 40-45°C, add ammonium hydroxide (Part C) dropwise to adjust the pH to the desired range of 9.5-10.5.
-
Final Volume: Add the remaining deionized water to bring the total volume to 100%. Continue stirring until the cream is smooth and uniform.
Protocol 2: Hair Dyeing and Color Evaluation
This protocol details the application of the formulated dye to hair swatches and the subsequent colorimetric analysis.
Materials:
-
Formulated hair dye cream (from Protocol 1)
-
6% Hydrogen Peroxide developer
-
Bleached human hair swatches
-
Applicator brush
-
Plastic bowl
-
Timer
-
Standard shampoo
-
Spectrophotometer or colorimeter for CIELAB measurements
Procedure:
-
Dye Preparation: Immediately before application, mix the hair dye cream and the hydrogen peroxide developer in a 1:1 ratio in a plastic bowl.
-
Application: Evenly apply the mixture to dry, bleached hair swatches using an applicator brush, ensuring complete saturation.
-
Processing: Allow the dye to process for 30 minutes at room temperature.
-
Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Wash with a standard shampoo, rinse, and allow to air dry.
-
Colorimetric Analysis:
-
Measure the color of the dyed and dried hair swatches using a spectrophotometer.
-
Record the CIELAB color coordinates (L, a, b*).[1]
-
L* represents lightness (0 = black, 100 = white).
-
a* represents the red/green axis (+a* = red, -a* = green).
-
b* represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
Protocol 3: Wash Fastness Evaluation
This protocol assesses the durability of the hair color to repeated washing.
Materials:
-
Dyed hair swatches
-
Standard shampoo solution (e.g., 10% sodium lauryl sulfate)
-
Launder-Ometer or similar agitated water bath
-
Grey Scale for assessing color change
Procedure:
-
Initial Color Measurement: Record the initial Lab* values of the dyed hair swatches.
-
Washing Cycles:
-
Place the hair swatches in the Launder-Ometer with the standard shampoo solution.
-
Agitate for 10 minutes at 40°C.
-
Rinse the swatches thoroughly with water and allow them to air dry.
-
Repeat this cycle for a predetermined number of washes (e.g., 5, 10, 15 cycles).
-
-
Color Measurement after Washing: After the final wash cycle and drying, measure the Lab* values again.
-
Assessment:
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].
-
Visually assess the color change using the Grey Scale for Color Change, where a rating of 5 indicates no change and 1 indicates a severe change.
-
Protocol 4: Light Fastness Evaluation
This protocol evaluates the stability of the hair color upon exposure to light.
Materials:
-
Dyed hair swatches
-
Xenon arc lamp weathering chamber
-
Blue Wool Standard reference fabrics (Scale 1-8)
Procedure:
-
Sample Preparation: Mount the dyed hair swatches on a sample holder. Partially cover each swatch to shield a portion from light exposure, serving as an unexposed control.
-
Exposure: Place the samples and the Blue Wool Standards in the xenon arc weathering chamber. Expose them to simulated sunlight for a specified duration (e.g., 10, 20, 40 hours).
-
Assessment:
-
Periodically remove the samples and compare the fading of the exposed portion of the hair swatch to the fading of the Blue Wool Standards.
-
The light fastness rating corresponds to the Blue Wool Standard that has faded to a similar extent as the hair swatch. A rating of 1 indicates very poor light fastness, while a rating of 8 indicates excellent light fastness.[2][3]
-
Data Presentation
The following tables present hypothetical but representative quantitative data for a hair dye formulation containing this compound.
Table 1: Colorimetric Data (CIELAB Values)
| Primary Intermediate | Coupler | L | a | b* | Resulting Shade |
| p-Phenylenediamine | This compound | 25.3 | 2.1 | -8.5 | Dark Ash Brown |
| p-Toluenediamine | This compound | 30.1 | 5.8 | 4.2 | Medium Natural Brown |
Table 2: Wash Fastness Performance
| Number of Washes | ΔE* (Total Color Difference) | Grey Scale Rating (Color Change) |
| 5 | 1.8 | 4-5 |
| 10 | 3.5 | 4 |
| 15 | 5.2 | 3-4 |
Table 3: Light Fastness Performance
| Exposure Time (Hours) | Blue Wool Scale Rating |
| 20 | 5 |
| 40 | 4 |
Toxicological Summary
A summary of the toxicological profile of this compound is presented below.
| Toxicological Endpoint | Result | Classification |
| Acute Oral Toxicity (Rat, LD50) | 671 mg/kg | Harmful if swallowed |
| Skin Corrosion/Irritation (Rabbit) | No data available | Not classified |
| Serious Eye Damage/Irritation (Rabbit) | No data available | Not classified |
| Respiratory or Skin Sensitization (Guinea Pig, Buehler Test) | May cause an allergic skin reaction | Sensitizer, Category 1 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Mutagen, Category 2 |
| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA | Not classified as a carcinogen |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to kidneys through prolonged or repeated exposure | STOT RE 2 |
Visualizations
References
Application Notes and Protocols: 3,4-Diaminophenol as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4-Diaminophenol as a key intermediate in the synthesis of pharmaceutical agents. The unique arrangement of amino and hydroxyl functional groups on the aromatic ring makes this compound a valuable precursor for the construction of complex heterocyclic scaffolds, particularly benzimidazoles, which are prominent in a variety of therapeutic areas.
Application Note 1: Synthesis of Benzimidazole-Based Anthelmintic Agents
Introduction:
This compound is a critical starting material for the synthesis of benzimidazole (B57391) anthelmintics, a class of drugs effective against a broad spectrum of parasitic worms. One such drug is Luxabendazole, a potent anthelmintic used in veterinary medicine. The synthesis involves the construction of the benzimidazole core by reacting the ortho-diamino functionality of a this compound derivative with a cyclizing agent.
Experimental Protocols:
Protocol 1: Synthesis of this compound from p-Aminophenol
This protocol outlines a four-step synthesis of this compound starting from the readily available p-aminophenol.[1]
Step 1: Acylation of p-Aminophenol
-
In a 250 mL four-necked flask equipped with a thermometer and a stirrer, combine 21 g of p-aminophenol, 50 mL of anhydrous acetic anhydride, and 16 mL of glacial acetic acid.[1]
-
Heat the mixture to 128°C and reflux for 4 hours to obtain an acetic acid solution of p-acetamidophenol.[1]
Step 2: Nitration of p-Acetamidophenol
-
Cool the solution from Step 1 to approximately 25°C.
-
Slowly add 30 mL of fuming nitric acid while maintaining the temperature at around 25°C. Stir for 1.5 hours.[1]
-
Add 20 mL of 66% nitric acid dropwise, keeping the reaction temperature at 20°C, and continue stirring for another 1.5 hours.[1]
-
Pour the reaction mixture into a large volume of ice water to precipitate the yellow crystalline product, 3-nitro-4-acetamidophenol (B18274).[1]
-
Filter the solid and wash with pure water until the washings are neutral. Dry the filter cake.[1]
Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol
-
Suspend the dried 3-nitro-4-acetamidophenol in a solution of sodium hydroxide (B78521) or potassium hydroxide.
-
Heat the mixture to reflux to hydrolyze the acetyl group, yielding 4-amino-3-nitrophenol (B127093).
-
Neutralize the solution to precipitate the product, then filter and dry.
Step 4: Reduction of 4-Amino-3-nitrophenol
-
Prepare an acidic solution (pH 1-2) using hydrochloric or sulfuric acid.
-
Add iron powder or zinc powder to the acidic solution and heat to 50-100°C.[1]
-
Dissolve the 4-amino-3-nitrophenol from Step 3 in a polar organic solvent (e.g., ethanol) and add this solution to the heated metal-acid mixture.[1]
-
Heat the mixture to reflux for 4-10 hours to reduce the nitro group.[1]
-
Filter the hot solution to remove the metal powder.
-
Concentrate the solvent, filter the resulting solid, and dry under vacuum to obtain this compound.[1]
Protocol 2: Synthesis of Luxabendazole from a this compound Derivative
This protocol describes the final steps in the synthesis of Luxabendazole, starting from a key intermediate derived from this compound.
Step 1: Synthesis of 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene (Intermediate)
-
This intermediate is prepared from a precursor, 2-nitro-4-(4-fluorophenylsulfonyloxy)aniline, through catalytic hydrogenation.
-
Dissolve the nitro-precursor in a suitable solvent like methanol (B129727) or ethanol (B145695) in a reaction vessel.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (1-5 bar) or bubble hydrogen gas through the solution.
-
Monitor the reaction by TLC or HPLC until completion.
-
Filter off the catalyst and concentrate the solvent to obtain the diamino intermediate.
Step 2: Cyclization to form Luxabendazole
-
Dissolve the 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene intermediate in a suitable alcohol (e.g., methanol or isopropanol) with an acid catalyst like acetic acid.
-
Add N,N'-bis(methoxycarbonyl)-S-methylisothiourea (1.0 to 1.2 equivalents).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature to precipitate crude Luxabendazole.
-
The crude product can be purified by recrystallization from a suitable solvent such as a mixture of DMF and methanol.
Quantitative Data Summary:
| Parameter | Synthesis of this compound | Synthesis of Luxabendazole |
| Starting Material | p-Aminophenol | 1,2-diamino-4-(4-fluorophenylsulfonyloxy)benzene |
| Key Reagents | Acetic anhydride, Nitric acid, Iron/Zinc powder | N,N'-bis(methoxycarbonyl)-S-methylisothiourea |
| Overall Yield | Approximately 42.3%[1] | Not specified in the provided context |
| Purity | Not specified in the provided context | High purity after recrystallization |
Visualizations:
References
Application Notes and Protocols for the Electropolymerization of 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical polymerization of 3,4-Diaminophenol (3,4-DAP) to form a poly(this compound) (P-3,4-DAP) film. This polymer is of significant interest for the development of electrochemical sensors and biosensors due to its electroactive and functionalizable nature.
Introduction
Electropolymerization is a versatile technique for the in-situ deposition of thin polymer films onto electrode surfaces. The process involves the electrochemical oxidation or reduction of a monomer, leading to the formation of reactive species that subsequently polymerize on the electrode. Poly(this compound) is a conducting polymer that can be readily synthesized via electropolymerization. The presence of amino and hydroxyl groups on the aromatic ring provides sites for further functionalization, making it an excellent platform for the immobilization of biomolecules and the development of sensitive and selective sensors.
Experimental Setup and Key Parameters
The electropolymerization of this compound is typically carried out in a standard three-electrode electrochemical cell. The key components and parameters are summarized below.
Electrochemical Cell Setup
A conventional three-electrode system is employed, consisting of:
-
Working Electrode (WE): The substrate on which the polymer film is deposited. Common choices include Glassy Carbon Electrode (GCE), Gold (Au) electrode, Platinum (Pt) electrode, and Indium Tin Oxide (ITO) coated glass.[1][2] The choice of electrode material can influence the morphology and adhesion of the polymer film.
-
Reference Electrode (RE): Provides a stable potential reference. Saturated Calomel Electrode (SCE) or Ag/AgCl are commonly used.
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or a graphite (B72142) rod is typically used.
Reagents and Solutions
-
Monomer: this compound (3,4-DAP).
-
Supporting Electrolyte: Provides conductivity to the solution. Common electrolytes include acids (e.g., H₂SO₄, HCl) or neutral salts (e.g., LiClO₄, KCl) dissolved in an appropriate solvent.[1] The pH of the solution is a critical parameter affecting the polymerization process and the properties of the resulting polymer.
-
Solvent: Deionized water or a non-aqueous solvent like acetonitrile (B52724) (ACN), depending on the supporting electrolyte and experimental requirements.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for the electropolymerization of aminophenol derivatives and other aromatic amines, which can be used as a starting point for optimizing the electropolymerization of this compound.
Table 1: Typical Experimental Parameters for Electropolymerization
| Parameter | Typical Range | Optimum Value (Example) | Reference |
| Monomer Concentration | 1 mM - 50 mM | 5 mM | [3][4] |
| Supporting Electrolyte | 0.1 M - 1 M | 0.1 M H₂SO₄ | [1] |
| pH | 1 - 7 | 1.0 | [3] |
| Potential Range (vs. Ag/AgCl) | -0.2 V to +1.2 V | -0.2 V to +0.8 V | [1][5] |
| Scan Rate | 10 mV/s - 200 mV/s | 50 mV/s | [1] |
| Number of Cycles | 5 - 30 | 10 cycles | [1][6] |
| Deposition Potential (Potentiostatic) | +0.8 V to +1.1 V | +0.8 V | [1][2] |
| Deposition Time (Potentiostatic) | 60 s - 300 s | 120 s | [3] |
Table 2: Electrochemical Characteristics of Poly(aminophenol) and Related Polymer Films
| Property | Value | Method of Determination | Reference |
| Oxidation Potential of Monomer | ~ +0.4 V to +0.8 V | Cyclic Voltammetry | [3][5] |
| Redox Peaks of Polymer Film | Epa: ~+0.1 to +0.4 V, Epc: ~0.0 to +0.3 V | Cyclic Voltammetry | [3] |
| Electron Transfer Resistance (Rct) | Can be significantly lowered by polymer modification | Electrochemical Impedance Spectroscopy | [6] |
| Electrical Conductivity | 1.5 x 10⁻⁵ S cm⁻¹ (for poly-2,7-diaminofluorene) | Four-point probe method | [1] |
Detailed Experimental Protocols
Protocol 1: Potentiodynamic Electropolymerization (Cyclic Voltammetry)
This is the most common method for electropolymerization, allowing for controlled film growth and in-situ monitoring of the process.
Materials:
-
This compound (monomer)
-
Sulphuric acid (H₂SO₄) or other suitable supporting electrolyte
-
Deionized water (solvent)
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Pt wire)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode with alumina (B75360) slurry (e.g., 0.3 µm and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., H₂SO₄) in deionized water.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 5 mM.
-
De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode surface.
-
Perform cyclic voltammetry by scanning the potential, for example, between -0.2 V and +0.8 V (vs. Ag/AgCl) for 10 cycles at a scan rate of 50 mV/s.[1] An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, gently rinse the modified electrode with deionized water to remove any unreacted monomer and loosely bound oligomers.
-
The electrode is now ready for characterization or for its intended application.
-
Protocol 2: Potentiostatic Electropolymerization
This method involves applying a constant potential to the working electrode to initiate and sustain polymerization.
Materials:
-
Same as in Protocol 4.1.
Procedure:
-
Electrode Pre-treatment and Solution Preparation:
-
Follow steps 1 and 2 from Protocol 4.1.
-
-
Electropolymerization:
-
Assemble the three-electrode cell and immerse the electrodes.
-
Apply a constant potential, for instance, +0.8 V (vs. Ag/AgCl), to the working electrode for a specified duration, typically between 120 and 300 seconds.[1] The charge passed during this period is proportional to the amount of polymer deposited.
-
-
Post-Polymerization Treatment:
-
Follow step 4 from Protocol 4.1.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electropolymerization of this compound.
Caption: Workflow for the electropolymerization of this compound.
Proposed Polymerization Signaling Pathway
The electropolymerization of aromatic amines like this compound is believed to proceed via the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer film. The presence of multiple amino groups and a hydroxyl group can lead to a complex, potentially branched polymer structure.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Diaminophenol. This compound is a crucial chemical intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Due to its susceptibility to oxidation and degradation, a stability-indicating HPLC method is essential for accurate quantification and quality control.[3] This document provides a comprehensive protocol for the analysis, including chromatographic conditions, sample preparation, and method validation parameters.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₆H₈N₂O.[4][5] It serves as a key building block in various chemical syntheses. The presence of two amino groups and a hydroxyl group on the benzene (B151609) ring makes it a reactive molecule, prone to oxidation when exposed to air and light, often resulting in a brownish coloration.[3] Its predicted pKa is approximately 10.28 for the hydroxyl group.[1] The amino groups are expected to have a pKa around 5.5, similar to related compounds like 4-aminophenol.[6] It is slightly soluble in methanol (B129727) and DMSO.[1] Given its importance and inherent instability, a well-developed analytical method is critical for ensuring the purity and quality of starting materials and final products.
HPLC Method Development
A reverse-phase HPLC method with UV detection was developed for the analysis of this compound. The method is designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products.
Chromatographic Conditions
A C18 stationary phase is selected for the separation based on the polar nature of this compound. A gradient elution is employed to ensure the separation of the main peak from any potential early-eluting polar impurities and late-eluting non-polar degradants. The mobile phase consists of a phosphate (B84403) buffer to control the pH and an organic modifier (acetonitrile). A slightly acidic pH (around 3.0) is chosen to ensure the protonation of the amino groups, leading to better peak shape and retention. The detection wavelength is set at 275 nm, which is near the absorbance maximum for similar aminophenol compounds.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
Table 1: Optimized HPLC Chromatographic Conditions.
Sample Preparation
Due to the oxidative instability of this compound, the sample solvent should contain an antioxidant. A common choice is ascorbic acid.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a diluent consisting of Methanol:Water (50:50, v/v) containing 0.1% ascorbic acid.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent.
-
Protect the solution from light and use it promptly.
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Follow steps 2-5 of the standard solution preparation.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following is a summary of typical validation parameters.
| Parameter | Typical Result |
| Linearity (µg/mL) | 5 - 150 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Specificity | No interference from blank, impurities, or degradation products at the retention time of the analyte peak. |
Table 2: Summary of Method Validation Parameters.
Experimental Protocols and Workflows
HPLC System Preparation and Equilibration
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC system with each mobile phase for 10 minutes to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Table 3: System Suitability Criteria.
Analytical Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
References
- 1. Cas 615-72-5,Phenol, 3,4-diaMino- | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-AMINOPHENOL - Ataman Kimya [atamanchemicals.com]
- 4. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
Application of 3,4-Diaminophenol in Organic Electronics: A Detailed Overview and Protocols
Introduction
3,4-Diaminophenol is a versatile aromatic compound containing two amine groups and one hydroxyl group, making it an attractive building block for the synthesis of novel polymers with potential applications in organic electronics. Its structural features suggest the possibility of creating materials with tailored electronic properties, such as hole-transporting capabilities or high-temperature stability, which are crucial for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and flexible electronics.
While direct and extensive research on the application of this compound in organic electronics is limited in publicly available literature, its structural similarity to other aromatic diamines that are widely used in the synthesis of high-performance polymers allows for the extrapolation of potential synthetic routes and applications. This document provides a detailed overview of the potential uses of this compound, along with experimental protocols for the synthesis of related polymers and the fabrication of organic electronic devices, based on established methodologies for analogous compounds.
Potential Applications in Organic Electronics
Polymers derived from this compound, such as polyamides and polyimides, are expected to possess a combination of desirable properties for electronic applications, including:
-
Hole-Transporting Properties: The electron-rich aromatic structure, coupled with the electron-donating amine groups, suggests that polymers incorporating this compound could facilitate the transport of positive charge carriers (holes). This makes them potential candidates for hole-transporting layers (HTLs) in OLEDs and perovskite solar cells, contributing to improved device efficiency and stability.
-
High Thermal Stability: Aromatic polyamides and polyimides are known for their exceptional thermal resistance. This property is critical for organic electronic devices that can generate heat during operation, ensuring long-term stability and reliability.
-
Good Dielectric Properties: Polymers with controlled dielectric properties are essential for applications in OFETs as gate dielectrics and for the encapsulation of electronic components. The structure of this compound allows for the synthesis of polymers with potentially low dielectric constants and high dielectric strength.
-
Flexibility and Processability: The introduction of flexible linkages in the polymer backbone, which can be achieved through co-polymerization with other monomers, can lead to the development of flexible and solution-processable materials. This is a key requirement for the fabrication of flexible and wearable electronic devices.
Data Presentation: Properties of Related Aromatic Polymers
Due to the lack of specific quantitative data for polymers derived directly from this compound, the following table summarizes the typical properties of analogous aromatic polyamides and polyimides synthesized from other aromatic diamines. These values provide a benchmark for the expected performance of this compound-based polymers.
| Property | Aromatic Polyamides | Aromatic Polyimides |
| Glass Transition Temperature (Tg) | 250 - 350 °C | 300 - 450 °C |
| Tensile Strength | 80 - 150 MPa | 100 - 200 MPa |
| Tensile Modulus | 2 - 5 GPa | 3 - 10 GPa |
| Dielectric Constant (at 1 MHz) | 3.0 - 4.5 | 2.5 - 3.5 |
| Dielectric Strength | 150 - 250 V/µm | 200 - 350 V/µm |
| Hole Mobility (in OFETs) | 10⁻⁴ - 10⁻² cm²/Vs | 10⁻³ - 10⁻¹ cm²/Vs |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of aromatic polyamides and the fabrication of a simple organic electronic device. These protocols are based on well-established methods for similar aromatic diamines and can be adapted for this compound.
Synthesis of Aromatic Polyamide from this compound and an Aromatic Diacid Chloride
This protocol describes the low-temperature solution polycondensation method, which is a common technique for synthesizing high-molecular-weight aromatic polyamides.
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound (1 equivalent) and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add terephthaloyl chloride (1 equivalent) to the stirred solution. An immediate increase in viscosity should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.
Characterization:
-
The chemical structure of the polyamide can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The molecular weight can be determined by Gel Permeation Chromatography (GPC).
-
Thermal properties (Tg, decomposition temperature) can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Fabrication of a Simple Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a solution-processable polymer synthesized from a this compound derivative.
Materials:
-
Polymer synthesized from a this compound derivative
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solvents (acetone, isopropanol)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating it sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent at a concentration of 5-10 mg/mL. Spin-coat the polymer solution onto the cleaned Si/SiO₂ substrate at a speed of 1000-3000 rpm for 60 seconds.
-
Annealing: Anneal the polymer film on a hotplate at a temperature above its glass transition temperature (e.g., 150-200 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Place a shadow mask with the desired channel length and width on top of the polymer film. Thermally evaporate a 50 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes.
-
Device Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. Measure the output and transfer characteristics to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of polymers derived from this compound and the fabrication of an organic electronic device.
Caption: Workflow for the synthesis and characterization of aromatic polyamides.
Application Notes and Protocols for the Derivatization of Carboxylic Acids via Benzoxazole Formation with 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective quantification of carboxylic acids is a critical task in numerous fields, including pharmaceutical development, metabolomics, and clinical diagnostics. Carboxylic acid moieties are often present in drug candidates and endogenous metabolites, but their inherent physicochemical properties can pose challenges for analytical methods such as High-Performance Liquid Chromatography (HPLC). Derivatization is a widely employed strategy to enhance the detectability of these compounds by introducing a chromophoric or fluorophoric tag.
This document outlines a detailed application and protocol for the derivatization of carboxylic acids using 3,4-diaminophenol. This method is based on the classical organic reaction wherein an o-aminophenol condenses with a carboxylic acid to form a benzoxazole (B165842) derivative. The resulting benzoxazole structure is typically fluorescent, offering the potential for highly sensitive detection in HPLC analysis. The reaction with this compound is expected to yield either a 6-amino- or 5-hydroxy-2-substituted-benzoxazole, both of which are known to exhibit favorable photophysical properties.[1][2] This approach transforms the carboxylic acid into a derivative suitable for robust quantification.
Principle of the Method
The derivatization of carboxylic acids with this compound proceeds through a condensation reaction to form a benzoxazole ring system. This reaction is typically facilitated by a dehydrating agent or catalyst at elevated temperatures. The lone pair of electrons on one of the amino groups of this compound attacks the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization with the adjacent hydroxyl group, and subsequent dehydration to form the stable, aromatic benzoxazole ring. The resulting derivative incorporates the carbon backbone of the original carboxylic acid at the 2-position of the benzoxazole scaffold.
This derivatization serves two primary purposes for enhancing analytical detection:
-
Introduction of a Fluorophore/Chromophore: The benzoxazole moiety is inherently fluorescent and possesses strong UV absorbance, allowing for sensitive detection by HPLC with fluorescence or UV detectors.[1][2]
-
Improved Chromatographic Properties: The conversion of a polar carboxylic acid to a more non-polar benzoxazole derivative can lead to better retention and peak shape in reverse-phase HPLC.
Data Presentation
The efficiency of the benzoxazole formation is dependent on the reaction conditions and the nature of the carboxylic acid. The following tables summarize representative yields for the synthesis of 2-substituted benzoxazoles from o-aminophenols and various carboxylic acids under different catalytic conditions. While specific data for this compound is limited, the data for structurally related o-aminophenols provide a strong indication of the expected reaction efficiency.
Table 1: Representative Yields for Polyphosphoric Acid (PPA) Catalyzed Synthesis of 2-Substituted Benzoxazoles
| Carboxylic Acid | o-Aminophenol Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | o-Aminophenol | PPA | 120 | 2 | 92 | [3] |
| 4-Methylsalicylic Acid | 2,4-Diaminophenol | PPA | 150 | - | Good | |
| 3,4-Dimethoxybenzoic Acid | 2,4-Diaminophenol | PPA | - | - | Good | |
| 4-Acetylamino-3-hydroxybenzoic Acid | o-Aminothiophenol | PPA | 150 | 12 | 61 | [4] |
| Naphthyridine-3-carboxylic acids | o-Aminothiophenol | PPA | 170-250 | - | 10-60 | [4] |
Table 2: Representative Yields for Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles
| Carboxylic Acid/Aldehyde | o-Aminophenol Derivative | Catalyst/Conditions | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzoic Acid Derivatives | o-Aminophenol | PPA, Microwave | 260 | 4 | Good | [3] |
| Substituted Aromatic Aldehydes | o-Aminophenol | [CholineCl][Oxalic Acid], MW | 120°C | 15 | 81-84 | [5] |
| Aromatic/Aliphatic Aldehydes | o-Aminophenol | Fluorophosphoric acid, EtOH | RT | 144 | Good | [6] |
| Benzaldehyde | 2-Aminophenol (B121084) | NiSO4, EtOH | Reflux | 90 | 80 | [7] |
| 4-Methoxybenzaldehyde | 2-Aminophenol | NiSO4, EtOH | Reflux | 90 | 88 | [7] |
Table 3: Potential Analytical Performance of Benzoxazole Derivatives in HPLC
| Analyte Type | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amino Acids | Oxazole-based reagent | HPLC-Fluorescence | 19-64 fmol | - | [8] |
| Thiols | SAOX-Cl (oxazole-based) | HPLC-Fluorescence | 1.2-7.9 fmol | - | [8] |
| Amines/Amino Acids | NBD-F (benzofurazan) | HPLC-Fluorescence | - | 0.01 µg/mL | [9][10] |
| Various Drugs | - | HPLC-UV | - | 50 ng/mL | [11] |
Note: The data in Table 3 are for analogous fluorescent derivatizing agents and serve as an estimation of the potential sensitivity achievable with the proposed method.
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids using this compound with Polyphosphoric Acid (PPA)
This protocol describes a conventional thermal method for the synthesis of 6-amino- or 5-hydroxy-2-substituted-benzoxazoles.
Materials:
-
Carboxylic acid sample
-
This compound
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the carboxylic acid (1.0 mmol) and this compound (1.0 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (approximately 10-20 g per gram of reactants) to the flask.
-
Reaction: Stir the mixture at 60°C for 2 hours, then increase the temperature to 120-150°C and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (2 x 25 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): If necessary, purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Derivatization of Carboxylic Acids using this compound
This protocol offers a more rapid and potentially higher-yielding alternative to conventional heating.
Materials:
-
Carboxylic acid sample
-
This compound
-
Polyphosphoric acid (PPA) or other suitable catalyst (e.g., [CholineCl][Oxalic Acid])[5]
-
Microwave reactor
-
Microwave-safe reaction vessel with a stir bar
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the carboxylic acid (1.0 mmol), this compound (1.0 mmol), and a catalytic amount of PPA.[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) or power (e.g., 260 W) for 4-15 minutes.[3][5] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Extraction: Add deionized water to the reaction mixture and extract the product with ethyl acetate.
-
Washing and Concentration: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate under reduced pressure.
Protocol 3: HPLC Analysis of Derivatized Carboxylic Acids
This protocol provides a general method for the analysis of the resulting benzoxazole derivatives by reverse-phase HPLC with fluorescence or UV detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or phosphoric acid.
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Detection:
-
UV: 300-330 nm
-
Fluorescence: Excitation at ~330 nm, Emission at ~360 nm (wavelengths should be optimized for the specific derivative).[12]
-
Sample Preparation:
-
Dissolve the purified and dried benzoxazole derivative in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Perform serial dilutions to prepare calibration standards.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Caption: Reaction mechanism for the derivatization of a carboxylic acid with this compound.
Caption: Experimental workflow for derivatization and analysis.
Conclusion
The derivatization of carboxylic acids using this compound to form fluorescent benzoxazole derivatives is a promising strategy for enhancing their detection in HPLC analysis. The protocols provided, based on established synthetic methods for benzoxazoles, offer both conventional and microwave-assisted approaches to this derivatization. The resulting derivatives are expected to exhibit strong UV absorbance and fluorescence, enabling sensitive quantification. The provided workflows and reaction diagrams serve as a guide for researchers and scientists in pharmaceutical and related fields to develop robust analytical methods for carboxylic acids. Further optimization of reaction conditions and HPLC parameters for specific analytes is recommended to achieve the best performance.
References
- 1. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Fluorescence and chemiluminescence detection of oxazole-labelled amines and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorometric assay of amino acids and amines by use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole(NBD-F) in high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminophenol Derivatives as Reagents in Colorimetric Assays
Introduction
While 3,4-Diaminophenol is a valuable chemical intermediate in the synthesis of dyes and pharmaceuticals, its direct application as a primary chromogenic reagent in established colorimetric assays is not widely documented in scientific literature. However, its isomers and related aminophenol compounds are extensively used in various colorimetric detection methods. These application notes provide detailed protocols and data for assays utilizing aminophenol derivatives for the quantification of key analytes relevant to researchers, scientists, and drug development professionals.
Application Note 1: Colorimetric Determination of Nitrite (B80452) using 3,5-Diaminophenol
This method provides a sensitive spectrophotometric approach for the quantification of nitrite ions, leveraging a modified Griess reaction.
Principle
The assay is based on a two-step diazotization-coupling reaction. In an acidic environment, nitrite is converted to nitrous acid (HNO₂), which then reacts with a primary aromatic amine, such as sulfanilamide (B372717), to form a diazonium salt. This diazonium salt subsequently couples with 3,5-Diaminophenol, an electron-rich coupling agent, to produce a stable and colored azo dye. The intensity of the resulting color is directly proportional to the nitrite concentration and is quantified by measuring its absorbance.
Reaction Pathway
Experimental Protocol
1. Reagents and Materials:
-
Nitrite Stock Solution (1000 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Store at 4°C.
-
Nitrite Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with deionized water.
-
Sulfanilamide Solution (1% w/v): Dissolve 1 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid. This solution is stable for several weeks when stored in a dark bottle at room temperature.
-
3,5-Diaminophenol Solution (0.1% w/v): Dissolve 0.1 g of 3,5-Diaminophenol dihydrochloride (B599025) in 100 mL of deionized water. Prepare this solution fresh daily.
-
Spectrophotometer
-
Test tubes or microplate
2. Procedure:
-
Pipette 1.0 mL of each nitrite standard solution into a series of labeled test tubes.
-
Add 0.5 mL of the sulfanilamide solution to each tube and mix thoroughly.
-
Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.
-
Add 0.5 mL of the 3,5-Diaminophenol solution to each tube and mix well.
-
Let the color develop for 20 minutes at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is expected to be around 435 nm.[1]
-
Plot a calibration curve of absorbance versus nitrite concentration.
-
For sample analysis, pipette 1.0 mL of the sample (filtered or centrifuged if necessary) into a test tube and follow steps 2-6.[1]
-
Determine the nitrite concentration in the sample from the calibration curve.
Workflow
Quantitative Data (Hypothetical)
| Nitrite Concentration (mg/L) | Absorbance at λmax |
| 0.0 | 0.005 |
| 0.2 | 0.150 |
| 0.4 | 0.305 |
| 0.6 | 0.448 |
| 0.8 | 0.610 |
| 1.0 | 0.752 |
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Dependent on instrument |
| Limit of Quantification (LOQ) | Dependent on instrument |
Application Note 2: Colorimetric Determination of Selenium using Diaminobenzidine
This method is for the determination of selenium (IV) in various samples.
Principle
The assay is based on the reaction of selenium (IV) with 3,3'-Diaminobenzidine (DAB) in an acidic medium to form an intensely colored, yellow piazselenol complex. This complex is then extracted into an organic solvent, such as toluene (B28343), and its absorbance is measured spectrophotometrically. Any selenate (B1209512) (Se(VI)) present in the sample must first be reduced to selenite (B80905) (Se(IV)) for detection.
Reaction Pathway
Experimental Protocol
1. Reagents and Materials:
-
Selenium(IV) Standard Solutions: Prepare a series of standard solutions from a certified stock.
-
Nitric Acid
-
Hydrochloric Acid
-
EDTA Solution
-
Formic Acid
-
Sodium Hydroxide (B78521)
-
Hydroxylamine (B1172632) Solution
-
3,3'-Diaminobenzidine (DAB) Solution: Prepare according to standard methods, handle with care as it is a potential carcinogen.
-
Toluene
-
Spectrophotometer
-
Separatory funnels
2. Procedure:
-
Digest the sample with nitric acid to solubilize the selenium.
-
Add hydrochloric acid and heat to reduce any selenate to selenite.
-
Adjust the pH to between 2 and 3 using sodium hydroxide and formic acid.
-
Add hydroxylamine and EDTA solutions.
-
Add the DAB solution and heat at 60°C to form the piazselenol complex.
-
Make the solution basic with ammonium (B1175870) hydroxide.
-
Extract the piazselenol complex into toluene.
-
Measure the absorbance of the toluene layer at 420 nm.
-
Prepare a calibration curve using selenium standards.
Workflow
Quantitative Data
| Parameter | Result |
| Wavelength (λmax) | 420 nm |
| Average Recoveries | 89% to 109% |
| Coefficients of Variation | 1.2% to 13.6% |
Application Note 3: Colorimetric Determination of p-Aminophenol
p-Aminophenol (4-aminophenol) is a key analyte in pharmaceutical quality control (as an impurity in paracetamol) and in toxicology. Various colorimetric methods exist for its determination.
Principle (Example: Oxidative Coupling)
One common method involves the oxidative coupling of p-aminophenol with another aromatic compound, such as resorcinol (B1680541) or N-(1-naphthyl)ethylenediamine, in the presence of an oxidizing agent (e.g., manganese ions or potassium iodate) to form a colored indophenol (B113434) dye. The absorbance of the dye is measured at its λmax, which is typically in the visible range.
Reaction Pathway (with Resorcinol)
Experimental Protocol (Automated Analyzer Example)
1. Reagents and Materials:
-
p-Aminophenol Standard Solutions
-
Resorcinol Solution
-
Manganese Chloride Solution
-
High-pH Buffer (e.g., CAPS, pH 12)
-
Automated Analyzer (e.g., Cobas Mira)
-
Samples may require enzymatic hydrolysis if p-aminophenol is conjugated.
2. Automated Procedure:
-
The sample (after hydrolysis, if necessary) is mixed with the high-pH buffer.
-
Resorcinol and manganese chloride solutions are added sequentially by the automated analyzer.
-
The reaction mixture is incubated to allow for color development.
-
The absorbance is measured at the appropriate wavelength (e.g., 550 nm).
-
Concentration is calculated based on a calibration curve.
Quantitative Data
| Parameter | Value |
| Linearity Range | 2.0 to 100 mg/L |
| Wavelength (λmax) | 550 nm |
| Accuracy (Recovery) | 96.8% to 103.9% |
| Precision (CV) | 0.8% to 7.7% (within-run) |
| Limit of Detection | 0.9 mg/L |
References
Synthesis of Novel Polymers Using 3,4-Diaminophenol Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel polymers utilizing the trifunctional monomer, 3,4-Diaminophenol. This versatile monomer, possessing two amine groups and one hydroxyl group, offers a unique platform for creating polymers with tailored properties suitable for a range of applications, particularly in the biomedical field and drug development. The protocols provided are based on established polymerization methodologies for analogous aromatic amines and serve as a robust starting point for research and development.
Overview of this compound-Based Polymers
Polymers derived from this compound can be synthesized through various techniques, including oxidative polymerization, condensation polymerization to form polyamides or resins, and enzymatic polymerization. The resulting polymers' characteristics are influenced by the chosen synthetic route and reaction conditions. These polymers are of interest in drug delivery due to their potential biocompatibility, functional groups for drug conjugation, and responsiveness to physiological stimuli.
Potential Applications in Drug Development:
-
Drug Delivery Systems: The polymer matrix can be designed to encapsulate therapeutic agents for controlled and targeted release.
-
Biocompatible Coatings: Polymers can be used to coat medical devices to improve their biocompatibility and reduce adverse reactions.
-
Tissue Engineering Scaffolds: The polymers can form scaffolds that support cell growth and tissue regeneration.
Synthesis of this compound Monomer
The synthesis of the this compound monomer is a crucial first step. A common method involves a four-step process starting from p-aminophenol.
Protocol 1: Synthesis of this compound [1]
This protocol is adapted from a patented synthesis method.
Materials:
-
p-Aminophenol
-
Acetic anhydride (B1165640)
-
Acetic acid
-
Nitric acid
-
Sodium hydroxide (B78521) or Potassium hydroxide
-
Iron powder or Zinc powder
-
Hydrochloric acid or Sulfuric acid
Procedure:
-
Acylation: React p-aminophenol with acetic anhydride in acetic acid to synthesize p-acetamidophenol.
-
Nitration: Nitrate the p-acetamidophenol with nitric acid to yield 4-acetamido-3-nitrophenol.
-
Hydrolysis: Hydrolyze the nitro-intermediate using sodium hydroxide or potassium hydroxide to obtain 4-amino-3-nitrophenol (B127093).
-
Reduction: Reduce the 4-amino-3-nitrophenol using iron or zinc powder in an acidic solution (pH 1-2) to produce this compound. The product can be purified by recrystallization from a suitable solvent.
Polymerization of this compound
Several polymerization methods can be employed to synthesize polymers from this compound. The choice of method will dictate the polymer's structure and properties.
Oxidative Polymerization
Oxidative polymerization is a common method for synthesizing conductive polymers from aniline (B41778) and its derivatives. This method can be adapted for this compound to produce poly(this compound).
Protocol 2: Chemical Oxidative Polymerization of this compound
This protocol is based on general methods for the oxidative polymerization of aminophenols.[2]
Materials:
-
This compound
-
Ammonium persulfate (APS) or Ferric chloride (FeCl₃) (oxidant)
-
Hydrochloric acid (HCl) or other suitable acid
-
Methanol (B129727) or Acetone (for washing)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound in an acidic aqueous solution (e.g., 1 M HCl) in a reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Separately, dissolve the oxidant (e.g., APS) in a small amount of the same acidic solution.
-
Slowly add the oxidant solution dropwise to the monomer solution with constant stirring.
-
Continue the reaction for a set period (e.g., 2-24 hours) at a controlled temperature. The formation of a precipitate indicates polymer formation.
-
Filter the polymer precipitate and wash it thoroughly with deionized water, followed by methanol or acetone, to remove unreacted monomer and oligomers.
-
Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C).
Condensation Polymerization: Polyamide Synthesis
The diamine functionality of this compound allows for its use in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides.
Protocol 3: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This is a general method for preparing aromatic polyamides.[3]
Materials:
-
This compound
-
Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride, sebacoyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Methanol or ethanol (for precipitation)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound in anhydrous DMAc (with LiCl if needed).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of the diacid chloride in anhydrous DMAc.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and water, and dry it under vacuum.
Resin Formation with Formaldehyde (B43269)
This compound can react with formaldehyde to form thermosetting resins, similar to phenol-formaldehyde and aniline-formaldehyde resins.
Protocol 4: Synthesis of this compound-Formaldehyde Resin
This protocol is adapted from general procedures for aminophenol-formaldehyde resins.[4]
Materials:
-
This compound
-
Formaldehyde solution (37% in water)
-
Acidic or basic catalyst (e.g., HCl or NaOH)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
Add the catalyst to the solution.
-
Add the formaldehyde solution to the reaction mixture. The molar ratio of monomer to formaldehyde will influence the properties of the resin.
-
Heat the mixture to reflux for a specified time (e.g., 1-4 hours).
-
Cool the reaction mixture. The resin may precipitate or form a viscous liquid.
-
Isolate the resin and wash it with water to remove unreacted reagents.
-
Dry the resin product.
Characterization of Polymers
The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, thermal stability, and other properties.
| Property | Analytical Technique | Expected Information |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of functional groups and polymer structure. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature and char yield. |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |
| Morphology | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Surface features and internal structure of the polymer. |
| Crystallinity | X-ray Diffraction (XRD) | Degree of crystallinity of the polymer. |
Table 1: Anticipated Properties of Polymers Derived from this compound (Illustrative)
| Polymer Type | Co-monomer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) (N₂) | Solubility |
| Poly(this compound) | - | 180 - 250 | 350 - 450 | Soluble in polar aprotic solvents (DMSO, DMF, NMP) |
| Polyamide | Terephthaloyl chloride | 250 - 320 | 450 - 550 | Generally soluble in polar aprotic solvents with LiCl |
| Polyamide | Sebacoyl chloride | 150 - 220 | 400 - 500 | Potentially soluble in a wider range of organic solvents |
| Phenol-Formaldehyde Resin | Formaldehyde | - | 300 - 400 | Dependent on crosslink density |
Note: These values are illustrative and based on data from analogous polymer systems. Actual experimental data will vary depending on the specific synthesis conditions.
Application in Drug Delivery: Protocols
Polymers based on this compound can be formulated into various drug delivery systems, such as nanoparticles or microcapsules.
Drug Loading
Protocol 5: Drug Loading into Polymer Nanoparticles via Nanoprecipitation
Materials:
-
Synthesized polymer
-
Drug of interest
-
A solvent for both polymer and drug (e.g., DMSO, DMF)
-
A non-solvent for the polymer (e.g., water, ethanol)
-
Surfactant (optional, e.g., Pluronic F127)
Procedure:
-
Dissolve the polymer and the drug in a suitable organic solvent.
-
Prepare an aqueous solution, potentially containing a surfactant to stabilize the nanoparticles.
-
Add the polymer-drug solution dropwise to the vigorously stirring aqueous solution.
-
The polymer will precipitate, encapsulating the drug to form nanoparticles.
-
Stir the suspension for several hours to allow the organic solvent to evaporate.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles to remove unloaded drug and lyophilize for storage.
Drug Release Study
Protocol 6: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions, pH 5.5 for endosomal/lysosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS.
-
Keep the setup at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug released into the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative drug release as a function of time.
Visualizations
Experimental Workflow: Oxidative Polymerization
Caption: Workflow for the oxidative polymerization of this compound.
Logical Relationship: Polymer Properties and Applications
Caption: Relationship between synthesis, properties, and applications.
Signaling Pathway: Hypothetical pH-Responsive Drug Release
Caption: Hypothetical pathway for pH-triggered drug release.
References
- 1. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US2147789A - Resins from aminophenols and formaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to increase the yield of 3,4-Diaminophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Diaminophenol and increasing its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with a reasonably high yield?
A1: A widely used and effective method involves a four-step synthesis starting from p-aminophenol. This process includes acylation, nitration, hydrolysis, and a final reduction step.[1] This route is favored due to the availability and low cost of the starting materials, p-aminophenol and acetic anhydride, and it employs mild reaction conditions, making it suitable for industrial-scale production.[1]
Q2: What are the critical steps in this synthesis that significantly impact the overall yield?
A2: Each of the four steps—acylation, nitration, hydrolysis, and reduction—is crucial for the overall yield. Incomplete reactions or the formation of side products in any of these stages can substantially lower the final yield of this compound.[1] Particular attention should be paid to the hydrolysis and reduction steps, as incomplete hydrolysis and challenges in post-reaction work-up are common issues.[1]
Q3: Are there any major safety precautions to consider during this synthesis?
A3: Yes, handling nitric acid during the nitration step requires extreme caution as it is highly corrosive. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Additionally, the reduction step may involve flammable solvents and reagents, necessitating an inert atmosphere and careful temperature control.
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. Infrared (IR) spectroscopy can be used to confirm the presence of the characteristic functional groups of the final product.
Troubleshooting Guide
Low Overall Yield
A low overall yield in the synthesis of this compound can often be traced back to inefficiencies in one or more of the four key reaction steps. The following sections break down potential issues at each stage and offer targeted solutions.
1. Acylation of p-Aminophenol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of p-Acetamidophenol | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated to reflux at 120-130°C for 3-8 hours.[1] |
| Impure starting materials (p-aminophenol or acetic anhydride). | Use reagents of high purity. Consider purifying the starting materials if necessary. | |
| Presence of moisture in the reaction. | Use anhydrous acetic acid as the solvent to prevent hydrolysis of acetic anhydride.[1] |
2. Nitration of p-Acetamidophenol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 3-nitro-4-acetamidophenol | Incorrect reaction temperature. | Maintain the reaction temperature between 20-30°C during the addition of nitric acid.[1] |
| Formation of dinitro or other isomeric byproducts. | Control the addition rate of nitric acid carefully. Use a two-step addition of fuming nitric acid followed by 66% nitric acid as described in the protocol.[1] | |
| Loss of product during crystallization. | Ensure the reaction mixture is cooled to 0-10°C to maximize crystal precipitation.[1] |
3. Hydrolysis of 3-nitro-4-acetamidophenol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | Insufficient concentration or amount of base. | Use a 1-3 M solution of sodium hydroxide (B78521) or potassium hydroxide.[1] |
| Inadequate reaction time or temperature. | Heat the reaction mixture to 40-80°C and maintain for 3-5 hours.[1] | |
| Low recovery of 4-amino-3-nitrophenol | Incorrect pH for precipitation. | Carefully adjust the pH of the cooled reaction mixture to 3-4 using hydrochloric acid to ensure complete precipitation of the product.[1] |
4. Reduction of 4-amino-3-nitrophenol
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction of the nitro group | Inactive reducing agent. | Use freshly prepared or high-quality iron powder or zinc powder. |
| Incorrect pH of the reaction medium. | Ensure the reaction is carried out in an acidic solution with a pH of 1-2.[1] | |
| Insufficient reaction time or temperature. | Heat the reaction to reflux at 80-100°C for 4-10 hours.[1] | |
| Product degradation | Oxidation of the final product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diaminophenol. |
| Loss of product during work-up | Product remaining in the filtrate. | Ensure efficient filtration and washing of the product. Consider concentrating the solvent to recover any dissolved product.[1] |
Experimental Protocols and Data
The following tables summarize the key experimental parameters and reported yields for each step in the synthesis of this compound, based on a patented method.[1]
Table 1: Acylation of p-Aminophenol
| Parameter | Value |
| Reactants | p-Aminophenol, Acetic Anhydride |
| Solvent | Anhydrous Acetic Acid |
| Molar Ratio (p-Aminophenol:Acetic Anhydride) | 1:2 to 1:3 |
| Temperature | 120-130°C (Reflux) |
| Reaction Time | 3-8 hours |
| Reported Yield | Not specified individually, but is a precursor step. |
Table 2: Nitration of p-Acetamidophenol
| Parameter | Value |
| Reactant | p-Acetamidophenol |
| Reagent | Fuming Nitric Acid, 66% Nitric Acid |
| Temperature | 20-30°C |
| Reaction Time | 1.5 hours after each nitric acid addition |
| Crystallization Temperature | 0-10°C |
| Reported Yield | 75.5% |
Table 3: Hydrolysis of 3-nitro-4-acetamidophenol
| Parameter | Value |
| Reactant | 3-nitro-4-acetamidophenol |
| Reagent | Sodium Hydroxide or Potassium Hydroxide (1-3 M) |
| Temperature | 40-80°C |
| Reaction Time | 3-5 hours |
| Precipitation pH | 3-4 |
| Reported Yield | 77.1% |
Table 4: Reduction of 4-amino-3-nitrophenol
| Parameter | Value |
| Reactant | 4-amino-3-nitrophenol |
| Reducing Agent | Iron powder or Zinc powder |
| Solvent | Polar organic solvent (e.g., ethanol) |
| pH | 1-2 (acidic solution) |
| Temperature | 80-100°C (Reflux) |
| Reaction Time | 4-10 hours |
| Reported Yield | 72.6% |
Overall Yield: The total yield for the entire synthesis process is reported to be approximately 42.3%.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a troubleshooting decision tree for addressing low yield issues.
Caption: Experimental workflow for the four-step synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
Common side products in 3,4-Diaminophenol synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-diaminophenol. The content is designed to address specific issues that may arise during experimentation, with a focus on common side products and strategies to avoid them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent and scalable synthetic route starts from p-aminophenol and involves a four-step process:
-
Acylation (Protection): The amino group of p-aminophenol is protected, typically by reacting it with acetic anhydride (B1165640) to form p-acetamidophenol (acetaminophen). This step is crucial to prevent oxidation of the amino group and to direct the subsequent nitration to the desired position.
-
Nitration: The protected p-acetamidophenol is nitrated using a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 3-nitro-4-acetamidophenol (B18274).
-
Hydrolysis (Deprotection): The acetyl protecting group is removed by acid or base hydrolysis to give 4-amino-3-nitrophenol (B127093).
-
Reduction: The nitro group of 4-amino-3-nitrophenol is reduced to an amino group to yield the final product, this compound.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: Side products can arise at various stages of the synthesis. The most common include:
-
o-Nitro Isomers: Formation of 2-nitro-4-acetamidophenol during the nitration step.
-
Incomplete Hydrolysis Product: Residual 3-nitro-4-acetamidophenol if the hydrolysis is not carried to completion.
-
Partially Reduced Intermediates: Such as 4-amino-3-hydroxylaminophenol from the incomplete reduction of the nitro group.
-
Oxidation Products: this compound is highly susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.
Q3: My final product is highly colored (brown or purple). What is the likely cause and how can I prevent it?
A3: A colored final product is almost always due to the oxidation of this compound. This compound is an electron-rich aromatic diamine and is very sensitive to atmospheric oxygen, which can oxidize it to quinone-imine type structures that are highly colored. To prevent this, it is critical to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final work-up, purification, and drying steps. Using degassed solvents and storing the final product in a cool, dark place under an inert atmosphere is also recommended.
Q4: How can I effectively remove the o-nitro isomer formed during the nitration step?
A4: The separation of ortho and para isomers is typically achieved through fractional crystallization. The p-nitroacetanilide is generally less soluble than the o-nitroacetanilide in common solvents like ethanol. By carefully controlling the crystallization conditions (solvent, temperature), the desired para isomer can be selectively precipitated, leaving the more soluble ortho isomer in the mother liquor.
Troubleshooting Guides
Issue 1: Low Yield of 3-Nitro-4-acetamidophenol in the Nitration Step
| Possible Cause | Solution |
| Formation of o-nitro isomer | The acetamido group is an ortho, para-director. While the para position is sterically favored, improper reaction conditions can increase the yield of the ortho isomer. Solution: Maintain a low reaction temperature (typically below 20°C) during the addition of the nitrating agent.[1] The choice of nitrating agent can also influence the ortho/para ratio. |
| Dinitration | Excessive nitrating agent or elevated temperatures can lead to the introduction of a second nitro group on the aromatic ring. Solution: Use a stoichiometric amount of the nitrating agent and maintain strict temperature control. Add the nitrating agent dropwise to the reaction mixture with efficient stirring. |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing can result in unreacted p-acetamidophenol. Solution: Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TCC). |
Issue 2: Presence of Impurities After the Hydrolysis Step
| Possible Cause | Solution |
| Incomplete Hydrolysis | The hydrolysis of the acetamido group may not go to completion, leaving 3-nitro-4-acetamidophenol as an impurity.[2] Solution: Ensure adequate reaction time and temperature for the hydrolysis step as specified in the protocol. The concentration of the acid or base used for hydrolysis is also a critical factor.[3] Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Product Degradation | Harsh hydrolysis conditions (e.g., high temperatures or prolonged reaction times) can lead to the degradation of the desired 4-amino-3-nitrophenol. Solution: Optimize the hydrolysis conditions. Use the mildest conditions that still afford complete deprotection in a reasonable timeframe. |
Issue 3: Incomplete Reduction and/or Product Impurity in the Final Step
| Possible Cause | Solution |
| Incomplete Reduction of the Nitro Group | Insufficient reducing agent, catalyst deactivation, or inadequate reaction time can lead to the presence of the intermediate 4-amino-3-nitrophenol or partially reduced species like 4-amino-3-hydroxylaminophenol.[4] Solution: Ensure an adequate excess of the reducing agent (e.g., iron powder, zinc powder, or catalytic hydrogenation) is used.[3] If using a catalyst, ensure it is active. Monitor the reaction by TLC until the starting material is completely consumed. |
| Oxidation of this compound | The final product is highly susceptible to air oxidation, leading to colored impurities. Solution: Perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents. It is often beneficial to filter off the reduction catalyst while the solution is still hot and under an inert atmosphere. |
| Side Reactions from the Reducing Agent | Some reducing agents can lead to side reactions if the conditions are not carefully controlled. Solution: Choose a selective reducing agent. For example, catalytic hydrogenation is often a cleaner method than using dissolving metals, though it requires specialized equipment. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis
| Step | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Acylation | p-Aminophenol, Acetic Anhydride | Acetic Acid | 120-130°C | 3-8 hours | High | [3] |
| Nitration | p-Acetamidophenol, Nitric Acid | Acetic Acid | < 25°C | 1.5-3 hours | ~75.5% | [3] |
| Hydrolysis | 3-Nitro-4-acetamidophenol, NaOH or KOH | Water | 40-80°C | 3-5 hours | High | [3] |
| Reduction | 4-Amino-3-nitrophenol, Fe or Zn powder | Acidic Solution (e.g., HCl in Ethanol) | 80-100°C | 4-10 hours | ~72.6% | [3] |
| Overall | ~42.3% | [3] |
Note: Yields are approximate and can vary significantly based on the specific experimental conditions and scale.
Experimental Protocols
Key Experiment: Synthesis of this compound from p-Aminophenol
This protocol is based on the method described in patent CN101085741A.[3]
Step 1: Acylation of p-Aminophenol
-
In a 250 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 21 g of p-aminophenol, 50 mL of anhydrous acetic anhydride, and 16 mL of glacial acetic acid.
-
Heat the mixture to 128°C and maintain at reflux for 4 hours.
-
The resulting solution contains p-acetamidophenol in acetic acid.
Step 2: Nitration of p-Acetamidophenol
-
Cool the solution from Step 1 to 25°C.
-
While maintaining the temperature at approximately 25°C, slowly add 30 mL of fuming nitric acid dropwise with vigorous stirring over 1.5 hours.
-
Following the addition, add 20 mL of 66% nitric acid dropwise, keeping the reaction temperature at 20°C, and continue stirring for another 1.5 hours.
-
Pour the reaction mixture into a large volume of ice water. A yellow solid of 3-nitro-4-acetamidophenol will precipitate.
-
Filter the solid, wash it with purified water until the washings are neutral, and dry the solid. (Expected yield: ~34.6 g, 75.5%).
Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol
-
Combine the 3-nitro-4-acetamidophenol solid from Step 2 with a 1-3 M solution of sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the mixture at a temperature between 40°C and 80°C for 3-5 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with hydrochloric acid to precipitate the 4-amino-3-nitrophenol.
-
Filter the solid, wash with water, and dry.
Step 4: Reduction of 4-Amino-3-nitrophenol
-
Prepare an acidic solution (pH 1-2) using hydrochloric acid or sulfuric acid in a suitable solvent such as ethanol.
-
Add iron powder or zinc powder to the acidic solution and heat to 50-100°C.
-
Dissolve the 4-amino-3-nitrophenol from Step 3 in a polar organic solvent (e.g., ethanol) and add this solution to the heated metal-acid mixture.
-
Heat the reaction mixture to reflux (80-100°C) and maintain for 4-10 hours until the reduction is complete (monitor by TLC).
-
While hot, filter the reaction mixture to remove the iron/zinc residues. It is advisable to perform this filtration under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to crystallize the this compound product.
-
Filter the solid product and dry under vacuum. (Expected yield for this step: ~72.6%).
Mandatory Visualization
Caption: Synthetic pathway for this compound and common side products.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Derivatization of 3,4-Diaminophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-diaminophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for derivatizing this compound?
A1: Derivatization is a chemical modification process used to enhance the analytical properties of a molecule or to create a new molecule with desired characteristics. For this compound, the primary reasons for derivatization are:
-
To improve chromatographic behavior: By converting the polar amine and hydroxyl groups into less polar derivatives (e.g., amides and esters), retention and peak shape in reverse-phase HPLC can be improved.[1]
-
To enhance detection: Attaching a "tag" with a strong chromophore or fluorophore significantly increases the sensitivity for UV-Visible or fluorescence detectors in HPLC.[2][3]
-
To increase volatility for Gas Chromatography (GC): Silylation is often used to make non-volatile compounds like this compound suitable for GC analysis.
-
As a precursor for synthesis: this compound is a key building block for synthesizing more complex molecules, such as pharmacologically active benzimidazoles.[2][4]
Q2: Which functional groups on this compound will react during derivatization?
A2: this compound has three reactive functional groups: two primary aromatic amine (-NH₂) groups at positions 3 and 4, and one phenolic hydroxyl (-OH) group at position 1. The amine groups are generally more nucleophilic than the phenolic hydroxyl group and will react preferentially under many conditions, particularly with acylating agents.
Q3: How can I achieve selective N-acylation over O-acylation?
A3: Selective N-acylation is generally favored kinetically over O-acylation. To minimize the formation of O-acylated byproducts, consider the following strategies:
-
Control the temperature: Run the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation.[5]
-
Choice of Base: A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is used to neutralize the acid byproduct (e.g., HCl from an acyl chloride) without competing in the reaction.[5]
-
Avoid certain catalysts: Catalysts like 4-DMAP can promote O-acylation and should be avoided if only N-acylation is desired.[5]
Q4: What are the most common derivatizing agents for the amine and hydroxyl groups on this compound?
A4: A variety of reagents can be used, depending on the analytical goal.[2]
-
For Acylation (HPLC, Synthesis):
-
For Fluorescence Detection (HPLC):
-
Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines, as well as phenols, to produce highly fluorescent derivatives.[2]
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. Note that it does not react with the secondary amines that might be formed after initial derivatization or with the hydroxyl group.[2][3]
-
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives.[2]
-
-
For Gas Chromatography (GC):
-
Silylating Agents (e.g., BSTFA, MSTFA): These reagents replace active hydrogens on amines and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Reagent: The derivatizing agent (e.g., acyl chloride) may have hydrolyzed due to moisture. 2. Insufficient Base: The acid generated during the reaction protonates the amine groups, rendering them non-nucleophilic and stopping the reaction. 3. Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature. | 1. Use a fresh bottle of the reagent or purify it before use. 2. Ensure at least one equivalent of base (e.g., pyridine, triethylamine) is used for each amine group being derivatized. For di-acylation, use at least two equivalents.[5] 3. Allow the reaction to warm to room temperature or heat gently while monitoring for side product formation.[5] |
| Low Yield of Di-derivatized Product | 1. Insufficient Reagent: Less than two equivalents of the derivatizing agent were used for the two amine groups. 2. Short Reaction Time: The reaction was stopped before it could go to completion. | 1. Use a slight excess (e.g., 2.1-2.2 equivalents) of the derivatizing agent to ensure both amine groups react.[5] 2. Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) until the starting material and mono-derivatized intermediate are no longer observed.[5] |
| Presence of O-acylated Byproduct | 1. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less favored O-acylation. 2. Highly Reactive Acylating Agent: Very reactive reagents can be less selective. | 1. Perform the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[5] 2. If selectivity is an issue, consider using a less reactive derivatizing agent (e.g., an acid anhydride (B1165640) instead of a highly reactive acyl chloride). |
| Formation of Multiple Products / Polymerization | 1. Oxidation of this compound: Aminophenols, especially in the presence of air, can be susceptible to oxidation, leading to colored, polymeric byproducts. 2. High Reactant Concentration: High concentrations can favor intermolecular side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents. 2. Lower the concentration of the reactants in the reaction mixture. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product may have a similar polarity to the starting material or byproducts, making chromatographic separation difficult. 2. Product is a Salt: Excess acid in the reaction mixture can form a salt with the product, affecting its solubility and chromatographic behavior. | 1. Optimize the chromatography conditions (e.g., change the solvent gradient, try a different stationary phase). Recrystallization may also be an effective purification method. 2. Ensure the reaction is properly quenched with a mild base (e.g., sodium bicarbonate solution) and neutralized during the workup before purification.[5] |
Data Presentation
The following tables summarize quantitative data from studies on the acylation of aminophenols and related compounds. This data can serve as a benchmark for optimizing reaction conditions.
Table 1: Kinetic Data for Acylation of p-Aminophenol with Acetic Anhydride Data adapted from a study on the kinetics of paracetamol production, which is analogous to the acylation of this compound.
| Temperature (°C) | Reactant Mole Ratio (p-Aminophenol:Acetic Anhydride) | Agitation Speed (RPM) | Reaction Rate Constant (L mol⁻¹ min⁻¹) |
| 108 | 1:1.5 | 350 | 1.95 |
| 108 | 1:1 | 350 | 1.416 |
| 90 | 1:1 | 350 | 0.211 |
| 86 | 1:1 | 350 | 0.176 |
This data illustrates that both temperature and reactant stoichiometry significantly impact the reaction rate. An optimized mole ratio at 108 °C resulted in a 37.7% higher reaction rate constant compared to an unoptimized ratio at the same temperature.[7]
Table 2: Representative Yields in a Multi-Step Synthesis Involving this compound Data from a patent describing the synthesis of this compound.
| Reaction Step | Product | Yield (%) |
| Nitration of p-acetamidophenol ethyl ester | 3-nitro-4-acetamidoethylphenate | 75.5 |
| Hydrolysis | 4-amino-3-nitrophenol | 85.3 |
| Reduction | This compound | 72.6 |
| Overall Process | This compound | 42.3 |
This table provides benchmark yields for the formation of this compound from a related starting material.[8]
Experimental Protocols
Representative Protocol: Di-acylation of this compound with an Acyl Chloride
This protocol is a general guideline based on the acylation of the closely related compound 3,5-diaminophenol (B3054961) and may require optimization for specific acyl chlorides and applications.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (Nitrogen or Argon). Cool the flask to 0 °C using an ice bath.
-
Addition of Base: To the stirred solution, add a non-nucleophilic base such as anhydrous pyridine or triethylamine (2.2 equivalents).
-
Addition of Acyl Chloride: Add the desired acyl chloride (2.1 equivalents) dropwise to the cooled solution over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to confirm the consumption of starting material and the formation of the di-acylated product.
-
Workup: Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of water or a dilute aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for the di-acylation of this compound.
References
- 1. The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of this compound [benchchem.com]
Technical Support Center: 3,4-Diaminophenol Polymerization
Disclaimer: The polymerization of 3,4-diaminophenol is not extensively documented in publicly available literature. This guide is based on established principles of oxidative polymerization for analogous compounds such as other aminophenols and aniline (B41778) derivatives. The provided protocols and troubleshooting advice should be considered as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing aminophenols?
A1: The most common method is chemical oxidative polymerization. This typically involves dissolving the aminophenol monomer in an acidic or basic medium and adding an oxidizing agent, such as ammonium (B1175870) persulfate (APS), to initiate the polymerization.[1][2] Electrochemical polymerization is another established technique where the monomer is oxidized at an electrode surface to form a polymer film.[3][4]
Q2: Why is my this compound solution turning dark brown/black immediately after adding the oxidant?
A2: Aminophenols are highly susceptible to oxidation, which can lead to the formation of colored polymeric quinoid structures.[5] This rapid color change is often an indicator of the onset of polymerization. However, excessively rapid polymerization can lead to poor processability and low molecular weight polymers. Controlling the reaction temperature and the rate of oxidant addition is crucial.
Q3: My resulting polymer is insoluble in common organic solvents. How can I improve its solubility?
A3: The insolubility of polyanilines and their derivatives is a common issue, often attributed to the rigid polymer backbone and strong intermolecular forces.[1] Strategies to improve solubility include:
-
Introducing bulky substituents to the monomer to reduce chain packing.
-
Copolymerization with a more soluble monomer.
-
Synthesizing in the presence of a surfactant or a polymer template to create dispersible composites.
-
For some poly(m-aminophenol)s, solubility has been achieved in solvents like DMSO, DMF, and aqueous NaOH.[2]
Q4: What are the expected properties of poly(this compound)?
A4: While specific data for poly(this compound) is scarce, it is expected to be a conductive polymer, similar to other polyanilines.[6] The presence of both amino and hydroxyl groups suggests it may exhibit interesting redox and electrochemical properties.[6] The polymer structure is likely to contain phenoxazine-like rings or open-chain structures with quinoid and benzoid units.[6][7] Its conductivity will be dependent on the doping level and the polymerization conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the oxidative polymerization of aminophenols, including this compound.
| Symptom / Issue | Potential Cause | Suggested Solution |
| Low or No Polymer Yield | 1. Inactive Oxidant: The oxidizing agent (e.g., ammonium persulfate) may have degraded. | 1. Use a fresh batch of the oxidizing agent. Store oxidants in a cool, dry place. |
| 2. Incorrect Monomer-to-Oxidant Ratio: An insufficient amount of oxidant will result in incomplete polymerization. | 2. Optimize the molar ratio of monomer to oxidant. Ratios between 1:1 and 1:1.5 are common starting points for similar monomers.[2] | |
| 3. Inappropriate Reaction pH: The pH of the reaction medium significantly affects the polymerization rate and polymer structure. | 3. Adjust the pH of the reaction medium. Acidic conditions (e.g., using HCl) are often employed for aniline derivative polymerization.[8] | |
| Poor Polymer Quality (e.g., brittle, low molecular weight) | 1. Reaction Temperature is Too High: High temperatures can lead to side reactions and the formation of oligomers. | 1. Conduct the polymerization at a lower temperature. An ice bath (0-5 °C) is often used to control the reaction exotherm. |
| 2. Oxidant Added Too Quickly: A rapid addition of the oxidant can cause localized overheating and uncontrolled polymerization. | 2. Add the oxidant solution dropwise or in small portions over a period of time with vigorous stirring. | |
| 3. Monomer Impurities: Impurities in the this compound monomer can terminate the polymerization chain. | 3. Purify the monomer before use. Recrystallization is a common method for purifying solid monomers. | |
| Inconsistent Results Between Batches | 1. Variation in Reaction Conditions: Small changes in temperature, stirring rate, or addition rate of reagents can impact the outcome. | 1. Standardize all reaction parameters. Use a temperature-controlled bath and a consistent method for reagent addition. |
| 2. Exposure to Air (Oxygen): Oxygen can interfere with the polymerization and lead to over-oxidation or side reactions. | 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | |
| 3. Purity of Reagents and Solvents: Variations in the purity of the monomer, oxidant, acid/base, and solvent can affect the polymerization. | 3. Use high-purity reagents and solvents for all experiments. | |
| Discoloration of the Final Polymer (other than expected) | 1. Oxidation/Degradation: The polymer may be susceptible to oxidation upon exposure to air, especially during drying and storage. | 1. Dry the polymer under vacuum at a moderate temperature. Store the final product in a dark, inert atmosphere. |
| 2. Presence of Impurities: Side products or residual oxidant can cause discoloration. | 2. Thoroughly wash the polymer after filtration with the reaction solvent and then with other solvents like methanol (B129727) to remove impurities.[10] |
Experimental Protocols (General - Based on Analogous Monomers)
Chemical Oxidative Polymerization of m-Aminophenol (as a reference)
This protocol is adapted from studies on m-aminophenol and should be optimized for this compound.[2]
-
Monomer Solution Preparation: Dissolve the desired amount of m-aminophenol (e.g., 30 mM) in an aqueous sodium hydroxide (B78521) solution (e.g., 50 mL of 0.6 M NaOH) in a two-necked round-bottom flask equipped with a magnetic stirrer.[2]
-
Oxidant Solution Preparation: In a separate beaker, dissolve the required amount of ammonium persulfate (APS) (e.g., 45 mM) in a minimum volume of deionized water (e.g., 25 mL).[2]
-
Polymerization: Add the APS solution to the monomer solution at once while stirring vigorously at room temperature (around 25 °C).[2]
-
Reaction Time: Allow the reaction to proceed for 4-5 hours. A dark-colored precipitate should form.[2]
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Quantitative Data Summary (for m-Aminophenol Polymerization)
The following table summarizes optimized conditions found for the polymerization of m-aminophenol, which can serve as a starting point for developing a protocol for this compound.
| Parameter | Optimized Value | Reference |
| Medium | 0.6 M NaOH | [2] |
| Monomer:Oxidant Molar Ratio (mAP:APS) | 1:1.5 | [2] |
| Temperature | 25 °C | [8] |
| Reaction Time | 4 hours | [8] |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound polymerization.
Generalized Oxidative Polymerization Mechanism
Caption: Generalized mechanism for oxidative polymerization of aminophenols.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Stability issues of 3,4-Diaminophenol solutions and storage conditions
Welcome to the Technical Support Center for 3,4-Diaminophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound solutions?
A1: this compound is an aminophenol, a class of compounds known to be susceptible to degradation through several pathways. The primary stability concerns are:
-
Oxidation: The aminophenol structure is highly prone to oxidation, which can be initiated by exposure to atmospheric oxygen. This process is often accelerated by light and can lead to the formation of colored impurities, typically causing the solution to darken.
-
Hydrolysis: While generally less reactive in this regard, extreme pH conditions (both strongly acidic and basic) can promote the hydrolysis of this compound over time, especially at elevated temperatures.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative degradation pathways.
Q2: I've noticed a color change in my this compound solution. What is the cause?
A2: A color change, typically a darkening or development of a brown hue, is a common indicator of this compound degradation. This is most often due to oxidation, which forms highly colored quinone-type compounds and other polymeric byproducts. If you observe a color change, it is recommended to prepare a fresh solution.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored with the following precautions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.
-
Temperature: For short-term storage, refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or below is advisable.
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. Generally, solutions are more stable in slightly acidic to neutral conditions. Alkaline conditions can accelerate oxidation. It is crucial to buffer your solution to a pH that is optimal for your specific application while considering the stability of the compound.
Troubleshooting Guide
Problem 1: Rapid degradation of this compound solution, even with proper storage.
-
Possible Cause: The solvent used may be of insufficient purity, containing trace metal ions or other impurities that can catalyze degradation. The solvent may also contain dissolved oxygen.
-
Solution: Use high-purity, degassed solvents for the preparation of your solutions. Solvents such as ethanol, methanol (B129727), and acetone (B3395972) are commonly used for aminophenols.[1] When preparing aqueous solutions, use deionized, degassed water.
-
Possible Cause: Repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Aliquot the solution into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock.
Problem 2: Inconsistent results in experiments using this compound.
-
Possible Cause: This could be due to the degradation of your stock solutions. Aminophenols can be unstable in solution, especially if not prepared fresh.
-
Solution: Prepare fresh stock solutions for each experiment whenever possible. If storing stock solutions, follow the ideal storage conditions outlined in the FAQs. Always visually inspect the solution for any color change before use. If degradation is suspected, a purity check using a suitable analytical method like HPLC is recommended.
Problem 3: Appearance of unknown peaks in my chromatogram during HPLC analysis.
-
Possible Cause: These unknown peaks are likely degradation products of this compound.
-
Solution: Develop a stability-indicating HPLC method to separate the main compound from its degradation products. A forced degradation study can help to generate these degradation products and confirm that your method can resolve them from the parent peak.
Data Presentation
Table 1: Summary of Storage Conditions and Stability for 3,4-Diaminopyridine (B372788) Capsules (A Related Compound)
Note: The following data is for 3,4-diaminopyridine, a structurally related compound. While this provides some indication of the stability of the aminopyridine core structure in the solid state, the stability of this compound in solution may differ significantly due to the presence of the hydroxyl group.
| Storage Condition | Duration | Stability | Visual Appearance |
| Refrigerated (4°C), protected from light | 6 months | No significant loss of drug content | Capsules remained clear and colorless; powder remained off-white |
| Room Temperature (22-24°C), protected from light | 6 months | No significant loss of drug content | Capsules remained clear and colorless; powder remained off-white |
| Elevated Temperature (37°C), protected from light | 1 month | No significant loss of drug content | Capsules remained clear and colorless; powder remained off-white |
Data adapted from a stability study on 3,4-diaminopyridine oral capsules.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions to understand its stability profile and to generate degradation products for analytical method development.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of this compound at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.
Methodology (Example Conditions - Method optimization will be required):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., 280 nm), or PDA detector to monitor peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
Visualizations
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Purification of Crude 3,4-Diaminophenol by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,4-Diaminophenol by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound is susceptible to oxidation due to the presence of amino and hydroxyl groups on the aromatic ring. This can lead to the formation of colored impurities, such as quinone-like structures. Other potential impurities may arise from the synthetic route used, which could include starting materials, by-products, and residual solvents. A common synthesis involves the reduction of 4-amino-3-nitrophenol, so unreacted starting material or partially reduced intermediates could be present.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its polar nature, polar solvents are generally suitable. Water and ethanol (B145695) are commonly recommended for compounds with similar structures, like other aminophenols.[2] A mixed solvent system, such as ethanol-water, can also be effective.[3] It is crucial to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific crude material.
Q3: My purified this compound crystals are still colored. What can I do?
A3: The coloration is likely due to oxidized impurities. To address this, you can incorporate a decolorization step in your recrystallization protocol. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal.[2] The activated charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool and crystallize.
Q4: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?
A4: Low recovery is a frequent issue in recrystallization. The most common causes include:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to completely dissolve the crude material.[2]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and receiving flask.
-
Incomplete crystallization: Ensure the solution is allowed to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]
-
Excessive washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.[4]
Q5: My compound is "oiling out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is highly supersaturated. To remedy this:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.[5]
-
Lower the cooling temperature: Try cooling the solution to a lower temperature before inducing crystallization.
-
Change the solvent system: Consider using a solvent with a lower boiling point or a different solvent mixture.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Crude this compound does not dissolve in the hot solvent. | The solvent is not suitable for the compound. | Select a more polar solvent. Consider a mixed solvent system (e.g., ethanol/water). Perform small-scale solubility tests to find an appropriate solvent. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not supersaturated. | Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[5] |
| Crystallization happens too quickly, resulting in a fine powder. | The solution was cooled too rapidly, trapping impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| The recrystallized product is still colored. | Colored impurities, likely from oxidation, are still present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] A second recrystallization may be necessary. |
| The yield of purified crystals is low. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Excessive washing of crystals. | - Use the minimum amount of hot solvent.- Pre-heat the filtration apparatus.- Ensure slow cooling to room temperature followed by an ice bath.- Wash crystals with a minimal amount of ice-cold solvent.[4] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Reheat to dissolve the oil and add more solvent.[5]- Allow for slower cooling.- Change to a lower-boiling point solvent or a different solvent mixture. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound by recrystallization. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of different polar solvents (e.g., water, ethanol, methanol) to each test tube.
-
Gently heat the test tubes to observe solubility at elevated temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent that provides good dissolution when hot and significant crystal formation when cold. A mixed solvent system like ethanol/water can also be tested.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal to the hot solution.
-
Reheat the solution to boiling for a few minutes while stirring.
4. Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask).
-
Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
5. Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
7. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.
-
Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a suitable temperature.
8. Purity Assessment:
-
Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as HPLC or NMR spectroscopy.
Quantitative Data Summary
| Solvent | Suitability for Recrystallization | Rationale |
| Water | Good | This compound is a polar molecule and is expected to have higher solubility in hot water and lower solubility in cold water. |
| Ethanol | Good | As a polar protic solvent, it is a common and effective solvent for recrystallizing aminophenols.[2] |
| Methanol | Potentially Good | Similar to ethanol, it is a polar protic solvent that can be effective. |
| Ethanol/Water Mixture | Very Good | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics, dissolving the compound when hot and promoting excellent crystal formation upon cooling.[3] |
| Acetone | Possible | A polar aprotic solvent that may be suitable, but should be tested on a small scale. |
| Toluene | Poor | As a non-polar solvent, it is unlikely to be a good solvent for the polar this compound. |
| Hexane | Poor | A non-polar solvent, unsuitable for recrystallizing polar compounds. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for this compound recrystallization.
References
Overcoming incomplete hydrolysis in 3,4-Diaminophenol synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,4-Diaminophenol, with a specific focus on overcoming challenges associated with the incomplete hydrolysis of the N-acetyl intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and where does the hydrolysis step fit in?
A1: A prevalent method for synthesizing this compound involves a multi-step process that begins with p-aminophenol. The general sequence is:
-
Acylation: Protection of the amino group of p-aminophenol, typically through acetylation with acetic anhydride, to form p-acetamidophenol.
-
Nitration: Introduction of a nitro group onto the aromatic ring to yield N-(4-hydroxy-3-nitrophenyl)acetamide.
-
Hydrolysis: Removal of the acetyl protecting group under basic or acidic conditions to give 4-amino-3-nitrophenol (B127093).[1] Incomplete hydrolysis at this stage is a common issue.
-
Reduction: Reduction of the nitro group to an amino group to yield the final product, this compound.
Q2: How can I monitor the progress of the hydrolysis reaction to ensure it has gone to completion?
A2: Monitoring the reaction is crucial. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the disappearance of the starting material (N-(4-hydroxy-3-nitrophenyl)acetamide) and the appearance of the product (4-amino-3-nitrophenol). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time.
Q3: What are the typical causes of incomplete hydrolysis in this synthesis?
A3: Incomplete hydrolysis can stem from several factors:
-
Insufficient Base/Acid: The amount of hydrolyzing agent (e.g., NaOH, H₂SO₄) may be inadequate to fully drive the reaction to completion.
-
Low Reaction Temperature: The hydrolysis of amides often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for all the starting material to be consumed.
-
Poor Solubility: The N-acetyl intermediate may have poor solubility in the reaction medium, limiting its contact with the hydrolyzing agent.[2]
Q4: Can I use acidic conditions for the hydrolysis step instead of basic conditions?
A4: Yes, acid-catalyzed hydrolysis is a viable alternative to base-mediated hydrolysis for cleaving the amide bond.[3] Common acids used include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The choice between acidic and basic conditions may depend on the stability of the starting material and product to the respective conditions and the ease of product isolation.
Troubleshooting Guide: Incomplete Hydrolysis
This guide will help you diagnose and resolve issues of incomplete hydrolysis during the synthesis of 4-amino-3-nitrophenol.
Data and Protocols
Optimizing Hydrolysis Conditions
The efficiency of the hydrolysis step is highly dependent on the reaction conditions. The following table summarizes key parameters for both basic and acidic hydrolysis of N-(4-hydroxy-3-nitrophenyl)acetamide.
Table 1: Recommended Reaction Conditions for Hydrolysis
| Parameter | Basic Hydrolysis | Acidic Hydrolysis |
| Reagent | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Concentration | 1-5 M aqueous solution[4] | 10-30% aqueous solution[5] |
| Temperature | 50-100 °C (or reflux)[4] | Reflux |
| Reaction Time | 3-5 hours (monitor by TLC)[1] | 30-60 minutes (monitor by TLC)[5] |
| Notes | Higher concentration and temperature can accelerate the reaction but may also increase the risk of side reactions. | The resulting 4-amino-3-nitrophenol will be in its salt form (e.g., sulfate (B86663) or chloride salt). |
Experimental Protocol: Basic Hydrolysis of N-(4-hydroxy-3-nitrophenyl)acetamide
This protocol provides a detailed method for the base-catalyzed hydrolysis step.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(4-hydroxy-3-nitrophenyl)acetamide.
-
Add a 3M aqueous solution of sodium hydroxide (NaOH). Use a molar ratio of NaOH to the starting material of at least 3:1.[4]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction every 30-60 minutes using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of ethyl acetate (B1210297) and hexane. The product, 4-amino-3-nitrophenol, is more polar than the starting material and will have a lower Rf value.
-
-
Continue heating until TLC analysis indicates the complete disappearance of the starting material spot. This typically takes 3 to 5 hours.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the mixture by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 7. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 4-amino-3-nitrophenol.
-
Analytical Methods for Reaction Monitoring
Proper analytical techniques are essential for determining the extent of the hydrolysis.
Table 2: Comparison of Analytical Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a stationary phase. | Fast, inexpensive, requires minimal sample. | Not quantitative, resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a column. | Quantitative, highly sensitive and specific. | More time-consuming, requires specialized equipment. |
References
- 1. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Paracetamol or acetaminophen Chemistry Tutorial [ausetute.com.au]
- 4. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Preventing oxidation of 3,4-Diaminophenol during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3,4-Diaminophenol during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning brown/purple?
A1: this compound is highly susceptible to oxidation, especially in the presence of air (oxygen), light, and at neutral to alkaline pH. The color change you are observing is due to the formation of colored oxidation products, likely quinone-imine species. This process is accelerated by exposure to atmospheric oxygen and light. To prevent this, it is crucial to handle the compound and its solutions under an inert atmosphere, protect them from light, and use deoxygenated solvents.
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on the stability of related phenolic compounds, acidic conditions are optimal for the stability of this compound solutions. A pH range of 3-5 is recommended to minimize oxidation. Alkaline conditions (pH > 7) significantly accelerate the degradation and should be avoided for storage.[1][2][3]
Q3: Can I use a standard buffer to maintain the acidic pH?
A3: While maintaining an acidic pH is crucial, some buffer salts can potentially catalyze oxidation. It is advisable to use buffers with minimal oxidative potential. If possible, adjusting the pH with a dilute acid like HCl and ensuring the solution is deoxygenated is a good practice. Always prepare buffers with deoxygenated water.
Q4: How should I store the solid this compound powder?
A4: Solid this compound should be stored in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it in a desiccator within a refrigerator can also help to prolong its shelf life by reducing exposure to moisture and slowing down potential degradation reactions.
Q5: For how long can I store a prepared this compound solution?
A5: Even with preventative measures, this compound solutions are not stable for long periods. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a sealed, amber vial with an inert gas headspace, at a low temperature (2-8°C) for no more than a few hours.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution immediately discolors upon preparation. | 1. Use of oxygenated solvent. 2. High pH of the solvent. 3. Presence of metal ion contaminants. | 1. Use freshly deoxygenated solvents (see Protocol 1). 2. Ensure the solvent is acidic (pH 3-5). 3. Use high-purity solvents and glassware washed with a chelating agent solution (e.g., EDTA) followed by rinsing with deionized, deoxygenated water. |
| Inconsistent results in assays using this compound. | 1. Degradation of the this compound stock solution over time. 2. Introduction of oxygen during the assay procedure. 3. Interference from other components in the assay mixture. | 1. Prepare a fresh solution of this compound for each set of experiments. 2. Keep assay plates or tubes sealed or under a gentle stream of inert gas whenever possible. 3. Run appropriate controls to check for interference from the sample matrix or other reagents.[4][5][6][7][8] |
| Precipitate forms in the this compound solution. | 1. Low solubility in the chosen solvent. 2. Formation of insoluble oxidation products. | 1. Check the solubility of this compound in your solvent system. Gentle warming and sonication with deoxygenated solvent may help. 2. If discoloration accompanies the precipitate, oxidation is likely. Prepare a fresh solution using stringent anaerobic techniques. |
Stability of this compound Solutions under Various Conditions
The following table provides a semi-quantitative overview of the expected stability of this compound solutions. This data is extrapolated from studies on related aminophenols and general chemical principles. Empirical validation for your specific experimental conditions is highly recommended.
| Solvent System | pH | Atmosphere | Antioxidant | Estimated Stability at RT (20-25°C) | Notes |
| Deionized Water | 7 | Air | None | Very Poor (< 1 hour) | Rapid discoloration is expected. |
| Deoxygenated Deionized Water | 7 | Inert (N₂/Ar) | None | Poor (1-2 hours) | Slower discoloration than in air. |
| Deoxygenated Deionized Water | 3-5 | Inert (N₂/Ar) | None | Moderate (a few hours) | Acidic pH significantly improves stability. |
| Deoxygenated Deionized Water | 3-5 | Inert (N₂/Ar) | Ascorbic Acid (1-5 mM) | Good (several hours) | Ascorbic acid acts as a sacrificial antioxidant. |
| Deoxygenated Deionized Water | 3-5 | Inert (N₂/Ar) | Thioglycerol (1-5 mM) | Good (several hours) | Thiol-containing compounds are effective reducing agents. |
| Deoxygenated Ethanol | N/A | Inert (N₂/Ar) | None | Moderate (a few hours) | Less polar than water, may slow some degradation pathways. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in aqueous-based assays.
Materials:
-
This compound dihydrochloride (B599025)
-
High-purity deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
Ascorbic acid (or other suitable antioxidant)
-
Inert gas (Argon or Nitrogen) with tubing
-
Schlenk flask or a flask with a septum-sealed sidearm
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Deoxygenate the Solvent:
-
Place the required volume of deionized water into the Schlenk flask with a stir bar.
-
Seal the flask and purge with inert gas for at least 30 minutes while stirring vigorously. This process is known as sparging.
-
Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation (see Protocol 2).
-
-
Prepare the Solution:
-
While maintaining a positive pressure of inert gas, add the calculated amount of this compound dihydrochloride to the deoxygenated water.
-
Add a small amount of ascorbic acid (e.g., to a final concentration of 1-5 mM).
-
Adjust the pH to 3-5 by adding drops of 0.1 M HCl, monitoring with a pH meter calibrated with deoxygenated buffers if possible.
-
Stir until fully dissolved. The solution should be colorless to very pale yellow.
-
-
Storage and Handling:
-
Keep the solution under a constant positive pressure of inert gas.
-
Use a syringe to withdraw the required amount of solution through the septum.
-
Prepare the solution fresh before each experiment for best results.
-
Protocol 2: Deoxygenation of Solvents by Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from solvents.[9][10][11]
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask appropriately sized for the volume of solvent (do not fill more than half full)
-
High-vacuum line
-
Liquid nitrogen
-
Inert gas supply
Procedure:
-
Freeze: Place the Schlenk flask containing the solvent into a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside walls. Continue until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the stopcock on the Schlenk flask to the high-vacuum line. Evacuate for 5-10 minutes. You may see some bubbling as trapped gas escapes.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may warm it gently with a water bath.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The deoxygenated solvent is now ready for use.
Visualizations
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving Reaction Selectivity with 3,4-Diaminophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of reactions involving 3,4-Diaminophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
This compound possesses three reactive nucleophilic sites: two amino groups at positions 3 and 4, and a hydroxyl group at position 1. The amino groups are generally more nucleophilic than the hydroxyl group, leading to preferential N-functionalization over O-functionalization under many conditions. However, the two amino groups have similar reactivity, which can lead to mixtures of mono- and di-substituted products, as well as isomeric products, making selective functionalization challenging.
Q2: How can I favor N-acylation over O-acylation?
In the acylation of aminophenols, the amino group is a stronger nucleophile than the hydroxyl group.[1] To favor N-acylation, the reaction is typically carried out under neutral or slightly basic conditions at low temperatures. The use of a non-nucleophilic base is recommended to neutralize the acid byproduct of the reaction without competing with the amino groups.
Q3: Is it possible to achieve selective mono-acylation of one amino group?
Achieving selective mono-N-acylation can be difficult due to the comparable reactivity of the two amino groups. Success often hinges on careful control of stoichiometry (using approximately one equivalent of the acylating agent), low reaction temperatures, and slow, dropwise addition of the acylating agent.[2] Despite these precautions, a mixture of di-acylated, mono-acylated, and unreacted starting material is common.
Q4: What are common protecting groups for the functional groups in this compound?
Protecting groups are essential for achieving selectivity in reactions with polyfunctional molecules like this compound.
-
Amino Groups: Common protecting groups for amines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Fluorenylmethyloxycarbonyl (Fmoc). The choice depends on the desired stability and deprotection conditions.
-
Hydroxyl Group: The phenolic hydroxyl group can be protected as an ether (e.g., methyl, benzyl (B1604629), or silyl (B83357) ethers) or an ester.[3]
Q5: What are the typical side products in the synthesis of phenoxazines from this compound?
Phenoxazine (B87303) synthesis often involves the condensation of an o-aminophenol with a quinone or a related compound.[4] When using this compound, potential side reactions include the formation of polymeric materials, over-oxidation products, and undesired regioisomers if the reaction is not carefully controlled. In reactions with chalcones, addition products can also be formed.[5]
Troubleshooting Guides
Poor Regioselectivity in N-Acylation
Problem: A mixture of N-acylated isomers and di-acylated product is obtained.
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of this compound to the acylating agent for mono-acylation. For di-acylation, a slight excess (2.1-2.2 equivalents) of the acylating agent is recommended. |
| High Reaction Temperature | Perform the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. This can help to differentiate the small reactivity differences between the two amino groups. |
| Rapid Addition of Reagent | Add the acylating agent dropwise over an extended period to maintain a low concentration and favor mono-substitution. |
| Inappropriate Solvent | Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Absence of Base | Use a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, which can protonate and deactivate the amino groups. |
Undesired O-Acylation or O-Alkylation
Problem: Significant formation of O-functionalized byproducts.
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | O-acylation becomes more competitive at higher temperatures. Maintain low to ambient reaction temperatures. |
| Use of a Strong Base | Strong bases can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. Use a weaker, non-nucleophilic base. |
| Reactive Acylating/Alkylating Agent | Highly reactive agents can be less selective. Consider using a less reactive derivative if possible. |
| Catalyst Choice | Certain catalysts, like 4-Dimethylaminopyridine (DMAP), can promote O-acylation. Avoid these if N-acylation is the desired outcome. |
| Protecting the Hydroxyl Group | If O-functionalization is a persistent issue, protect the hydroxyl group as an ether or silyl ether before proceeding with the N-functionalization.[3] |
Low Yield in Phenoxazine Synthesis
Problem: Low yield of the desired phenoxazine product.
| Potential Cause | Recommended Solution(s) |
| Oxidation of Starting Material | This compound is sensitive to air oxidation. Handle it under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly purified material. |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. Some condensations require elevated temperatures, but prolonged heating can lead to decomposition. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Ethanol or methanol (B129727) are commonly used. |
| Side Reactions | Analyze the crude reaction mixture to identify major byproducts. This can provide clues about competing reaction pathways. For example, the formation of polymeric tars suggests that the reaction concentration might be too high. |
| Purification Losses | Phenoxazines can be challenging to purify. Column chromatography with a suitable solvent system is often necessary. Recrystallization can also be an effective purification method. |
Data Presentation
Table 1: Optimization of N-Acylation Conditions for an Aminophenol Derivative *
| Acylating Agent | Equivalents | Reaction Time (h) | Typical Yield (%) | Purity by HPLC (%) |
| Acetyl Chloride | 1.2 | 2 | 85 - 95 | >98 |
| Acetic Anhydride | 1.2 | 3 | 80 - 90 | >98 |
| Benzoyl Chloride | 1.2 | 4 | 88 - 96 | >97 |
*Data adapted from a protocol for the selective N-acylation of 3-(1-Aminoethyl)-4-fluorophenol and is representative of expected outcomes for similar aminophenols.[2] Specific yields for this compound may vary.
Table 2: Selective Alkylation of Aminophenols *
| Aminophenol | Alkylating Agent | Product | Yield (%) |
| o-Aminophenol | Benzyl Bromide | 2-(Benzylamino)phenol | 98.3 |
| p-Aminophenol | Benzaldehyde (reductive amination) | 4-(Benzylamino)phenol | 96.7 |
| o-Aminophenol | Benzyl Bromide (O-alkylation with protection) | 2-Benzyloxyaniline | 93.5 |
*This table summarizes yields for selective N- and O-alkylation of o- and p-aminophenol, demonstrating strategies applicable to this compound.[6]
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Acylation of this compound (Adapted)
This protocol is adapted from a procedure for a similar aminophenol and should be optimized for this compound.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq.) to the stirred solution.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 eq.) dropwise to the cooled solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with deionized water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Selective O-Alkylation via Protection-Alkylation-Deprotection (Adapted)
This protocol is a general strategy for selective O-alkylation of aminophenols.[6]
-
Protection of Amino Groups: Protect the amino groups of this compound using a suitable protecting group (e.g., Boc anhydride).
-
Alkylation of Hydroxyl Group: To a stirred solution of the N-protected this compound in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and the alkylating agent (e.g., benzyl bromide). Reflux the mixture for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Deprotection: Remove the protecting groups from the amino functions under appropriate conditions (e.g., acidic conditions for Boc groups).
-
Purification: Purify the final product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for selective mono-N-acylation of this compound.
Caption: Logical relationships for achieving selective N-acylation of this compound.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones | Semantic Scholar [semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: 3,4-Diaminophenol HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of 3,4-Diaminophenol.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
A1: HPLC peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf). A value greater than 1.2 typically indicates significant peak tailing.[2]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound has both phenolic hydroxyl and basic amino groups, making it susceptible to peak tailing in reversed-phase HPLC. The primary cause is secondary interactions between the protonated amino groups of the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18).[3] This secondary retention mechanism causes some analyte molecules to lag, resulting in a tailed peak.
Q3: What are the pKa values for this compound, and why are they important for HPLC analysis?
A3: Understanding the pKa values of this compound is crucial for selecting the optimal mobile phase pH to achieve good peak shape.
-
Phenolic Hydroxyl Group: The predicted pKa is approximately 10.28.[2]
-
Amino Groups: The pKa values for the conjugate acids of the amino groups are estimated to be in the range of 4-5.[4]
To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[5]
Q4: What are the main consequences of peak tailing in my analysis?
A4: Peak tailing can seriously compromise the quality of your chromatographic data by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.
-
Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise and inaccurate quantitative results.
Troubleshooting Guide
Issue: Peak Tailing Observed for this compound
Below is a systematic guide to troubleshoot and resolve peak tailing issues.
Step 1: Evaluate the Mobile Phase pH
The mobile phase pH is the most critical parameter to control for good peak shape with this compound.
-
Problem: The mobile phase pH is close to the pKa of the amino groups (around 4-5), leading to a mixed population of ionized and neutral species, causing peak tailing.
-
Solution: Operate at a lower pH to ensure the full protonation of the residual silanol groups on the stationary phase and the amino groups of the analyte. A mobile phase pH of 2.5 to 3.5 is a good starting point.[6] This minimizes the secondary ionic interactions that cause tailing.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of silanol groups and ensures the analyte is in a single protonated state. |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the acidic pH range. |
| Buffer Concentration | 10-25 mM | Sufficient to maintain a stable pH without causing precipitation with organic modifiers. |
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column play a vital role in peak shape.
-
Problem: Active residual silanol groups on the column surface are interacting with the basic amino groups of this compound.
-
Solutions:
-
Use a Modern, High-Purity Silica (B1680970) Column: Columns packed with "Type B" silica have fewer and less acidic silanol groups.
-
Employ an End-Capped Column: End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
-
Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.
-
Check for Column Degradation: If the column is old or has been used with high pH mobile phases, the stationary phase may be degraded. Replace the column if necessary.
-
Step 3: Optimize Other Method Parameters
If adjusting the pH and selecting an appropriate column does not resolve the issue, consider the following:
-
Problem: Sample overload, inappropriate sample solvent, or extra-column effects.
-
Solutions:
-
Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[3]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are secure to reduce band broadening outside the column.
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites. However, this can shorten column lifetime.
-
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol is based on methods for structurally similar aminophenols and general best practices for analyzing basic compounds.[1][7]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 230 nm |
| Sample Solvent | Mobile Phase A |
Protocol for Mobile Phase pH Optimization
-
Prepare Buffers: Prepare a series of aqueous mobile phase A solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using phosphoric acid or formic acid.
-
Equilibrate the System: Start with the lowest pH mobile phase and flush the column for at least 20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Increase the mobile phase pH to the next level and repeat the equilibration and injection steps.
-
Data Analysis: Compare the peak tailing factor for each pH condition to determine the optimal pH for symmetrical peaks.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Mechanism of secondary silanol interactions causing peak tailing.
References
- 1. Separation of 2,4-Diaminophenol dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Cas 615-72-5,Phenol, 3,4-diaMino- | lookchem [lookchem.com]
- 3. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Validation for 3,4-Diaminophenol Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3,4-Diaminophenol (3,4-DAP) is crucial for various applications, including synthesis monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive overview of a typical validation process for an HPLC method for 3,4-DAP quantification, comparing its performance with alternative analytical techniques, supported by representative experimental data.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC with UV detection is a common and reliable choice, other techniques offer distinct advantages.
| Parameter | HPLC-UV | HPLC-Electrochemical Detection (EC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | ~1 ng/mL | Dependent on instrumentation, can be very low |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL | ~4 ng/mL | Dependent on instrumentation |
| Accuracy (% Recovery) | 98 - 102% | 94 - 106% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Throughput | High | Moderate | Moderate to Low |
| Sample Preparation | Simple dissolution and filtration | Simple, but requires specific mobile phase | Often requires derivatization |
| Selectivity | Good, can be optimized with method development | Very high for electroactive compounds | Excellent, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies are essential for reproducing and verifying analytical results. Below are representative protocols for the validation of an HPLC method for 3,4-DAP quantification.
HPLC Method for this compound
This method is a stability-indicating assay, capable of separating 3,4-DAP from its potential degradation products.[1][2]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 90:10 (v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the mobile phase.
-
Create working standard solutions by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and filter it through a 0.45 µm syringe filter before injection.
-
Validation Parameters and Acceptance Criteria
The following parameters are evaluated according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of 3,4-DAP. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to demonstrate that the analyte peak is resolved from any degradation products.[1][2]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Typically, this is 80-120% of the test concentration for an assay.[3]
-
Accuracy : The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[3]
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision) : The precision under the same operating conditions over a short interval of time. It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision) : The precision within a laboratory over different days, with different analysts and equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[3]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This may include changes in mobile phase composition, pH, flow rate, and column temperature.
Visualizing the Workflow and Method Comparison
Graphical representations can clarify complex processes and relationships.
Caption: Workflow for the validation of an HPLC analytical method.
Caption: Comparison of analytical techniques for this compound.
References
A Comparative Analysis of 3,4-Diaminophenol and 2,4-Diaminophenol as Precursors for High-Performance Dyes
For Immediate Release
In the competitive landscape of dye manufacturing, the selection of precursor molecules is a critical determinant of the final product's performance and application range. This guide presents a detailed comparison of two isomeric diaminophenols: 3,4-Diaminophenol and 2,4-Diaminophenol (B1205310), focusing on their roles as precursors in the synthesis of azo dyes. This analysis is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection of these key chemical intermediates.
The positioning of amino and hydroxyl groups on the aromatic ring significantly influences the resulting dye's color, fastness, and overall performance.[1] While both this compound and 2,4-Diaminophenol are established precursors in the synthesis of a wide array of dyes, particularly for textiles and hair coloring, their isomeric differences lead to distinct characteristics in the final dye products.[1]
Physicochemical Properties
A fundamental comparison of the two isomers begins with their basic physicochemical properties, which are crucial for their handling, synthesis, and reactivity.
| Property | This compound | 2,4-Diaminophenol |
| CAS Number | 615-72-5 | 95-86-3 |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol | 124.14 g/mol |
| Melting Point | 170-172 °C | Decomposes at 78-80 °C |
| Appearance | Crystalline solid | Crystals |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | Very soluble in acids and alkalies; somewhat soluble in alcohol and acetone; slightly soluble in ether, chloroform, and petroleum ether.[2] |
Performance in Azo Dye Synthesis: A Comparative Overview
The performance of dyes derived from these precursors is largely dictated by the isomeric structure. While comprehensive, direct comparative studies with extensive quantitative data are limited, available information and general principles of dye chemistry allow for a qualitative and partially quantitative comparison.
Spectral Properties
Fastness Properties
The fastness of a dye refers to its resistance to various environmental factors such as light, washing, and rubbing. These properties are critical for the longevity and durability of the coloration.
| Fastness Property | Dyes from this compound | Dyes from 2,4-Diaminophenol |
| Light Fastness | Data not available in comparative studies. | Generally good.[1] |
| Wash Fastness | Data not available in comparative studies. | Good to Excellent.[1] |
| Rubbing Fastness | Data not available in comparative studies. | Good.[1] |
It is important to note that fastness properties are not solely dependent on the precursor but also on the coupling agent used in the synthesis, the dye concentration, the substrate being dyed, and the application of any post-treatment processes.
Experimental Protocols
To ensure reproducibility and facilitate further comparative studies, detailed experimental protocols are essential. The following sections outline a general procedure for the synthesis of azo dyes from diaminophenols and the standardized methods for evaluating their performance.
Synthesis of Azo Dyes from Diaminophenols
The synthesis of azo dyes from diaminophenols is a well-established two-step process involving diazotization followed by azo coupling.[1]
1. Diazotization of Diaminophenol:
-
Dissolve the chosen diaminophenol (3,4- or 2,4-diaminophenol) in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C.[1]
-
Stir the mixture for 20-30 minutes to ensure the complete formation of the diazonium salt. The completion of the reaction can be verified using starch-iodide paper.[1]
2. Azo Coupling:
-
Prepare a solution of the coupling component (e.g., a phenol, naphthol, or aromatic amine) in an alkaline or acidic medium, depending on the nature of the coupling agent.
-
Cool the coupling agent solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.
-
Isolate the dye by filtration, wash with cold water, and purify by recrystallization from a suitable solvent.
References
A Comparative Guide to Derivatization Reagents for Enhanced Analyte Detection: Spotlight on 3,4-Diaminophenol
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes is paramount. When direct analysis methods fall short in terms of sensitivity or selectivity, chemical derivatization offers a powerful solution. This guide provides a comprehensive comparison of 3,4-Diaminophenol with other commonly used derivatization reagents, supported by experimental data to inform the selection of the optimal reagent for your analytical needs.
This document focuses on the application of these reagents for the derivatization of α-keto acids, a class of compounds of significant interest in biomedical research due to their roles in metabolism and disease. Derivatization with reagents like this compound converts these often non-fluorescent and poorly retained molecules into highly fluorescent derivatives, enabling sensitive detection by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on several factors, including the nature of the analyte, the desired sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. This section compares the performance of this compound with other phenylenediamine-based reagents.
| Derivatization Reagent | Analyte | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Disadvantages |
| This compound | α-Keto Acids | HPLC-Fluorescence | Data not readily available in comparative studies | Potential for forming highly fluorescent quinoxaline (B1680401) derivatives. | Limited published data on performance metrics and specific protocols. |
| o-Phenylenediamine (B120857) (OPDA) | α-Keto Acids | HPLC-Fluorescence | ~5 x 10⁻⁷ M[1] | Forms stable and highly fluorescent quinoxaline derivatives.[1] | Primarily for α-keto acids; reactivity may differ with other keto acids.[1] |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | α-Keto Acids, Sialic Acids | HPLC-Fluorescence | LOD: 1.3–5.4 nM, LOQ: 4.2–18 nM (for α-keto acids)[2] | High sensitivity, produces strong fluorescence.[2] | Can form split peaks for certain analytes under acidic conditions.[2] |
| 1,2-Diamino-4,5-dimethoxybenzene | α-Keto Acids | HPLC-Fluorescence | LOD: 9–780 fmol[3] | High sensitivity, selective for α-keto acids.[3] | |
| 4-Nitro-1,2-phenylenediamine (NPD) | α-Keto Acids | HPLC-UV/Photodiode Array | LOD: 0.05-0.26 µg/mL, LOQ: 0.15-0.8 µg/mL | Good for UV detection, rapid separation. | UV detection is generally less sensitive than fluorescence detection. |
| meso-Stilbenediamine | α-Keto Acids | HPLC-UV | LOD: 0.07–0.2 µg/mL, LOQ: 0.21–0.6 µg/mL[4] | Simple and rapid method.[4] | UV detection offers lower sensitivity compared to fluorescence.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methodologies for the derivatization of α-keto acids using phenylenediamine-based reagents.
General Protocol for Derivatization of α-Keto Acids with Phenylenediamine Reagents
This protocol is a generalized procedure based on common practices for the derivatization of α-keto acids with phenylenediamine reagents for HPLC-fluorescence detection. Specific conditions may need to be optimized for this compound.
Materials:
-
α-Keto acid standards or sample extract
-
Derivatization reagent solution (e.g., o-Phenylenediamine, DMB, or this compound) in dilute acid (e.g., HCl)
-
Reducing agent (e.g., 2-mercaptoethanol (B42355) or sodium sulfite) to prevent oxidation of the reagent
-
Heating block or water bath
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acid or base for pH adjustment
Procedure:
-
Sample Preparation: Deproteinize serum or urine samples if necessary, using methods such as precipitation with tungstic acid or methanol.
-
Reagent Preparation: Prepare the derivatization reagent solution. For example, a DMB solution can be prepared by dissolving DMB dihydrochloride (B599025) in water containing sodium sulfite, 2-mercaptoethanol, and concentrated HCl.[5]
-
Derivatization Reaction:
-
Sample Neutralization/Dilution (if necessary): For some reagents like DMB, it may be necessary to dilute the acidic reaction mixture with a basic solution (e.g., NaOH) to obtain a single, sharp chromatographic peak for certain analytes.[2]
-
HPLC Analysis: Inject an aliquot of the final solution into the HPLC system equipped with a fluorescence detector.
HPLC Conditions for Analysis of Derivatized α-Keto Acids
-
Column: A reversed-phase C18 column is commonly used (e.g., Inertsil ODS-4V, 250 × 3.0 mm, 5.0 µm).[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water or buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally used.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.[2]
-
Fluorescence Detection: The excitation and emission wavelengths are set to the optima for the specific quinoxaline derivative. For example, for DMB derivatives of α-keto acids, excitation at 367 nm and emission at 446 nm are used.[2]
Visualizing the Derivatization Workflow
A clear understanding of the experimental workflow is essential for implementing the derivatization procedure. The following diagrams illustrate the key steps involved.
Caption: Experimental workflow for the derivatization and analysis of α-keto acids.
The core of the derivatization process is the chemical reaction between the α-keto acid and the phenylenediamine reagent, which results in the formation of a fluorescent quinoxaline derivative.
Caption: General reaction scheme for the derivatization of an α-keto acid.
Stability of Derivatives
The stability of the derivatized product is a critical factor for ensuring the accuracy and reproducibility of the analytical method. While specific stability data for this compound derivatives of α-keto acids is limited, studies on similar compounds provide valuable insights. For instance, o-phenylenediamine derivatives (quinoxalines) are known to be stable.[1] It is generally recommended to analyze derivatized samples within a reasonable timeframe and to store them under appropriate conditions (e.g., protected from light and at low temperatures) to minimize potential degradation.
References
A Comparative Guide to the Validation of a Colorimetric Test Using 4-Aminophenol
For researchers, scientists, and drug development professionals, the accurate quantification of various analytes is crucial for product quality and research integrity. Colorimetric assays offer a simple, cost-effective, and rapid method for such quantifications. This guide provides a comprehensive validation comparison of a colorimetric test based on 4-aminophenol (B1666318) (4-AP) against alternative methods for the determination of analytes like paracetamol and hydrogen peroxide.
The 4-aminophenol based colorimetric test is a versatile assay that can be used directly to quantify 4-aminophenol or indirectly for analytes that can be converted to 4-aminophenol, such as the widely used analgesic, paracetamol.[1] The principle often involves an oxidative coupling reaction to produce a colored product that can be measured spectrophotometrically.[1][2]
Comparison of Analytical Methods
The performance of the 4-aminophenol colorimetric assay is compared with other common analytical techniques, including alternative colorimetric methods and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.
Paracetamol Quantification: 4-Aminophenol Method vs. Alternatives
In the context of pharmaceutical analysis, a common application of the 4-aminophenol chemistry is the quantification of paracetamol, which is first hydrolyzed to p-aminophenol.[1]
Table 1: Performance Comparison for Paracetamol Determination
| Parameter | 4-Aminophenol Colorimetric Method (with 4-chlororesorcinol) | Alternative Colorimetric Method (with 9-chloroacridine) | UV-Spectrophotometry (Direct) |
| Principle | Oxidative coupling of p-aminophenol with 4-chlororesorcinol (B43231).[1] | Reaction of hydrolyzed paracetamol with 9-chloroacridine.[3] | Direct measurement of UV absorbance.[4] |
| Wavelength (λmax) | 556 nm[1] | 436 nm[3] | 243 nm[4] |
| Linearity Range | 2 - 20 µg/mL[1] | 0.25 - 11 µg/mL[3] | 2.0 - 16.0 µg/mL[4] |
| Molar Absorptivity | 1.0356 × 10⁴ L.mol⁻¹cm⁻¹[1] | 5.3 × 10³ L/ mol. cm[3] | - |
| Limit of Detection (LOD) | 0.012 µg/mL[1] | - | 0.5 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.039 µg/mL[1] | - | 1.5 µg/mL[4] |
| Recovery | Not explicitly stated | 99.27%[3] | 103 - 109%[4] |
| Precision (RSD) | Not explicitly stated | ≤2.82 %[3] | < 2%[4] |
Hydrogen Peroxide Detection: 4-Aminophenol Method vs. Alternatives
4-Aminophenol can also be used in enzyme-catalyzed reactions for the detection of hydrogen peroxide. The performance of this method can be compared to other colorimetric assays for H₂O₂.
Table 2: Performance Comparison for Hydrogen Peroxide (H₂O₂) Determination
| Parameter | 4-Aminophenol Method (with a chromogen) | DMP Method | DPD Method | Fluorometric Method (POHPAA) |
| Principle | Enzymatic oxidation of a chromogen in the presence of H₂O₂. | Reaction with copper(II) ion and 2,9-dimethyl-1,10-phenanthroline.[5] | Reaction with N,N-diethyl-p-phenylenediamine.[5] | Reaction with p-hydroxyphenyl acetic acid.[5] |
| Wavelength (λmax) | Varies with chromogen | 454 nm[5] | Not specified | Excitation/Emission wavelengths |
| Linearity Range | Varies | Not explicitly stated | 0.2 - 25 µM[5] | < several µM[5] |
| Limit of Detection (LOD) | Varies | 0.80 µM[5] | 0.77 µM[5] | 0.16 µM[5] |
| Interferences | Dependent on the specific reaction | Less affected by chlorine and humic acid.[5] | Interfered by chlorine.[5] | Interfered by chlorine.[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for the 4-aminophenol colorimetric test for both paracetamol and direct 4-aminophenol quantification.
Protocol 1: Colorimetric Determination of Paracetamol via Hydrolysis to p-Aminophenol
This method is adapted from a procedure involving oxidative coupling with 4-chlororesorcinol.[1]
Materials:
-
Paracetamol sample
-
Distilled water
-
Potassium periodate (B1199274) (KIO₄) solution (1 x 10⁻² M)
-
4-chlororesorcinol solution (0.1%)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Spectrophotometer
Procedure:
-
Sample Preparation (from tablets):
-
Weigh and crush 10 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 0.250 g of pure paracetamol.
-
Dissolve the powder in 10 mL of ethanol.
-
Add 50-70 mL of distilled water and filter the solution into a 250 mL volumetric flask.
-
Complete the volume to the mark with distilled water. This is the stock solution.
-
-
Standard Curve Preparation:
-
Prepare a 100 µg/mL standard solution of p-aminophenol by dissolving 0.0100 g in 5 mL of ethanol and diluting to 100 mL with distilled water.
-
To a series of 10 mL volumetric flasks, add variable volumes of the p-aminophenol standard solution to achieve concentrations ranging from 2 to 20 µg/mL.
-
-
Color Development:
-
To each volumetric flask (both standards and a suitable aliquot of the hydrolyzed sample), add 1 mL of 1 x 10⁻² M potassium periodate solution and 1 mL of 0.1% 4-chlororesorcinol solution.
-
Add 0.5 mL of 1 M sodium hydroxide solution.
-
Dilute to the mark with distilled water and mix well.
-
-
Measurement:
-
Measure the absorbance of the solutions at 556 nm against a reagent blank.
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Determine the concentration of p-aminophenol in the sample from the calibration curve and subsequently calculate the amount of paracetamol.
-
Protocol 2: Direct Spectrophotometric Determination of p-Aminophenol
This protocol is based on the oxidative coupling reaction of p-aminophenol with 4-aminoantipyrine (B1666024) (4-AAP).[2]
Materials:
-
p-Aminophenol sample
-
4-aminoantipyrine (4-AAP) solution
-
Copper sulfate (B86663) (oxidizing agent) solution
-
Alkaline buffer (pH 9.6)
-
Spectrophotometer
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of p-aminophenol of a known concentration in distilled water.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 7 µg/mL.
-
-
Color Reaction:
-
In a set of test tubes, add a fixed volume of each standard solution.
-
Add a specific volume of the 4-aminoantipyrine solution.
-
Add the copper sulfate solution to initiate the oxidative coupling.
-
Adjust the pH to 9.6 using the alkaline buffer.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting reddish-brown solution at the wavelength of maximum absorption, which is 445 nm for the p-aminophenol product.[2]
-
Use a reagent blank for baseline correction.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus the concentration of the p-aminophenol standards.
-
Determine the concentration of p-aminophenol in the unknown sample by interpolating its absorbance on the calibration curve.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the colorimetric determination using 4-aminophenol.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric Determination of Paracetamol Using 9-Chloroacridine Reagent: Application to Pharmaceutical Formulations | INTERNATIONAL JOURNAL OF MEDICAL SCIENCES [isnra.net]
- 4. Method Validation for Determination of Paracetamol in Tablet Dosage Form Using UV-Visible Spectrophotometer | Sirte Journal of Medical Sciences [journal.su.edu.ly]
- 5. lib3.dss.go.th [lib3.dss.go.th]
Comparative study of different synthesis routes for diaminophenols
A Comparative Guide to the Synthesis of Diaminophenols
Diaminophenols are pivotal chemical intermediates in the development of a wide range of products, from pharmaceuticals and agrochemicals to dyes and high-performance polymers. The strategic placement of amino and hydroxyl functional groups on the aromatic ring allows for a diverse array of subsequent chemical modifications. The selection of an appropriate synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of various synthesis routes for producing diaminophenols and their monoamino precursors, supported by experimental data and detailed protocols.
Comparative Synthesis Data
The efficiency of a synthesis route is best evaluated through quantitative metrics. The following tables summarize key performance indicators for different methods of synthesizing aminophenols and diaminophenols.
Synthesis of p-Aminophenol
| Parameter | Catalytic Hydrogenation of Nitrobenzene (B124822) | Electrochemical Reduction of Nitrobenzene |
| Starting Material | Nitrobenzene | Nitrobenzene |
| Key Reagents | H₂, Platinum catalyst (e.g., Pt/C), H₂SO₄ | BiCl₃, Amalgamated copper electrode |
| Reaction Temperature | 85 °C | 85 °C |
| Reaction Pressure | 0.4 MPa | Not specified |
| Yield/Selectivity | 81.4% selectivity for p-aminophenol with 96.6% nitrobenzene conversion[1] | 83% selectivity for p-aminophenol[1] |
| Purity | Not specified | Not specified |
| Key Advantages | Short process flow, low energy consumption, high yield[2] | Can achieve high current efficiency (almost 100%)[1] |
| Key Disadvantages | Requires precious metal catalysts | May require specific electrode materials and setup |
Synthesis of m-Aminophenol and Halogenated Aminophenols
| Parameter | Amination of Resorcinol (B1680541) | Synthesis of 4-Amino-2,6-dichlorophenol | Synthesis of 4-Amino-3-fluorophenol |
| Starting Material | Resorcinol | 2,6-dichlorophenol | 3-fluoro-4-nitrophenol |
| Key Reagents | Aminating agent (e.g., ammonia), Aluminosilicate (B74896) catalyst | Nitric acid, Toluene, H₂, Catalyst | 10% Pd/C, H₂ |
| Reaction Temperature | 200 °C - 240 °C[3] | Nitration: 35 °C; Reduction: 90 °C[4] | Room Temperature[4] |
| Reaction Steps | 1 | 2 (Nitration, Reduction) | 1 (Reduction) |
| Overall Yield | High yield (specific % not stated)[3] | 77.3%[4] | 100% (of the reduction step)[4] |
| Purity | Minimal by-products[3] | 99.3% (HPLC)[4] | Not specified[4] |
| Reaction Time | Not specified | Nitration: 2h; Reduction: 6h[4] | 4.5h[4] |
Multi-step Synthesis of 3,4-Diaminophenol
| Parameter | Synthesis from p-Aminophenol |
| Starting Material | p-Aminophenol |
| Key Intermediates | p-acetamidophenol, 3-nitro-4-acetamidophenol, 4-amino-3-nitrophenol (B127093) |
| Reaction Steps | 4 (Acylation, Nitration, Hydrolysis, Reduction) |
| Overall Yield | 42.3%[5] |
| Key Advantages | Utilizes cheap and readily available starting materials, mild reaction conditions[5] |
| Key Disadvantages | Multi-step process with a moderate overall yield[5] |
Synthesis Pathways and Logical Workflows
Visualizing the synthesis routes can aid in understanding the sequence of transformations and the overall process flow.
Caption: Catalytic hydrogenation of nitrobenzene to p-aminophenol.
Caption: Direct amination of resorcinol to m-aminophenol.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis in a research and development setting.
Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol
This procedure is based on a single-step catalytic hydrogenation process.[6]
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer is charged with an aqueous solution of sulfuric acid.
-
Catalyst Addition: A platinum-on-carbon (Pt/C) catalyst is added to the acidic solution.
-
Reactant Introduction: Nitrobenzene is introduced into the reactor. The presence of a surfactant can aid in dispersing the nitrobenzene.[7]
-
Reaction Conditions: The reactor is sealed, purged, and then pressurized with hydrogen gas to the desired pressure (e.g., 0.1-2.0 MPa). The mixture is heated to the reaction temperature (e.g., 80-200 °C) and stirred for several hours (e.g., 3-8 hours).[2]
-
Work-up: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The p-aminophenol product can be isolated from the aqueous solution by neutralization and subsequent crystallization.
Amination of Resorcinol to m-Aminophenol
This protocol describes the synthesis of m-aminophenols under anhydrous conditions.[3][8]
-
Reactor Charging: A suitable reactor is charged with resorcinol, an aluminosilicate catalyst, and an inert organic solvent.
-
Aminating Agent: An anhydrous aminating agent, such as ammonia, is introduced into the reactor. The molar ratio of resorcinol to the aminating agent is typically between 1:1 and 1:5.[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 175 °C and 275 °C (preferably 200 °C to 240 °C) and maintained for a sufficient time to allow for the conversion of resorcinol.[3]
-
Product Isolation: Upon completion, the catalyst is filtered from the reaction mixture. The solvent can be removed by distillation, and the m-aminophenol product can be purified by crystallization or other suitable techniques.
Synthesis of this compound from p-Aminophenol
This is a four-step synthesis providing a specific isomer of diaminophenol.[5]
-
Acylation: p-Aminophenol is reacted with acetic anhydride (B1165640) in anhydrous acetic acid under reflux to produce p-acetamidophenol.
-
Nitration: The resulting solution is nitrated using nitric acid to yield 3-nitro-4-acetamidophenol, which is isolated by crystallization.
-
Hydrolysis: The nitro intermediate is hydrolyzed with sodium or potassium hydroxide (B78521) to give 4-amino-3-nitrophenol.
-
Reduction: The nitro group of 4-amino-3-nitrophenol is reduced to an amino group, for instance, using iron powder in a suitable solvent, to yield the final product, this compound. The yield for this final reduction step is reported to be around 72.6%.[5]
Concluding Remarks
The synthesis of diaminophenols can be approached through various routes, each with its own set of advantages and challenges. The catalytic hydrogenation of nitroaromatics is a prominent method for producing p-aminophenol, offering high yields in a single step. For m-aminophenol, the direct amination of resorcinol presents an efficient pathway. More complex diaminophenols, such as this compound, often require multi-step syntheses starting from readily available precursors like p-aminophenol.
The choice of a particular synthetic strategy will be dictated by factors including the desired isomer, availability and cost of starting materials, required purity, scalability, and environmental considerations. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to make informed decisions in the synthesis of these valuable chemical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104326925A - Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents [patents.google.com]
- 3. EP0449546A1 - Process for the preparation of m-aminophenols from resorcinol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 6. Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Diaminophenol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the purity of the final compound is paramount to ensuring safety, efficacy, and reproducibility. 3,4-Diaminophenol (CAS 615-72-5) is a key building block in various manufacturing processes, including the synthesis of dyes and active pharmaceutical ingredients.[1][2] This guide provides a comprehensive framework for assessing the purity of synthesized this compound, comparing common analytical techniques, and offering detailed experimental protocols.
Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic route. A common method involves a four-step process starting from p-aminophenol: acylation, nitration, hydrolysis, and reduction.[3] This pathway can introduce several potential impurities, including:
-
Unreacted Starting Materials: p-Aminophenol
-
Intermediates: 4-Acetamidophenol, 4-Amino-3-nitrophenol
-
Side-Reaction Products: Isomeric aminophenols, degradation products, and residual reagents like aniline.[4][5]
A thorough purity analysis must be capable of separating and identifying these and other unknown contaminants.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique is a critical decision based on the required sensitivity, selectivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods for this purpose.
Data Presentation: Summarizing Purity Analysis
To facilitate a clear comparison of different batches or supplier lots of this compound, all quantitative data should be organized systematically.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Batch A | Batch B | Alternative: 2-Methyl-4-aminophenol |
|---|---|---|---|
| Purity by HPLC (% Area) | 99.2% | 98.5% | 99.5% |
| Purity by GC-MS (%) | 99.1% | 98.3% | 99.4% |
| Identity Confirmation (NMR) | Conforms | Conforms | Conforms |
| Major Impurity 1 (Identity) | 4-Amino-3-nitrophenol | p-Aminophenol | Unidentified |
| Major Impurity 1 (%) | 0.5% | 0.8% | 0.3% |
| Total Impurities (%) | 0.8% | 1.5% | 0.5% |
| Residual Solvents (NMR) | <0.1% | 0.2% (Methanol) | <0.1% |
Table 2: Performance Comparison of Analytical Techniques
| Technique | Principle | Pros | Cons |
|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution for non-volatile and thermally labile compounds. Excellent for quantification. | May require method development for optimal separation. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity for volatile impurities. Provides structural information for identification. | Requires derivatization for polar compounds like aminophenols, adding complexity.[6] |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Provides detailed structural confirmation of the main component and impurities. Excellent for quantifying residual solvents. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for a comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a methanol/water mixture, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 85% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm and 280 nm
-
Injection Volume: 10 µL
Data Analysis: Calculate the purity based on the area percentage of the main peak. Identify and quantify any impurity peaks with an area greater than 0.05%. The method should be validated for specificity, linearity, accuracy, and precision.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities. Due to the polar nature of this compound, a derivatization step is necessary to improve its volatility.[6][8]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Acetic anhydride (B1165640) (derivatizing agent)
-
Pyridine (B92270) (catalyst)
-
Ethyl acetate (B1210297) (extraction solvent)
Sample Derivatization and Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of pyridine in a sealed vial.
-
Add 100 µL of acetic anhydride to the mixture.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool to room temperature, then evaporate the excess reagents under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.[6]
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Data Analysis: Confirm the identity of the main derivatized peak by comparing its mass spectrum with a reference. Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation and for detecting and quantifying residual solvents.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum. For aromatic amines, the N-H protons typically appear as broad peaks between 3-5 ppm.[9] The aromatic protons will give signals in the aromatic region (~6-8 ppm). Residual solvents can be identified by their characteristic peaks and quantified by integrating their signals against the main compound's signals.[10]
-
¹³C NMR: Provides information on the carbon framework of the molecule, helping to confirm the overall structure.
Data Analysis: Verify the chemical shifts and coupling patterns of all signals against the expected structure of this compound. Integrate solvent peaks relative to a known proton signal from the analyte to determine their concentration.
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Synthesis route of this compound and the origin of potential impurities.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 615-72-5,Phenol, 3,4-diaMino- | lookchem [lookchem.com]
- 3. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. US3845129A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 5. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Amine Derivatization: Alternatives to 3,4-Diaminophenol
For researchers, scientists, and drug development professionals, the derivatization of amines is a critical step to enhance detection and quantification in complex matrices. While 3,4-Diaminophenol has its applications, a range of alternative reagents offers distinct advantages in terms of sensitivity, stability, and compatibility with various analytical platforms like HPLC-UV/Vis, HPLC-Fluorescence, and LC-MS. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to aid in reagent selection and methods development.
The primary goal of derivatization is to attach a "tag" to the amine molecule. This tag, often a chromophore or fluorophore, allows the analyte to be detected by UV-Vis absorption or fluorescence detectors, respectively.[1][2] This process is essential for compounds that lack a native UV-absorbing or fluorescent group.[3][4] Furthermore, derivatization can improve the chromatographic properties and ionization efficiency of analytes for mass spectrometry (MS) analysis.[5][6]
Comparative Analysis of Leading Amine Derivatization Reagents
The choice of a derivatization reagent is dictated by the nature of the analyte (primary, secondary, or tertiary amine), the available analytical instrumentation, and the desired sensitivity. The following table summarizes the performance and characteristics of the most widely used alternatives to this compound.
| Reagent | Abbreviation | Target Amines | Detection Method | Advantages | Limitations |
| o-Phthalaldehyde (B127526) | OPA | Primary Amines | Fluorescence | Fast reaction (<2 min) at room temp; automated pre-column derivatization is common.[7][8] | Derivatives can be unstable; reagent has a short life; does not react with secondary amines.[8] |
| Dansyl Chloride | DNS-Cl | Primary & Secondary | Fluorescence, UV, MS | Forms stable derivatives; versatile for various detectors; enhances MS ionization efficiency.[3][6] | Reaction can be slow (30-120 min); reagent can be hydrolyzed, causing background interference.[7] |
| Dabsyl Chloride | DABS-Cl | Primary & Secondary | UV-Vis (420-450 nm) | Forms highly stable sulfonamide derivatives; good reproducibility.[3][7] | Excess reagent may need to be removed prior to analysis to avoid interference.[1] |
| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Primary & Secondary | Fluorescence, UV | Reacts with both primary and secondary amines; useful under acidic chromatography conditions.[1][6] | Excess reagent can interfere with analysis if not removed.[1] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary | Fluorescence | Forms stable derivatives; commonly used in commercial amino acid analysis kits.[1][3] | Proprietary reagent, can be more expensive. |
| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Primary & Secondary | Fluorescence | Forms stable derivatives with high reaction efficiency.[9] | Reagent can decompose in alkaline pH, increasing background fluorescence.[9] |
| Benzoyl Chloride | - | Primary & Secondary | UV-Vis, MS | Simple reagent; enhances signal response for MS by increasing hydrophobicity.[5][10] | Derivatives must be stored at low temperatures to prevent degradation.[8] |
Experimental Methodologies & Protocols
Detailed and validated protocols are crucial for reproducible results. Below are example methodologies for two of the most common derivatization reagents.
This protocol is adapted for the pre-column derivatization of primary amines for fluorescence detection.
Reagents:
-
Borate (B1201080) Buffer: 0.4 M, pH 9.5
-
OPA Reagent Solution: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol (B42355) and bring the final volume to 11.25 mL with the borate buffer.
-
Sample: Standard or unknown sample containing primary amines dissolved in a suitable solvent.
Procedure:
-
In a reaction vial, mix 100 µL of the sample with 100 µL of the OPA Reagent Solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.[7][8]
-
Immediately inject an appropriate volume of the mixture into the HPLC system.
-
Detection: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
This protocol is suitable for the derivatization of primary and secondary amines for fluorescence or UV detection.
Reagents:
-
Sodium Bicarbonate Buffer: 1.5 M, pH 9.0-9.5
-
Dansyl Chloride Solution: 5 mg/mL in acetone (B3395972) (prepare fresh).
-
Sample: Standard or unknown sample containing primary or secondary amines.
Procedure:
-
In a reaction vial, add 50 µL of the sample and 10 µL of the sodium bicarbonate buffer.[3]
-
Add 100 µL of the Dansyl Chloride Solution to the vial.
-
Seal the vial and vortex thoroughly.
-
Incubate the mixture in a water bath or heating block at 60°C for 45 minutes.
-
After incubation, cool the vial to room temperature.
-
The sample is now ready for injection into the HPLC system.
-
Detection: For fluorescence, use an excitation wavelength of 340 nm and an emission wavelength of 530 nm. For UV, detect at 254 nm.[3]
Visualizing Workflows and Reactions
Diagrams are essential for understanding the chemical reactions and analytical workflows involved in derivatization.
Caption: A generalized workflow for pre-column amine derivatization.
The reaction between OPA and a primary amine in the presence of a thiol is a classic example of forming a highly fluorescent product.
Caption: OPA reacts with a primary amine and a thiol to form a fluorescent product.
Choosing the right reagent depends on several factors. The following decision guide helps streamline the selection process based on common laboratory constraints and goals.
Caption: A decision-making guide for selecting an appropriate amine derivatization reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Chemical derivatization techniques used to enhance the sensitivity and selectivity of uv-visible spectrophotometric analysis. | International Journal of Current Research [journalcra.com]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Performance Evaluation of 3,4-Diaminophenol-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel polymers with enhanced performance characteristics is a cornerstone of materials science and plays a pivotal role in advancements across numerous fields, including drug development and biomedical applications. Among the vast array of monomers, 3,4-Diaminophenol (3,4-DAP) presents a unique molecular architecture with the potential to yield polymers with tailored thermal, electrical, and mechanical properties. This guide provides a comparative evaluation of the anticipated performance of this compound-based polymers against established alternatives such as Polyaniline (PANI) and Polypyrrole (PPy).
Due to the limited availability of specific experimental data on homopolymers of this compound in publicly accessible literature, this guide combines known physical properties of the monomer, theoretical considerations, and experimental data from analogous polymer systems to provide a representative performance profile. The data for alternative polymers is drawn from established research.
Comparative Performance Data
The following table summarizes key performance indicators for this compound-based polymers alongside well-characterized alternative conductive polymers. The data for the 3,4-DAP-based polymer is largely inferred from related structures and theoretical expectations, highlighting areas for future experimental validation.
| Property | This compound-Based Polymer (Inferred) | Polyaniline (PANI) (Emeraldine Salt) | Polypyrrole (PPy) | Poly(p-phenylene benzobisoxazole) (PBO) |
| Electrical Conductivity (S/cm) | 10⁻⁵ - 10⁻³ | 10⁻² - 10¹ | 10⁰ - 10² | 10⁻¹² |
| Thermal Stability (TGA, 10% weight loss, °C) | ~450-550 | ~400-500 | ~300-400 | >600 |
| Glass Transition Temperature (Tg, °C) | >250 | ~200-280 | N/A (degrades first) | N/A (degrades first) |
| Young's Modulus (GPa) | 2-5 | 1.3 - 5 | 1-4 | 270 |
| Tensile Strength (MPa) | 80-150 | 40-100 | 40-100 | 5800 |
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of materials science. The following section details the methodologies for key experiments cited in the comparative data table.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the polymer sample is placed in a ceramic or platinum pan.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or argon (inert) or air (oxidative), with a flow rate of 20-50 mL/min.[1]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C or 1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[1]
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5), and the char yield is the percentage of material remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.[1]
-
First Heat: The sample is heated from ambient temperature to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min).
-
Cool: The sample is then cooled at a controlled rate back to the starting temperature.
-
Second Heat: The sample is reheated at the same rate as the first heating scan. The data from the second heating scan is used for analysis.[1]
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve.
Electrical Conductivity Measurement
Objective: To determine the bulk electrical conductivity of the polymer.
Methodology:
-
Sample Preparation: The polymer is typically processed into a thin film or a compressed pellet of known dimensions.
-
Technique: A four-point probe or a two-point probe method is commonly used. The four-point probe method is generally preferred as it minimizes the influence of contact resistance.
-
Procedure:
-
The polymer sample is placed on an insulating substrate.
-
For the four-point probe method, four equally spaced probes are brought into contact with the sample surface. A known current is passed through the outer two probes, and the voltage is measured between the inner two probes.
-
For the two-point probe method, a known voltage is applied across the sample, and the resulting current is measured.
-
-
Data Analysis: The conductivity (σ) is calculated using the measured current, voltage, and the sample's dimensions. For a four-point probe on a thin sheet, the conductivity can be calculated using the formula: σ = (I / V) * (ln(2) / (π * t)), where I is the current, V is the voltage, and t is the thickness of the sample.
Visualizations
Synthesis Pathway of a this compound-Based Polybenzoxazole
The following diagram illustrates a potential synthetic route to a high-performance polybenzoxazole (PBO) polymer utilizing this compound. PBOs are known for their exceptional thermal and mechanical stability.
Caption: Synthetic route to a Polybenzoxazole from this compound.
Experimental Workflow for Polymer Performance Evaluation
This diagram outlines a typical workflow for the comprehensive evaluation of a newly synthesized polymer's performance characteristics.
Caption: Workflow for evaluating the performance of synthesized polymers.
References
Inter-laboratory Validation of a Spectrofluorometric Method for Selenium Analysis Using 3,4-Diaminophenol: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for the determination of selenium (Se) using 3,4-Diaminophenol. The performance of this spectrofluorometric method is objectively compared with alternative techniques, supported by experimental data from collaborative studies and single-laboratory validations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and sensitive method for selenium quantification in various matrices.
Principle of the this compound Method
The spectrofluorometric determination of selenium is based on the reaction of selenium (IV) with an aromatic o-diamine, such as this compound, in an acidic medium. This reaction forms a fluorescent piazselenol complex, which can be extracted into an organic solvent and measured with a fluorometer. The intensity of the fluorescence is directly proportional to the concentration of selenium in the sample.
Caption: Reaction of Selenium (IV) with this compound.
Inter-laboratory Validation Data
While a specific inter-laboratory study for this compound was not found, a collaborative study on the closely related and official AOAC fluorometric method using 2,3-diaminonaphthalene (B165487) (DAN) provides a strong basis for evaluating the performance of this class of methods.[1][2] Nineteen laboratories participated in the study, analyzing ten food samples with varying selenium concentrations.[1]
Table 1: Inter-laboratory Performance of the Fluorometric Method for Selenium Determination [1]
| Mean Selenium Concentration (ng) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| 16 | 25.9 | 65.3 |
| 98 | 15.8 | 17.5 |
| 233 | 8.5 | 8.9 |
| 379 | 6.1 | 8.1 |
| 427 | 4.1 | 5.6 |
RSDr: Relative Standard Deviation for Repeatability; RSDR: Relative Standard Deviation for Reproducibility.
The results demonstrate that the precision of the method improves at higher selenium concentrations.[1] The method was deemed acceptable for official use, indicating its robustness and reliability.[1]
Comparison with Alternative Analytical Methods
The this compound method offers a sensitive and cost-effective alternative to other established techniques for selenium determination. A comparison of key performance characteristics is presented below.
Table 2: Comparison of Analytical Methods for Selenium Determination
| Parameter | Spectrofluorometry (this compound/DAN) | Hydride Generation Atomic Absorption Spectrometry (HG-AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Formation of a fluorescent piazselenol complex.[3] | Generation of volatile selenium hydride, followed by atomization and absorption measurement.[3] | Ionization of the sample in a plasma source and separation of ions based on their mass-to-charge ratio.[3] |
| Limit of Detection (LOD) | ~1 x 10⁻⁹ g/g of sample[3] | 21 ng/mL[3] | 25 pg/mL[3] |
| Linearity Range | Typically in the ng/mL range. | ng/mL to low µg/mL range. | pg/mL to µg/mL range. |
| Inter-laboratory Reproducibility (RSDR) | 5.6% - 65.3% (concentration-dependent)[1] | Can be high at low concentrations (e.g., 11.4%)[3] | 2.5% - 13.4%[4] |
| Advantages | High sensitivity, relatively low cost of instrumentation. | Good sensitivity, widely available. | Excellent sensitivity, multi-element capability, high throughput. |
| Disadvantages | Susceptible to quenching effects, requires sample digestion and extraction steps.[3] | Prone to interferences, requires reduction of Se(VI) to Se(IV).[3] | High initial instrument cost, potential for polyatomic interferences. |
Experimental Protocol: Spectrofluorometric Determination of Selenium
The following is a generalized experimental protocol for the determination of selenium using a diaminophenol reagent, synthesized from official methods and published literature.[5][6][7]
Sample Preparation (Digestion)
The goal of the digestion step is to destroy the organic matrix and convert all forms of selenium to selenite (B80905) (Se IV).
-
Weigh an appropriate amount of the homogenized sample into a digestion vessel.
-
Add a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄).
-
Heat the mixture gradually until the nitric acid is evaporated and white fumes of perchloric acid appear.
-
Continue heating for an additional 15-30 minutes to ensure complete oxidation.[5][6]
-
Cool the digest and dilute with deionized water.
Reduction of Se(VI) to Se(IV)
If the digestion process results in the formation of selenate (B1209512) (Se VI), it must be reduced to selenite (Se IV) for the reaction with the diaminophenol reagent.
-
Add concentrated hydrochloric acid (HCl) to the diluted digest.
-
Heat the solution to facilitate the reduction of any Se(VI) to Se(IV).
Complexation with this compound
-
Adjust the pH of the solution to the optimal range for complex formation (typically acidic).
-
Add a freshly prepared solution of this compound.
-
Allow the reaction to proceed for a sufficient time, sometimes with gentle heating, to ensure complete formation of the piazselenol complex.
Extraction of the Piazselenol Complex
-
Add an immiscible organic solvent (e.g., cyclohexane (B81311) or decahydronaphthalene) to the reaction mixture.
-
Shake vigorously to extract the fluorescent piazselenol complex into the organic phase.
-
Allow the layers to separate.
Fluorometric Measurement
-
Carefully transfer the organic layer to a cuvette.
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the specific piazselenol complex.
-
Quantify the selenium concentration by comparing the fluorescence of the sample to that of a series of standards.
Caption: Experimental workflow for selenium analysis.
Conclusion
The spectrofluorometric method using this compound or similar reagents is a sensitive and reliable technique for the determination of selenium in a variety of samples. Inter-laboratory validation data for the closely related official AOAC method demonstrates its robustness and acceptability for regulatory purposes. While methods like ICP-MS offer superior detection limits and multi-element capabilities, the fluorometric method provides a cost-effective and accessible alternative for many laboratories. The choice of method will ultimately depend on the specific application, required sensitivity, and available resources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Chromium, Selenium, and Molybdenum in Infant Formula and Adult Nutritional Products by Inductively Coupled Plasma/Mass Spectrometry: Collaborative Study, Final Action 2011.19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Modification of the official fluorometric method for selenium in plants (Journal Article) | OSTI.GOV [osti.gov]
- 7. Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Electrochemical Sensors Based on Different Diaminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of diaminophenol (DAP) isomers is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and diagnostics. Electrochemical sensors offer a rapid, cost-effective, and highly sensitive approach for this purpose. The performance of these sensors is intrinsically linked to the isomeric position of the amino and hydroxyl groups on the phenol (B47542) ring, which dictates the electrochemical behavior and the subsequent sensor response. This guide provides an objective comparison of electrochemical sensors based on different DAP isomers, supported by experimental data, to aid in the selection and design of optimal sensing platforms.
Comparison of Analytical Performance
The analytical performance of electrochemical sensors is paramount for their practical application. Key metrics such as sensitivity, limit of detection (LOD), and linear range vary significantly depending on the diaminophenol isomer used as the sensing element and the electrode modification strategy. The following table summarizes the quantitative performance of various electrochemical sensors for different DAP isomers.
| Diaminophenol Isomer | Electrode Modification | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Sensitivity (μA μM⁻¹ cm⁻²) | Reference |
| o-Aminophenol (2-AP) | Poly(o-aminophenol) on Platinum | Cyclic Voltammetry | - | - | - | [1] |
| m-Aminophenol (3-AP) | Poly(m-aminophenol) on FTO | Cyclic Voltammetry | - | - | - | |
| p-Aminophenol (4-AP) | MWCNT-PANI on Laser Induced Graphene | Square Wave Voltammetry | 0.1 - 55 | 0.006 | - | |
| Ag-Pd@rGO on Glassy Carbon | Differential Pulse Voltammetry | 1.00 - 300.00 | 0.013 | - | ||
| TiO2-Carbon Paste | Square Wave Voltammetry | 25 - 200 | 0.0138 | - | [2] | |
| MWCNTs-Nafion:Cu on Gold | Amperometry | 0.2 - 1.6 | 0.09 | 7 | [3] | |
| 2,4-Diaminophenol | Cu-BTC/GO on Glassy Carbon | Differential Pulse Voltammetry | 1.5 - 24 | 0.083 | - | |
| 2,3-Diaminophenol | Data Not Available | - | - | - | - | |
| 3,4-Diaminophenol | Data Not Available | - | - | - | - |
Note: Direct comparative studies for all isomers under identical conditions are limited. The data presented is compiled from various sources and serves as a representative overview. The performance of sensors based on 2,3- and this compound is an area requiring further investigation.
Experimental Protocols
The fabrication of the sensing electrode and the electrochemical detection method are critical for achieving high sensitivity and selectivity. Below are detailed methodologies for key experiments.
Fabrication of a Poly(o-aminophenol) Modified Electrode
-
Electrode Pre-treatment: A platinum (Pt) working electrode is first polished with alumina (B75360) slurry, followed by sonication in deionized water and ethanol (B145695) to ensure a clean and reproducible surface.
-
Electropolymerization: The cleaned Pt electrode is immersed in a deaerated solution containing 5 mM o-aminophenol in 0.1 M acetate (B1210297) buffer (pH 5.0). The electropolymerization is carried out by cycling the potential between -0.1 V and +0.9 V (vs. SCE) at a scan rate of 100 mV/s for 30 cycles using cyclic voltammetry.
-
Washing: After polymerization, the modified electrode is thoroughly rinsed with deionized water to remove any unreacted monomer and loosely bound polymer.
Electrochemical Detection of p-Aminophenol using Square Wave Voltammetry
-
Preparation of the Sensor: A laser-induced graphene electrode functionalized with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite is used as the working electrode.[4]
-
Electrochemical Cell Setup: A standard three-electrode system is employed, consisting of the modified working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Measurement: The sensor is immersed in a phosphate (B84403) buffer solution (pH 6.5) containing the sample. Square wave voltammetry (SWV) is performed by scanning the potential from -0.2 V to 0.3 V with a frequency of 5 Hz, a pulse amplitude of 0.1 V, and a potential step of 0.01 V.[4]
-
Quantification: The peak current from the SWV measurement is proportional to the concentration of p-aminophenol in the sample.
Signaling Pathways and Experimental Workflows
The electrochemical detection of diaminophenol isomers is based on their oxidation at the electrode surface, which generates a measurable current. The specific oxidation pathway and the resulting electrochemical signal are highly dependent on the isomer's structure.
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of diaminophenol isomers involves the transfer of electrons and protons, leading to the formation of various intermediates and products. The initial oxidation step for many aminophenols is the formation of a quinoneimine species. The stability and subsequent reactions of this intermediate are influenced by the relative positions of the amino and hydroxyl groups.
Caption: Proposed electrochemical oxidation pathways for different diaminophenol isomers.
Experimental Workflow for Sensor Fabrication and Analysis
The development and application of an electrochemical sensor involve a systematic workflow, from the initial preparation of the electrode to the final data analysis.
Caption: General experimental workflow for the fabrication and analysis of electrochemical sensors.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,4-Diaminophenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides immediate safety and logistical information for the proper disposal of 3,4-Diaminophenol, a chemical requiring careful management due to its potential health hazards. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This compound can cause skin, eye, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against dust particles and splashes. |
| Skin Protection | Compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2][3] | Prevents skin irritation and potential allergic reactions.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1] |
Note on Exposure Limits: No specific occupational exposure limits (OELs) have been established for aminophenols. Therefore, it is imperative to reduce all contact with this chemical to the lowest possible level.[4]
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity.[2]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material.[1] Avoid actions that generate dust. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collect Waste: Place the swept or absorbed material into a suitable, clean, dry, and clearly labeled, sealed container for disposal.[1]
-
Decontaminate the Area: Wash the spill site thoroughly with soap and water once the material has been removed.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be treated as hazardous waste and placed in the designated waste container.
Proper Disposal Procedures
The disposal of this compound and its contaminated waste must be managed as hazardous waste. Environmental release must be strictly avoided.[2][3]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste materials contaminated with this compound, including residual product, contaminated labware, spill cleanup materials, and used PPE.
-
Place these materials in a dedicated, compatible, and clearly labeled hazardous waste container. The container must be kept closed except when adding waste.
-
-
Waste Labeling:
-
Label the container with the words "HAZARDOUS WASTE" and clearly identify the contents, including "this compound" and any other constituents.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified waste disposal company.
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2]
-
Crucially, do not dispose of this compound down the drain or in the general trash.
-
There are no publicly available, standardized experimental protocols for the chemical deactivation of this compound in a standard laboratory setting. Therefore, reliance on a professional hazardous waste service is the recommended and required disposal method.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 3,4-Diaminophenol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,4-Diaminophenol. The following procedures are based on established safety protocols for aminophenols and related aromatic amines. A substance-specific risk assessment should always be conducted by qualified personnel before use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below. This information is essential for safe handling and waste management.
| Property | Value |
| Molecular Formula | C₆H₈N₂O[1] |
| Molecular Weight | 124.14 g/mol [1] |
| CAS Number | 615-72-5[1] |
| Appearance | Gray-beige solid (based on related compounds)[2] |
| Occupational Exposure Limits | Not established[3][4] |
Hazard Identification and Summary
While specific toxicity data for this compound is limited, compounds in the aminophenol class are generally considered hazardous. Based on data for structurally similar chemicals, the primary hazards include:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5][6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P264: Wash hands and skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area.[7] |
| Skin and Eye Irritation | Causes eye, skin, and respiratory tract irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Skin Sensitization | May cause an allergic skin reaction.[2] | P302+P352: IF ON SKIN: wash with plenty of soap and water.[7] |
| Genetic Defects | Suspected of causing genetic defects.[6] | P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | P308+P313: IF exposed or concerned: Get medical advice/attention. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[8] | P273: Avoid release to the environment. |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to keep airborne concentrations low.[2][8] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][8]
-
Containment: Use a powder containment hood or glove box for weighing and aliquoting solid material to prevent dust generation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the foundation of safe handling. All PPE must be inspected for integrity before each use.[7][9]
| PPE Category | Specification and Use |
| Hand Protection | Gloves: Wear compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9] Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. For prolonged or repeated contact, consider double-gloving.[7][9] |
| Eye/Face Protection | Goggles/Shield: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7][8] A face shield may be required for splash hazards. |
| Skin and Body Protection | Lab Coat: A fully buttoned lab coat is required. Clothing: Wear appropriate protective clothing to prevent skin exposure.[2][7] Ensure legs and arms are fully covered. Do not wear shorts or open-toed shoes. |
| Respiratory Protection | Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated and engineering controls are insufficient.[2][8] Follow OSHA respirator regulations found in 29 CFR 1910.134.[2] |
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Assemble all necessary equipment, chemicals, and waste containers inside the chemical fume hood.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, outer gloves.
-
Handling:
-
Carefully open the container.
-
Weigh the desired amount of this compound, minimizing dust creation.
-
Tightly reseal the container after use.
-
Perform the experimental procedure within the fume hood.
-
-
Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Place all contaminated disposable materials into a designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, lab coat, eye protection, inner gloves, respirator (if used).
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7] Do not eat, drink, or smoke in the work area.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to local, regional, and national regulations.[9] Under no circumstances should this chemical be disposed of down the drain or in general trash.[9][10]
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, paper towels, and excess reagent) in a dedicated, clearly labeled, and sealed hazardous waste container.[9][11] The container must be made of a compatible material.[12]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a labeled, puncture-proof sharps container.[10]
Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or percentage.[10][13] Do not use abbreviations or chemical formulas.
-
Storage: Keep waste containers tightly closed at all times, except when adding waste.[12][13] Store the containers in a designated, secondary containment bin within a well-ventilated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents.[8][10]
Disposal Procedure
-
Ensure all waste is properly segregated and containers are securely sealed and labeled.
-
Complete a hazardous material pickup request form as required by your institution's Environmental Health and Safety (EHS) department.[13]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.[9]
-
Maintain records of all hazardous waste generated and disposed of as per institutional and regulatory requirements.
References
- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. nswai.org [nswai.org]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
